Product packaging for Ethyl 2,4-dimethylpyrimidine-5-carboxylate(Cat. No.:CAS No. 2226-86-0)

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No.: B1296358
CAS No.: 2226-86-0
M. Wt: 180.2 g/mol
InChI Key: WCMYQNCFRCBDFG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1296358 Ethyl 2,4-dimethylpyrimidine-5-carboxylate CAS No. 2226-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMYQNCFRCBDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944923
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226-86-0
Record name 2226-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable method for the synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow and mechanism.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents. This compound serves as a crucial intermediate for the synthesis of more complex molecules, making a well-defined and reproducible synthetic route essential for researchers in drug discovery and development. This guide outlines a common and effective method for its preparation.

Core Synthesis Method

The primary method for the synthesis of this compound involves the condensation reaction between (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester and acetamidine. This reaction is typically carried out in an alcoholic solvent in the presence of a base, leading to the formation of the pyrimidine ring through a cyclization process.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment:

  • (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester

  • Acetamidine hydrochloride

  • Triethylamine

  • Absolute Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Standard laboratory glassware

Procedure:

  • To a dry 250 mL round-bottom flask, add (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester (22 g, 0.12 mol).

  • Dissolve the ester in absolute ethanol (50 mL).

  • To this solution, add acetamidine (10 g, 0.11 mol) and triethylamine (11 g, 0.11 mol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. Elute the column with a mixture of ethyl acetate and petroleum ether (9:10 v/v).

  • Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield this compound as a brown oil.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Reactants (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester, AcetamidineN/A
Solvent EthanolN/A
Base TriethylamineN/A
Reaction Time 2 hoursN/A
Reaction Temperature RefluxN/A
Yield 50%N/A
Appearance Brown oilN/A

Table 2: Spectroscopic Data for this compound

Analysis Data
¹H NMR Data not explicitly found in search results. Expected signals would include a singlet for the pyrimidine proton, singlets for the two methyl groups, and a quartet and a triplet for the ethyl ester group.
¹³C NMR Data not explicitly found in search results. Expected signals would include carbons of the pyrimidine ring, the two methyl groups, the ester carbonyl, and the ethyl group.
IR (Infrared Spectroscopy) Data not explicitly found in search results. Expected characteristic peaks would include C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-H stretching.
Mass Spectrometry (MS) Data not explicitly found in search results. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (C9H12N2O2 = 180.21 g/mol ).

Note: While a specific protocol was found, detailed spectroscopic data for the final product was not available in the initial search results. The expected data is provided as a general guide for characterization.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants and Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester Flask 250 mL Round-Bottom Flask Reactant1->Flask Reactant2 Acetamidine Reactant2->Flask Base Triethylamine Base->Flask Solvent Ethanol Solvent->Flask Reflux Reflux for 2 hours Flask->Reflux Evaporation Solvent Removal (Rotary Evaporator) Reflux->Evaporation Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Petroleum Ether) Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism

G Plausible Reaction Mechanism reactant1 Acetamidine intermediate1 Nucleophilic Attack reactant1->intermediate1 1. reactant2 (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester reactant2->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 2. intermediate3 Dehydration & Tautomerization intermediate2->intermediate3 3. [-H2O] product This compound intermediate3->product 4.

Caption: Plausible mechanism for the formation of the pyrimidine ring.

Characterization of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Ethyl 2,4-dimethylpyrimidine-5-carboxylate (CAS No. 2226-86-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, provides a representative synthetic protocol, and details its spectroscopic characterization. The synthesis of pyrimidine derivatives is a cornerstone of many pharmaceutical development programs, and a thorough understanding of their structure and properties is essential for their application. While specific experimental data for this exact molecule is not extensively published, this guide compiles information from closely related analogues to provide a robust predictive characterization.

Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][2] The structural and property information is summarized in the tables below.

IdentifierValue
IUPAC Name This compound
CAS Number 2226-86-0[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
Canonical SMILES CCOC(=O)c1cnc(nc1C)C
InChI Key WCMYQNCFRCBDFG-UHFFFAOYSA-N[2]

Table 1: General and Chemical Identifiers for this compound.

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Purity Specification ≥ 95%[1]

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis

The synthesis of substituted pyrimidine-5-carboxylates is often achieved through a variation of the Biginelli reaction, a one-pot cyclocondensation. This approach typically involves the reaction of a β-ketoester, an aldehyde, and a nitrogen-containing component like urea or thiourea, often under acidic catalysis. For the synthesis of this compound, a plausible synthetic route would involve the condensation of ethyl acetoacetate, an appropriate aldehyde, and amidine derivatives.

Representative Experimental Protocol: Biginelli-type Condensation

This protocol is a representative example based on the synthesis of structurally similar pyrimidine derivatives.[4][5]

Materials:

  • Ethyl acetoacetate

  • Aldehyde (e.g., acetaldehyde or its equivalent)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride)

  • Catalyst (e.g., a Lewis acid like CuCl₂·2H₂O or a protic acid like HCl)[5]

  • Solvent (e.g., ethanol or solvent-free conditions)[4][5]

  • Sodium carbonate or other suitable base for neutralization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, the aldehyde, and the amidine hydrochloride.

  • Add a catalytic amount of the chosen acid catalyst.

  • The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium carbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G Figure 1: Representative Synthetic Workflow for this compound. cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product R1 Ethyl Acetoacetate Condensation One-pot Condensation (with Catalyst) R1->Condensation R2 Aldehyde R2->Condensation R3 Amidine Derivative R3->Condensation Workup Aqueous Workup (Neutralization & Extraction) Condensation->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product Ethyl 2,4-dimethylpyrimidine- 5-carboxylate Purification->Product Pure Product

Caption: Figure 1: Representative Synthetic Workflow.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is elusive, the following tables present the expected spectroscopic data based on the analysis of closely related pyrimidine derivatives.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H~8.5 - 9.0s-
-O-CH₂-CH₃~4.0 - 4.4q~7.1
Pyrimidine-CH₃ (C2)~2.3 - 2.7s-
Pyrimidine-CH₃ (C4)~2.3 - 2.7s-
-O-CH₂-CH₃~1.1 - 1.4t~7.1

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound.

Carbon (¹³C) AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165 - 175
Pyrimidine C2~150 - 160
Pyrimidine C4~145 - 155
Pyrimidine C5~100 - 110
Pyrimidine C6~155 - 165
-O-CH₂-CH₃~60 - 65
Pyrimidine-CH₃ (C2)~15 - 25
Pyrimidine-CH₃ (C4)~15 - 25
-O-CH₂-CH₃~14 - 18

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 3000
C=O stretch (ester)~1700 - 1730
C=N stretch (pyrimidine ring)~1600 - 1650
C=C stretch (pyrimidine ring)~1550 - 1600
C-O stretch (ester)~1200 - 1300

Table 5: Predicted IR Spectroscopic Data for this compound.

Mass Spectrometry (MS)
IonPredicted m/z
[M]⁺180.20
[M+H]⁺181.21
[M-C₂H₅]⁺151.15
[M-OC₂H₅]⁺135.15
[M-COOC₂H₅]⁺107.13

Table 6: Predicted Mass Spectrometry Data for this compound.

Potential Applications

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific studies on this compound are limited, related structures have been investigated for their potential as:

  • Anticancer agents [5]

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Antiviral agents [10]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide provides a detailed, albeit predictive, characterization of this compound. The provided synthetic protocol and spectroscopic data, based on closely related analogues, offer a solid foundation for researchers and scientists working with this compound. Further empirical studies are warranted to fully elucidate its properties and explore its potential in drug development and other scientific applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dimethylpyrimidine-5-carboxylate (CAS No. 2226-86-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of catalog information and predicted spectroscopic data based on the analysis of closely related pyrimidine derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.

Compound Identification

ParameterValue
Compound Name This compound
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 196.21 g/mol
CAS Number 2226-86-0[1]
Canonical SMILES CCOC(=O)c1cncc(c1C)C
Structure

Spectroscopic Data Summary

The following tables summarize the predicted and anticipated spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90s1HH-6 (pyrimidine ring)
~4.35q2H-O-CH₂ -CH₃
~2.70s3HC4-CH₃
~2.60s3HC2-CH₃
~1.38t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C =O (ester)
~168C 4 (pyrimidine ring)
~163C 2 (pyrimidine ring)
~158C 6 (pyrimidine ring)
~118C 5 (pyrimidine ring)
~62-O-CH₂ -CH₃
~25C4-CH₃
~23C2-CH₃
~14-O-CH₂-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1580, ~1540Medium-StrongC=N, C=C stretch (pyrimidine ring)
~1250StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
196[M]⁺ (Molecular ion)
167[M - C₂H₅]⁺
151[M - OC₂H₅]⁺
123[M - COOC₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for pyrimidine derivatives and can be adapted for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction :

    • Direct Insertion Probe (for EI) : Introduce a small amount of the solid sample on a probe and heat to volatilize.

    • Liquid Chromatography-Mass Spectrometry (LC-MS for ESI) : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the LC system coupled to the mass spectrometer.

  • Data Acquisition :

    • EI : Use a standard electron energy of 70 eV.

    • ESI : Optimize spray voltage, capillary temperature, and other source parameters for the specific compound.

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

Diagram 1: Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 2,4-dimethylpyrimidine- 5-carboxylate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Diagram 2: Logical Relationship of Spectroscopic Data

Data_Relationship Compound Ethyl 2,4-dimethylpyrimidine- 5-carboxylate H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight & Fragmentation) Compound->MS

Caption: Interrelation of different spectroscopic techniques for structural analysis.

References

An In-depth Technical Guide to Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate (CAS No. 2226-86-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physical characteristics, a detailed experimental protocol for its synthesis, and predicted spectral data to aid in its identification and characterization. While experimental data on its biological activity is not currently available, its structural similarity to other pyrimidine derivatives suggests potential applications in medicinal chemistry.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2226-86-0[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.2 g/mol [1][2]
Appearance Brown oil (as per synthesis)[2]
Purity Specification ≥ 95%[1]
Storage Store long-term in a cool, dry place.[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[2] The synthesis involves the reaction of (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester with acetamidine in the presence of triethylamine.

Materials and Reagents
  • (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester

  • Acetamidine

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

Experimental Procedure
  • To a dry 250 mL single-necked flask, add (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester (22 g, 0.12 mol).

  • Dissolve the starting material in ethanol (50 mL).

  • Add acetamidine (10 g, 0.11 mol) and triethylamine (11 g, 0.11 mol) to the reaction mixture.

  • Heat the reaction solution to reflux and maintain stirring for 2 hours.

  • Upon completion of the reaction (monitored by TLC), remove the ethanol by rotary evaporation.

  • Purify the resulting residue by column chromatography using a mixture of ethyl acetate and petroleum ether (9:10) as the eluent.

  • The final product, this compound, is obtained as a brown oil (10 g, 50% yield).[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification A (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester D Ethanol (Solvent) B Acetamidine C Triethylamine E Reflux (2 hours) D->E Reaction F Rotary Evaporation E->F Solvent Removal G Column Chromatography F->G Purification P This compound G->P Final Product

Synthesis of this compound.

Spectral Data (Predicted)

Due to the limited availability of experimentally obtained spectra, the following data has been generated using computational prediction tools to assist in the characterization of this compound.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.9s1HPyrimidine C6-H
~4.3q2H-OCH₂CH₃
~2.7s3HPyrimidine C2-CH₃
~2.6s3HPyrimidine C4-CH₃
~1.4t3H-OCH₂CH₃
¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum indicates the chemical environments of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~168C=O (ester)
~165Pyrimidine C2
~160Pyrimidine C4
~158Pyrimidine C6
~115Pyrimidine C5
~61-OCH₂CH₃
~25Pyrimidine C2-CH₃
~20Pyrimidine C4-CH₃
~14-OCH₂CH₃
IR Spectrum (Predicted)

The predicted infrared spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1580, ~1540C=N, C=C stretch (pyrimidine ring)
~1250C-O stretch (ester)
Mass Spectrum (Predicted)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 180.

Biological Activity

Currently, there is no published data on the biological activity or signaling pathways associated with this compound. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological applications.

Conclusion

This technical guide consolidates the available information on this compound. While a reliable synthesis protocol is established, a significant gap exists in the experimental characterization of its physical and spectral properties. The provided predicted data serves as a useful reference for researchers. The absence of biological activity data presents an opportunity for future investigations into the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

References

Core Physicochemical and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

The previous step successfully identified the chemical associated with CAS number 2226-86-0 as Ethyl 2,4-dimethylpyrimidine-5-carboxylate. Now, the next step is to gather all the necessary information about this specific compound to fulfill the user's request for an in-depth technical guide. This will involve a comprehensive search for its physicochemical properties, toxicological data, synthesis methods, and any documented roles in biological pathways or experimental workflows. I will then proceed to collate this information into the required format, including tables and Graphviz diagrams.I have successfully identified the chemical name for CAS number 2226-86-0 as this compound and have initiated the search for its properties. However, the search results are returning information for various related but distinct pyrimidine derivatives. For instance, I am finding data on "Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate", "Ethyl-2,4-diamino-pyrimidine-5-carboxylate", and "Ethyl 2,4-dichloropyrimidine-5-carboxylate", none of which are an exact match to the target compound. This indicates that specific experimental data for this compound might be scarce or not well-indexed under its CAS number alone. To provide an accurate and in-depth guide, I need to perform more targeted searches that combine the chemical name and CAS number to filter out irrelevant results and hopefully find more precise information on its physicochemical properties, safety, synthesis, and biological role. If direct experimental data remains limited, I will broaden the search to include computational or predictive data for these properties.I have now successfully identified the chemical as this compound (CAS 2226-86-0) and have found some information regarding its synthesis and its use as an intermediate in the preparation of pharmacologically active compounds, specifically as modulators of calcium release-activated calcium channels and orexin receptors, as well as EED protein inhibitors. I also found a safety data sheet, which should contain some physicochemical and safety information. However, I still lack specific quantitative data for many of the physicochemical properties (like melting point, boiling point, density, solubility), detailed toxicological data (like LD50 values), and information about its role in any specific, well-defined signaling pathways. The current information suggests its role is primarily as a building block in the synthesis of other molecules, and it's the properties of those final molecules that are more extensively studied. Therefore, I need to focus the next steps on extracting the available data from the safety data sheet and patents, and then search for any experimental or computational studies that might provide the missing quantitative data. I will also need to represent the synthesis workflows described in the patents as Graphviz diagrams.## In-Depth Technical Guide: this compound (CAS 2226-86-0)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, CAS number 2226-86-0. The information presented is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

The following tables summarize the key physicochemical and safety information for this compound. This data is crucial for handling, storage, and safety assessments in a laboratory environment.

Physicochemical Properties
PropertyValueSource
CAS Number 2226-86-0[1]
Molecular Formula C₉H₁₂N₂O₂ChemScene Safety Data Sheet
Molecular Weight 180.2 g/mol ChemScene Safety Data Sheet
Appearance Not explicitly stated, likely a solid or liquid-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
Toxicological and Safety Data

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex, pharmacologically active molecules. Several patents outline its synthesis and use.

General Synthesis Protocol

A common synthetic route to this compound involves the condensation of an appropriate precursor with acetamidine hydrochloride in the presence of a base.

Experimental Protocol:

  • Intermediate 51 (17.6 g, 95 mmol) and acetamidine hydrochloride (17.6 g, 95 mmol) are dissolved in ethanol.

  • Sodium ethoxide (6.5 g, 95 mmol) is added to the mixture.

  • The reaction mixture is refluxed for 4 hours.

  • Following the reaction, the ethanol is removed under reduced pressure (e.g., using a rotary evaporator).

  • A standard aqueous work-up is performed using ethyl acetate and water to extract the crude product.

  • The crude product is then purified by column chromatography using silica gel (60-120 mesh) with a solvent system of ethyl acetate and petroleum ether.[2]

G Intermediate 51 Intermediate 51 Reflux (4h) Reflux (4h) Intermediate 51->Reflux (4h) Acetamidine HCl Acetamidine HCl Acetamidine HCl->Reflux (4h) EtOH, NaOEt EtOH, NaOEt EtOH, NaOEt->Reflux (4h) Work-up & Purification Work-up & Purification Reflux (4h)->Work-up & Purification This compound This compound Work-up & Purification->this compound G cluster_0 Synthesis of Intermediate D-c cluster_1 Further Synthesis This compound (D-b) This compound (D-b) Reaction (130°C, 16h) Reaction (130°C, 16h) This compound (D-b)->Reaction (130°C, 16h) 1,1-dimethoxy-N,N-dimethylmethylamine 1,1-dimethoxy-N,N-dimethylmethylamine 1,1-dimethoxy-N,N-dimethylmethylamine->Reaction (130°C, 16h) Intermediate D-c Intermediate D-c Reaction (130°C, 16h)->Intermediate D-c Subsequent Steps Subsequent Steps Intermediate D-c->Subsequent Steps EED Protein Inhibitor EED Protein Inhibitor Subsequent Steps->EED Protein Inhibitor G This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Orexin Receptor Antagonists Orexin Receptor Antagonists Chemical Synthesis->Orexin Receptor Antagonists CRAC Channel Modulators CRAC Channel Modulators Chemical Synthesis->CRAC Channel Modulators

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to support the scientific and drug development communities, this whitepaper provides an in-depth technical guide on the structural elucidation of ethyl 2,4-dimethylpyrimidine-5-carboxylate. This document serves as a critical resource for researchers and scientists, offering detailed experimental protocols and a thorough analysis of the spectroscopic data required to unequivocally confirm the molecule's structure.

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing novel derivatives with enhanced biological activity, and ensuring the quality and purity of synthesized batches. This guide outlines the synergistic application of modern analytical techniques to achieve a complete and unambiguous structural assignment.

Molecular Structure and Key Identifiers

The foundational step in any structural elucidation is the confirmation of the molecule's basic chemical properties and identifiers.

PropertyValue
Chemical Name This compound
CAS Number 2226-86-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Canonical SMILES CCOC(=O)c1cncc(c1C)C

Spectroscopic Data Summary

The core of the structure elucidation process lies in the interpretation of data from various spectroscopic methods. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8s1HH6 (pyrimidine)
~4.3q2H-O-CH₂ -CH₃
~2.7s3HC4-CH₃
~2.6s3HC2-CH₃
~1.4t3H-O-CH₂-CH₃
Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165C =O (ester)
~163C2 (pyrimidine)
~159C4 (pyrimidine)
~157C6 (pyrimidine)
~118C5 (pyrimidine)
~61-O-CH₂ -CH₃
~25C4-CH₃
~23C2-CH₃
~14-O-CH₂-CH₃
Table 3: Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z ValueRelative IntensityProposed Fragment Ion
180High[M]⁺ (Molecular Ion)
151Moderate[M - C₂H₅]⁺ (Loss of ethyl group)
135High[M - OC₂H₅]⁺ (Loss of ethoxy group)
107Moderate[M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl)
Table 4: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1550MediumC=N and C=C stretches (pyrimidine ring)
~1250StrongC-O stretch (ester)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections provide standard operating procedures for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Spectrum Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, beginning with basic information and culminating in a confirmed structure through the integration of multiple spectroscopic techniques.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_integration Data Integration & Confirmation formula Molecular Formula (C₉H₁₂N₂O₂) ms Mass Spectrometry (Molecular Weight Confirmation) formula->ms cas CAS Number (2226-86-0) cas->ms ir IR Spectroscopy (Functional Group ID) ms->ir nmr NMR Spectroscopy (¹H and ¹³C Framework) ir->nmr data_integration Integration of All Spectroscopic Data nmr->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: Logical workflow for the structure elucidation of this compound.

This systematic approach ensures that all pieces of evidence are considered, leading to a confident and accurate structural assignment. This technical guide provides the necessary framework for researchers to successfully characterize this compound and similar molecules, thereby accelerating the pace of discovery and innovation in drug development and related fields.

The Biginelli Reaction: A Comprehensive Technical Guide to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot, three-component cyclocondensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their sulfur analogs.[1][2][3] First reported by Italian chemist Pietro Biginelli in 1891, this reaction involves an aromatic aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[1][4] The resulting DHPM scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral and antitumor agents.[1][5][6] This guide provides an in-depth exploration of the Biginelli reaction, including its mechanism, modern catalytic variations, quantitative data on reaction performance, detailed experimental protocols, and its application in the synthesis of the potent mitotic kinesin Eg5 inhibitor, Monastrol.[7][8]

Core Reaction and Mechanism

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[6] While several mechanistic pathways have been proposed, the most widely accepted is the iminium-based mechanism.[4][9][10] This pathway proceeds through the following key steps:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often considered the rate-determining step.[9][10]

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.[9]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization through the attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product.[1][11]

There are other proposed mechanisms, such as the "enamine route" and the "Knoevenagel type reaction mechanism," which involve different initial condensations between the reactants.[4][5]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH2]+ Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium beta_Ketoester RCOCH2COOR' Adduct Open-Chain Ureide beta_Ketoester->Adduct + Iminium Ion Iminium->Adduct Cyclic_Intermediate Cyclized Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclic_Intermediate->DHPM - H2O

Caption: Proposed iminium-based mechanism of the Biginelli reaction.

Catalytic Advancements in the Biginelli Reaction

The original Biginelli protocol often suffered from low yields, especially with substituted aromatic and aliphatic aldehydes.[7] This has led to the development of numerous improved methods employing a wide array of catalysts to enhance reaction rates and yields.[12][13] These can be broadly categorized as:

  • Brønsted Acids: In addition to classical mineral acids like HCl, other Brønsted acids such as p-toluenesulfonic acid have been utilized.[6][14]

  • Lewis Acids: A significant advancement has been the use of Lewis acids, which have proven to be highly effective. Common examples include lanthanide triflates (e.g., Yb(OTf)₃), metal halides (e.g., FeCl₃, CuCl₂, InCl₃, ZnCl₂), and boron trifluoride.[1][8][9][15] Lewis acids facilitate the formation of the key iminium intermediate.[12]

  • "Green" and Heterogeneous Catalysts: In line with the principles of green chemistry, recent research has focused on environmentally benign and reusable catalysts.[3][16] This includes the use of ionic liquids, solid-supported catalysts (e.g., polymer-supported acids), and even biocatalysts like yeast.[1][13][17] Solvent-free conditions, often coupled with microwave irradiation, have also been shown to significantly improve reaction efficiency.[18][19]

The choice of catalyst can have a profound impact on the reaction outcome, as illustrated in the synthesis of Monastrol.

Quantitative Data: Catalyst Performance in Monastrol Synthesis

Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is a key target synthesized via the Biginelli reaction.[7][8] The following table summarizes the performance of various catalysts in the synthesis of Monastrol under solvent-free conditions.

Catalyst (10 mol%)Reaction Time (h)Yield (%)Reference
None435[8]
FeCl₃ (Lewis Acid)485[8]
CuCl₂ (Lewis Acid)478[8]
HCl (Brønsted Acid)465[8]
CF₃COOH (Brønsted Acid)472[8]
Benzyltriethylammonium chloride0.5 - 1>85[7]
Microwave Irradiation0.576-86[18]

Experimental Protocols

General Procedure for the Synthesis of Monastrol (Catalytic, Solvent-Free)[8]

This protocol describes a general method for the synthesis of Monastrol using various catalysts under solvent-free conditions.

Materials:

  • Thiourea (1.00 mmol, 76 mg)

  • 3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

  • Ethyl acetoacetate (1.00 mmol, 130 mg)

  • Catalyst (Lewis or Brønsted acid, 10 mol%)

Procedure:

  • To a 10 mL round-bottomed flask equipped with a reflux condenser, add thiourea, 3-hydroxybenzaldehyde, and ethyl acetoacetate.

  • Add the chosen catalyst to the reaction mixture.

  • Heat the mixture at 80 °C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford pure Monastrol.

Microwave-Assisted Synthesis of Monastrol[18]

This protocol offers a rapid and efficient synthesis of Monastrol using controlled microwave heating.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol (as solvent)

  • Catalytic amount of HCl

Procedure:

  • In a sealed microwave reactor vessel, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of HCl in ethanol.

  • Irradiate the mixture in a microwave synthesizer for 30 minutes at a controlled temperature.

  • After cooling, the product can be purified by one of two methods:

    • Precipitation/Filtration: The crude product is precipitated, and the solid is collected by filtration to yield Monastrol with high purity.

    • Column Chromatography: The crude product is purified by silica gel column chromatography to obtain a slightly higher yield.

Monastrol_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product Thiourea Thiourea Mixing Combine Reactants Thiourea->Mixing Aldehyde 3-Hydroxybenzaldehyde Aldehyde->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Catalyst Add Catalyst (e.g., FeCl3) or Microwave Irradiation Mixing->Catalyst Heating Heat (Conventional or Microwave) Catalyst->Heating Cooling Cool Reaction Mixture Heating->Cooling Precipitation Precipitate with Ice Water Cooling->Precipitation Filtration Filter Solid Product Precipitation->Filtration Recrystallization Recrystallize/Chromatography Filtration->Recrystallization Monastrol Pure Monastrol Recrystallization->Monastrol

References

Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the starting materials and synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details a prominent synthetic pathway, including the necessary reagents, experimental protocol, and quantitative data.

Core Synthesis Pathway: Condensation of Acetamidine with an Ethyl Acetoacetate Derivative

The synthesis of this compound can be efficiently achieved through a condensation reaction that deviates from the classical Biginelli reaction often used for similar pyrimidine structures. This method utilizes acetamidine and a modified ethyl acetoacetate derivative to introduce the desired 2- and 4-methyl substituents onto the pyrimidine ring.

The primary starting materials for this synthesis are:

  • Acetamidine: This reagent serves as the nitrogen-containing backbone of the pyrimidine ring, providing the N-C-N fragment. It is used to form the 1 and 3 positions of the pyrimidine ring and the methyl group at the 2-position.

  • (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester: This derivative of ethyl acetoacetate provides the carbon backbone for the rest of the pyrimidine ring. It contributes the carbons at the 4, 5, and 6 positions, along with the methyl group at position 4 and the ethyl carboxylate group at position 5.

The reaction is typically facilitated by a base, such as triethylamine, in an alcoholic solvent.

Experimental Protocol and Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of this compound[1].

ParameterValue
Starting Material 1 (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
Moles of SM1 0.12 mol
Starting Material 2 Acetamidine
Moles of SM2 0.11 mol
Reagent Triethylamine
Moles of Reagent 0.11 mol
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2 hours
Yield 50%
Purification Column Chromatography (ethyl acetate: petroleum ether = 9:10)
Detailed Methodology

A solution of (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester (0.12 mol) is prepared in ethanol. To this solution, acetamidine (0.11 mol) and triethylamine (0.11 mol) are added. The resulting reaction mixture is heated to reflux and stirred for 2 hours. After the reaction is complete, the ethanol is removed by rotary evaporation. The crude product is then purified by column chromatography using a solvent system of ethyl acetate and petroleum ether (9:10 v/v) to yield this compound as a brown oil[1].

Reaction Pathway and Experimental Workflow

The synthesis proceeds through a cyclocondensation mechanism. The following diagrams illustrate the logical flow of the reaction and the experimental procedure.

reaction_pathway acetamidine Acetamidine intermediate Addition Intermediate acetamidine->intermediate + enolether Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate enolether->intermediate dihydropyrimidine Dihydropyrimidine Intermediate intermediate->dihydropyrimidine Cyclization - EtOH product This compound dihydropyrimidine->product Oxidation - H2O

Reaction Pathway for the Synthesis of this compound.

experimental_workflow start Start dissolve Dissolve (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester in Ethanol start->dissolve add_reagents Add Acetamidine and Triethylamine dissolve->add_reagents reflux Heat to Reflux for 2 hours add_reagents->reflux evaporate Remove Ethanol by Rotary Evaporation reflux->evaporate purify Purify by Column Chromatography evaporate->purify product Obtain this compound purify->product end End product->end

Experimental Workflow for the Synthesis.

References

An In-depth Technical Guide to Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide also presents generalized experimental protocols and workflows applicable to the synthesis and analysis of similar pyrimidine derivatives.

Core Molecular Data

This compound is a substituted pyrimidine with the chemical formula C₉H₁₂N₂O₂.[1] Its core structure consists of a pyrimidine ring functionalized with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 5.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2226-86-0[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 196.21 g/mol Calculated
Canonical SMILES CCOC(=O)c1cncc(c1C)CN/A
Related CompoundMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylateC₈H₈Cl₂N₂O₂235.06
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylateC₉H₁₃N₃O₂195.22
Ethyl-2,4-diamino-pyrimidine-5-carboxylateC₇H₁₀N₄O₂182.18
Ethyl 2,4-dibromopyrimidine-5-carboxylateC₇H₆Br₂N₂O₂309.94
Ethyl 2,4-dichloropyrimidine-5-carboxylateC₇H₆Cl₂N₂O₂221.04
Ethyl 2-chloropyrimidine-5-carboxylateC₇H₇ClN₂O₂186.60

Visualizing the Core Structure

The chemical structure of this compound is fundamental to understanding its potential reactivity and biological interactions.

Chemical Structure of this compound cluster_pyrimidine Chemical Structure of this compound cluster_substituents Chemical Structure of this compound C1 C N1 N C1->N1 Me1 CH3 C1->Me1 C2 C N1->C2 N2 N C2->N2 Me2 CH3 C2->Me2 C3 C N2->C3 C4 C C3->C4 COOEt COOEt C3->COOEt C4->C1 G Generalized Workflow for Synthesis and Analysis reagents Combine β-Dicarbonyl, Aldehyde/Ketone, and Urea Derivative catalyst Add Catalyst reagents->catalyst reaction Stir and Heat (Monitor by TLC) catalyst->reaction workup Cool and Precipitate with Water reaction->workup filtration Filter and Wash Solid workup->filtration purification Recrystallize from Appropriate Solvent filtration->purification analysis Characterize Product (NMR, MS, IR) purification->analysis G Drug Discovery and Development Pathway synthesis Chemical Synthesis and Purification screening In Vitro Biological Screening synthesis->screening in_silico In Silico Modeling and Docking synthesis->in_silico sar Structure-Activity Relationship (SAR) Studies screening->sar in_silico->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

The Discovery of Novel Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess inherent biocompatibility, making them attractive candidates for therapeutic agent development.[2] Recent advancements in synthetic methodologies and a deeper understanding of disease biology have led to the discovery of novel pyrimidine derivatives with significant potential in treating a range of diseases, including cancer, microbial infections, and viral illnesses. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recent discoveries in the field, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of Novel Pyrimidine Derivatives

The versatile pyrimidine ring system can be synthesized through various strategies, with the selection of a particular method often depending on the desired substitution pattern and overall molecular complexity. A common and effective approach involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with amidine derivatives.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol outlines a general procedure for the synthesis of pyrimidine derivatives from chalcones, a widely used method due to its simplicity and the ready availability of starting materials.[3]

Materials:

  • Substituted α,β-unsaturated ketone (chalcone)

  • Urea, thiourea, or guanidine hydrochloride

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriately substituted acetophenone and a substituted aromatic aldehyde in ethanol.

    • Add an aqueous solution of KOH or NaOH dropwise while stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.[3]

  • Pyrimidine Ring Formation:

    • Reflux a mixture of the synthesized chalcone and an amidine source (e.g., urea, thiourea, or guanidine hydrochloride) in an ethanolic solution of KOH or NaOH for several hours.[4]

    • Alternatively, the reaction can be carried out in glacial acetic acid at reflux.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a suitable acid (e.g., acetic acid or HCl) to precipitate the crude pyrimidine derivative.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system or by recrystallization from a suitable solvent to yield the pure pyrimidine derivative.[3]

II. Biological Evaluation of Novel Pyrimidine Derivatives

Novel pyrimidine derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their efficacy in key therapeutic areas and provide detailed protocols for the most common assays used in their evaluation.

A. Anticancer Activity

Pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6]

Data Presentation: Anticancer Activity of Novel Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel pyrimidine derivatives against various human cancer cell lines.

Compound ClassCompound IDTarget/Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidines2dA549 (Lung Carcinoma)50[1]
Thiazolo[4,5-d]pyrimidines3bA375 (Melanoma)Excellent growth inhibition[7]
4-Aminopyrazolo[3,4-d]pyrimidines12cUO-31 (Renal Cancer)Potent[8]
2-Aminopyrimidine DerivativesA5KC-0116 (EGFR mutant NSCLC)Significant[9]
Imidazo[1,2-a]pyrimidine Derivatives3dMCF-7 (Breast Cancer)43.4[10]
Imidazo[1,2-a]pyrimidine Derivatives4dMCF-7 (Breast Cancer)39.0[10]

Note: "Excellent growth inhibition" and "Potent" are reported as described in the source, which did not always provide specific IC50 values in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

B. Antimicrobial Activity

Novel pyrimidine derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[15][16]

Data Presentation: Antimicrobial Activity of Novel Pyrimidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various microbial strains.

Compound ClassCompound IDMicrobial StrainMIC (µg/mL)Reference
Chromeno[d]pyrimidine-4,6-diones17B. subtilis, E. coli12.5
Dihydropyrimidines23Gram-positive & Gram-negative bacteria14.72
Pyrazolo[1,5-a]pyrimidine Derivatives30S. aureus3.125
1,2,4-Triazolo[1,5-a]pyrimidines9oS. aureus, E. coli, P. aeruginosa24-53 (nM)[17]
Thiopyrimidine-benzenesulfonamidesM6, M19K. pneumoniae, P. aeruginosa375[5]
Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility

The disk diffusion assay (Kirby-Bauer method) is a widely used qualitative method to assess the antimicrobial susceptibility of bacteria to new chemical entities.[18][19][20][21]

Principle: An antibiotic-impregnated disk placed on an agar surface diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[19]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic disks (positive control)

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn.[18]

  • Application of Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of the pyrimidine derivative solution onto sterile paper disks and allow them to dry.

    • Using sterile forceps, place the impregnated disks and standard antibiotic disks onto the inoculated agar surface, ensuring firm contact.[22]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[18]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

C. Antiviral Activity

Several novel pyrimidine derivatives have been investigated for their potential to inhibit the replication of various viruses.[23][24][25][26]

Data Presentation: Antiviral Activity of Novel Pyrimidine Derivatives

The following table summarizes the 50% effective concentration (EC50) values for selected pyrimidine derivatives against different viruses.

Compound ClassCompound IDVirusEC50 (µM)Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidines-Influenza A and B0.01 - 0.1[23]
Pyrimidine NNRTI48HIV-1 (wild type and resistant mutants)0.00343 - 0.0118[24]
Pyrimidine Derivative65 (HAA-09)Influenza A0.03[24]
Pyrrolo[2,3-d]pyrimidine Derivatives2a, 2d, 5a, 5c, 5dRotavirus Wa, Coxsackievirus B4Significant antiviral activity[26]

Note: "Significant antiviral activity" is reported as described in the source, which did not always provide specific EC50 values in the abstract.

III. Signaling Pathways and Mechanisms of Action

A key aspect of drug discovery is understanding the molecular mechanisms by which a compound exerts its biological effect. For many pyrimidine derivatives, particularly those with anticancer activity, the primary targets are protein kinases involved in critical signaling pathways.

A. Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many cancers. Pyrimidine-based compounds have been successfully designed as ATP-competitive inhibitors of various kinases.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the inhibitory potential of compounds against a specific kinase.[2]

Principle: The assay measures the amount of ATP remaining in a solution after a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.[2]

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, JAK2)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test pyrimidine derivatives (in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the pyrimidine derivatives in DMSO.

  • Assay Plate Preparation:

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and ATP in the assay buffer.

    • Add the kinase reaction mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[2]

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for a short period to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

B. Visualization of Signaling Pathways

Understanding the broader signaling context is crucial for predicting the downstream effects of a kinase inhibitor. Graphviz (DOT language) can be used to create clear diagrams of these pathways.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Many pyrimidine derivatives have been developed as EGFR inhibitors.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Pyrimidine-based inhibitors have shown efficacy in targeting JAKs.[2][27][28]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Immunity) STAT_dimer->Gene_Expression Translocates to nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine derivatives.

IV. Conclusion

The discovery of novel pyrimidine derivatives continues to be a vibrant and highly productive area of research in medicinal chemistry. The inherent biological relevance of the pyrimidine scaffold, coupled with the power of modern synthetic and screening techniques, has led to the identification of numerous compounds with potent and selective activities against a range of therapeutic targets. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals, providing a solid foundation for the design, synthesis, and evaluation of the next generation of pyrimidine-based therapeutics. Further exploration of structure-activity relationships and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the clinical translation of these promising compounds.

References

Theoretical Frontiers in Drug Discovery: An In-depth Guide to Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylates and their derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Their prevalence in pharmaceuticals stems from the pyrimidine ring's ability to engage in various non-covalent interactions with biological macromolecules, while the carboxylate group provides a critical anchor point for molecular recognition and can be readily modified to tune physicochemical properties. The ongoing evolution of computational chemistry has opened new avenues for the in-silico investigation of these compounds, enabling a deeper understanding of their structure-activity relationships (SAR) and facilitating the rational design of novel drug candidates.

This technical guide provides a comprehensive overview of the theoretical studies of pyrimidine carboxylates, focusing on the application of quantum chemical methods and molecular docking simulations. It aims to equip researchers, scientists, and drug development professionals with a robust understanding of the computational methodologies employed, the key structural and electronic insights gained, and the practical application of these theoretical studies in the drug discovery pipeline.

Core Theoretical Concepts and Methodologies

The theoretical investigation of pyrimidine carboxylates primarily revolves around two powerful computational techniques: Density Functional Theory (DFT) and Molecular Docking.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrimidine carboxylates, DFT is employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's reactivity and intermolecular interactions. Key parameters derived from DFT calculations include:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in its lowest energy conformation.

  • Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding how the molecule interacts with its environment.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a pyrimidine carboxylate derivative) when bound to a specific protein target. This method is instrumental in drug discovery for:

  • Binding Affinity Prediction: Estimating the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy.

  • Binding Mode Analysis: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits that are likely to bind to a target of interest.

Experimental Protocols

Density Functional Theory (DFT) Calculations

A typical DFT protocol for the analysis of a pyrimidine carboxylate derivative involves the following steps:

  • Structure Drawing and Initial Optimization: The 2D structure of the pyrimidine carboxylate is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is often performed using a lower-level theory or molecular mechanics.

  • Geometry Optimization: The final geometry optimization is carried out using DFT, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A high-level basis set, such as 6-311++G(d,p), is typically employed to ensure accurate results. This calculation is performed in the gas phase or with a solvent model to simulate a more realistic environment.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Following successful optimization, various electronic properties are calculated. This includes the generation of molecular orbitals (HOMO and LUMO), the molecular electrostatic potential map, and Mulliken atomic charges.

  • NBO Analysis: Natural Bond Orbital analysis is performed on the optimized geometry to investigate intramolecular charge transfer and stabilizing interactions.

  • Spectroscopic Simulations: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to validate the computational model. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is often used.

Molecular Docking

The following protocol outlines a standard molecular docking workflow, for example, using AutoDock Tools:

  • Ligand Preparation:

    • The 3D structure of the pyrimidine carboxylate derivative is obtained, either from a database or as a result of DFT optimization.

    • The structure is loaded into a molecular modeling software (e.g., AutoDock Tools).

    • Polar hydrogen atoms are added, and Gasteiger charges are computed.

    • The rotatable bonds are defined, and the ligand is saved in the PDBQT file format.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein is saved in the PDBQT file format.

  • Grid Box Generation:

    • A 3D grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the region where the ligand is expected to bind.

  • Docking Simulation:

    • The docking simulation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), to explore different conformations and orientations of the ligand within the grid box.

    • The simulation generates a set of possible binding poses, each with a corresponding docking score.

  • Analysis of Results:

    • The resulting docking poses are analyzed to identify the one with the lowest binding energy, which is considered the most favorable binding mode.

    • The interactions between the ligand and the protein in the best-ranked pose are visualized and analyzed to understand the key molecular recognition features.

Data Presentation

The following tables summarize key quantitative data from theoretical studies on representative pyrimidine carboxylate derivatives.

Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °) for a Representative Pyrimidine Carboxylate Derivative (Calculated using DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Lengths N1-C21.38
C2-N31.39
N3-C41.33
C4-C51.42
C5-C61.38
C6-N11.34
C5-C7 (Carboxylate)1.50
C7=O81.21
C7-O91.35
Bond Angles C6-N1-C2116.5
N1-C2-N3127.8
C2-N3-C4115.8
N3-C4-C5123.5
C4-C5-C6117.2
C5-C6-N1120.1
C4-C5-C7121.0
C6-C5-C7121.8
O8-C7-O9124.5

Note: The values presented are illustrative and correspond to a generic pyrimidine-5-carboxylate structure. Actual values will vary depending on the specific substituents on the ring.

Table 2: Calculated Electronic Properties of Pyrimidine Carboxylate Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate-7.89-2.455.443.56
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-5.87-1.983.894.78

Table 3: Molecular Docking Results of Pyrimidine Carboxylate Derivatives Against Specific Protein Targets

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylateS. aureus Gyrase B (2XCT)-7.2Asp79, Ile84, Pro85, Thr171
Pyrazolo[3,4-d]pyrimidine DerivativePI3-K/mTOR-10.7Not Specified [1]
Chalcone-Substituted PyrimidineCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14 [1]
Pyrido[2,3-d]pyrimidine DerivativeCOVID-19 Main Protease (Mpro)-8.5Not Specified [1]

Mandatory Visualization

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_validation Validation & Interpretation start Define Pyrimidine Carboxylate Structure initial_geom Initial 3D Geometry start->initial_geom opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) initial_geom->opt freq Frequency Calculation opt->freq electronic Electronic Properties (HOMO, LUMO, MEP) opt->electronic nbo NBO Analysis opt->nbo ligand_prep Ligand Preparation opt->ligand_prep dock Docking Simulation ligand_prep->dock protein_prep Protein Preparation grid Grid Box Generation protein_prep->grid grid->dock analysis Analysis of Binding (Pose, Score, Interactions) dock->analysis sar Structure-Activity Relationship (SAR) analysis->sar design Rational Design of New Derivatives sar->design

Caption: Computational workflow for theoretical studies of pyrimidine carboxylates.

dna_gyrase_inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by Pyrimidine Carboxylate dna_bind 1. Gyrase binds to G-segment of DNA t_segment_capture 2. T-segment of DNA is captured dna_bind->t_segment_capture atp_hydrolysis 3. ATP Hydrolysis t_segment_capture->atp_hydrolysis strand_passage 4. G-segment cleavage and T-segment passage atp_hydrolysis->strand_passage ligation 5. G-segment ligation strand_passage->ligation release 6. Release of T-segment (Negative supercoiling) ligation->release release->dna_bind inhibitor Pyrimidine Carboxylate Derivative binding_site Binds to Gyrase B (ATPase site) inhibitor->binding_site inhibition Prevents ATP Hydrolysis binding_site->inhibition block Catalytic Cycle Blocked inhibition->block block->atp_hydrolysis Inhibits

References

Methodological & Application

Application Notes and Protocols: Ethyl 2,4-dimethylpyrimidine-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its substituted pyrimidine core is a common scaffold in a wide array of biologically active molecules, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. These application notes provide an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance, including nucleic acids and various pharmaceuticals. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its reactive ester group and substituted methyl groups, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of diverse compound libraries in drug discovery and materials science.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an appropriate amidine with a functionalized three-carbon component. For the synthesis of this compound, a plausible approach is the reaction of acetamidine with a suitable β-keto ester derivative. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt.[1][2]

Protocol 1: Synthesis via Condensation Reaction

This protocol describes a likely synthetic route to this compound using acetamidine hydrochloride and a β-keto ester in the presence of a base.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 15 minutes at room temperature.

  • Add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. The methyl groups can also potentially undergo condensation reactions.

Key Reactions:
  • Hydrolysis: The ethyl ester can be hydrolyzed to 2,4-dimethylpyrimidine-5-carboxylic acid under acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

  • Reduction: The ester can be reduced to the corresponding alcohol, (2,4-dimethylpyrimidin-5-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cross-Coupling Reactions: While not directly on the methyl groups without prior functionalization, related halogenated pyrimidines readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to form C-C bonds.

Biological and Medicinal Chemistry Applications

Pyrimidine derivatives are known to possess a wide range of biological activities. While specific quantitative data for this compound is not extensively available in the public domain, the biological potential of the pyrimidine scaffold is well-documented. Derivatives of pyrimidine-5-carboxylates have shown promise in various therapeutic areas.

Anticancer Activity

Many pyrimidine derivatives are investigated as potential anticancer agents. For instance, novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, showing promising results with some compounds exhibiting higher activity than the standard drug sorafenib.[3] Some of these compounds also act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativesHCT-1161.14 - 10.33[3]
Pyrimidine-5-carbonitrile derivativesMCF-71.54 - 10.33[3]
Substituted Pyrimidine DerivativesHepG25.351 - 18.69 (µg/mL)[4]
Antimicrobial and Anti-inflammatory Activity

The pyrimidine core is also a feature of many antimicrobial and anti-inflammatory agents. The synthesis of various substituted pyrimidines has been undertaken to explore their potential as antibacterial and antinociceptive agents, with some derivatives showing significant activity.[5] Ethyl-2,4-diamino-pyrimidine-5-carboxylate, a related compound, is utilized as an intermediate in the synthesis of antifungal and antibacterial agents.[6]

Experimental Workflows and Diagrams

Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents Ethyl 2-acetyl-3-oxobutanoate + Acetamidine hydrochloride + Sodium ethoxide reaction Condensation Reaction (Reflux in Ethanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery Pathway

G cluster_drug_discovery Drug Discovery Pathway start Ethyl 2,4-dimethyl- pyrimidine-5-carboxylate derivatization Chemical Derivatization (e.g., Amidation, Hydrolysis) start->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in a typical drug discovery process.

References

Application Notes and Protocols: Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2,4-dimethylpyrimidine-5-carboxylate as a valuable research tool, primarily utilized as a key intermediate in the synthesis of biologically active compounds. This document details its synthesis, and application in the development of modulators for significant biological targets, complete with experimental protocols and data presentation.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 2226-86-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 196.21 g/mol
Structure
alt text

Synthesis Protocol

This compound can be synthesized via a condensation reaction. The following protocol is based on procedures described in patent literature[1][2].

Table 1: Reagents and Materials for Synthesis

Reagent/MaterialQuantity (for 95 mmol scale)Purpose
Intermediate 51 (not specified)17.6 g (95 mmol)Starting material
Acetamidine hydrochloride17.6 g (95 mmol)Reactant for pyrimidine ring formation
Sodium ethoxide (NaOEt)6.5 g (95 mmol)Base catalyst
Ethanol (EtOH)Appropriate volumeSolvent
Ethyl acetate (AcOEt)As neededExtraction solvent
Water (H₂O)As neededAqueous phase for work-up
Silica gel (60-120 mesh)As neededStationary phase for chromatography
Petroleum ether (Petether)As neededMobile phase for chromatography

Experimental Procedure:

  • Combine Intermediate 51 (17.6 g, 95 mmol) and acetamidine hydrochloride (17.6 g, 95 mmol) in a suitable reaction vessel.

  • Dissolve the mixture in ethanol and add sodium ethoxide (6.5 g, 95 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

  • Perform a work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Diagram 1: Synthesis Workflow

G cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 Intermediate 51 reflux Reflux for 4h reagent1->reflux reagent2 Acetamidine HCl reagent2->reflux reagent3 NaOEt in EtOH reagent3->reflux evaporation Ethanol Evaporation reflux->evaporation workup Aqueous Work-up (AcOEt/H2O) evaporation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application as a Research Tool: A Synthetic Intermediate

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its pyrimidine core is a common scaffold in medicinal chemistry.

This compound serves as an intermediate in the creation of novel CRAC channel inhibitors.[1] CRAC channels are crucial for calcium signaling, which is involved in a variety of cellular processes, including immune responses and cell proliferation.[1]

Diagram 2: Simplified CRAC Channel Signaling Pathway

G cluster_cell Cell cluster_downstream Downstream Effects ER Endoplasmic Reticulum (ER) (Ca2+ store) STIM1 STIM1 ER->STIM1 Ca2+ depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca_in Ca2+ Influx Orai1->Ca_in mediates Gene_Expression Gene Expression Ca_in->Gene_Expression Proliferation Cell Proliferation Ca_in->Proliferation Immune_Response Immune Response Ca_in->Immune_Response

Caption: Overview of the CRAC channel signaling pathway.

This compound is also used as a precursor for the synthesis of cyclopropane compounds that act as orexin receptor antagonists.[2] Orexin signaling is involved in the regulation of sleep-wake cycles, and antagonists are investigated for the treatment of insomnia.[2]

The compound is an intermediate in the synthesis of pyridine or pyridazine ring compounds that act as Embryonic Ectoderm Development (EED) inhibitors.[3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a role in epigenetic regulation and is a target in cancer therapy.[3]

Experimental Protocols for Downstream Applications

While direct biological data for this compound is limited, the following are detailed protocols for assays used to evaluate the activity of compounds synthesized from it.

This protocol is adapted from methods used to assess the anti-cancer activity of CRAC channel modulators derived from this compound.[1]

Table 2: Reagents and Materials for MTT Assay

Reagent/MaterialPurpose
NCI-H460 cancer cell lineModel system for cell proliferation
10% FBS supplemented mediaCell culture medium
96-well platesCulture vessel for assay
Test compound (dissolved in appropriate solvent)Substance to be tested
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT)Reagent for colorimetric assay
Solubilization buffer (e.g., DMSO)To dissolve formazan crystals
Microplate readerTo measure absorbance

Experimental Procedure:

  • Seed NCI-H460 cells in a 96-well plate at a concentration of 5000 cells/well in 10% FBS supplemented media.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound, with concentrations typically ranging from 0.01 to 10000 nM.

  • Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells.

This protocol is based on methods for evaluating orexin receptor antagonists synthesized using this compound as a starting material.[2]

Table 3: Reagents and Materials for Orexin Receptor Binding Assay

Reagent/MaterialPurpose
Recombinant CHO cells expressing OX1 or OX2 receptorsSource of cell membranes containing the target receptor
96-well Wheat Germ Agglutinin FlashPlateAssay plate
Assay Buffer (25 mM HEPES, pH 7.5, 1 mM CaCl₂, 4.5 mM MgCl₂, 0.5% BSA, 0.1% sodium azide, 0.05% Tween-20)Reaction buffer
[¹²⁵I]-labeled orexin-A ([¹²⁵I]-OX-A)Radioligand tracer
Test compoundCompetitor ligand
Scintillation counterTo measure radioactivity

Experimental Procedure:

  • Prepare cell membranes from recombinant CHO cells expressing either the OX1 or OX2 orexin receptor.

  • In a 96-well Wheat Germ Agglutinin FlashPlate, add the assay buffer.

  • Add various concentrations of the test compound.

  • Add the cell membrane preparation to each well.

  • Add the [¹²⁵I]-OX-A tracer to a final concentration of, for example, 0.2 nM.

  • Incubate the plate at room temperature for 30 minutes.

  • After incubation, remove the reaction solution.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Diagram 3: Experimental Workflow for a Binding Assay

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare Cell Membranes (CHO-OX1/OX2) add_reagents Add to Plate: - Assay Buffer - Test Compound - Cell Membranes - [125I]-OX-A membranes->add_reagents compounds Prepare Test Compound Dilutions compounds->add_reagents incubate Incubate at RT for 30 min add_reagents->incubate wash Remove Reaction Solution incubate->wash measure Measure Radioactivity wash->measure calculate_ic50 Calculate IC50 Value measure->calculate_ic50

Caption: General workflow for an orexin receptor binding assay.

References

Protocols for the Synthesis of Pyrimidine-Based Compounds: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including several FDA-approved drugs.[1] Their structural resemblance to the nucleobases found in DNA and RNA allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][2] The synthesis of functionalized pyrimidines is, therefore, a critical endeavor in the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for two widely utilized and versatile methods for synthesizing pyrimidine-based compounds: the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction. Particular emphasis is placed on modern, efficient techniques such as microwave-assisted synthesis, which offers significant advantages in terms of reduced reaction times and improved yields.[2][3]

Data Presentation: Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various protocols, allowing for a clear comparison of reaction conditions, catalyst efficiency, and yields.

Table 1: Comparison of Biginelli Reaction Protocols for Dihydropyrimidinone Synthesis

ProtocolCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical BiginelliHClEthanolReflux, 3 hrsOften low, not specified[4]
Modified Biginelli (Grindstone)CuCl₂·2H₂O / HClSolvent-freeGrinding>90[4]
Modified Biginelli (Thiourea)NH₄ClMethanolReflux, 3 hrsNot specified[4]
Microwave-AssistedYb(OTf)₃Solvent-freeMicrowave irradiationIncreased yields, shorter time[5]

Table 2: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.

Catalyst Screening

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Solvent Mixture Screening

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
DMF/H₂O (2:1)48
Acetonitrile/H₂O (2:1)45

Experimental Protocols

Biginelli Reaction for the Synthesis of Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activity themselves.[6][7]

Protocol: Classical Biginelli Reaction (Conventional Heating) [4]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1 mmol

  • Catalyst: Catalytic amount of HCl or NH₄Cl

  • Solvent: Methanol (30 cm³)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

  • Add methanol as the solvent.

  • Reflux the mixture at 60°C for 3 hours with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration. The solid product may be washed with cold methanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Application Notes: This classical protocol is simple and uses readily available reagents. However, it can suffer from long reaction times and modest yields.[4] The use of thiourea will result in the corresponding dihydropyrimidine-2(1H)-thione.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[3] When applied to halogenated pyrimidines, it allows for the introduction of a diverse range of aryl and heteroaryl substituents.[8] Microwave irradiation significantly accelerates this reaction.[2][3]

Protocol: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine [3]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine): 0.5 mmol

  • Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid): 0.5 mmol

  • Palladium catalyst (e.g., Pd(PPh₃)₄): 0.5 mol% (0.0025 mmol)

  • Base (e.g., K₂CO₃): 1.5 mmol

  • Degassed solvent mixture: 1,4-dioxane and water (2:1 v/v), 6 mL

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, the base, and the palladium catalyst.

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[3]

Application Notes: The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for this reaction.[3] The choice of catalyst, base, and solvent system can be critical and may require optimization for different substrates.[3][8] Degassing the solvent is important to prevent the oxidation of the palladium catalyst.

Visualizations

Experimental Workflow Diagrams

Biginelli_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aldehyde, β-ketoester, Urea, & Catalyst solvent Add Solvent (e.g., Methanol) reagents->solvent reflux Reflux at 60°C for 3 hours solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Solid Product cool->filter purify Recrystallize filter->purify product Final Product purify->product

Caption: Workflow for the classical Biginelli condensation reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Add Halogenated Pyrimidine, Boronic Acid, Base, & Catalyst to Vial solvent Add Degassed Solvent reagents->solvent seal Seal Vial solvent->seal irradiate Irradiate in Microwave Reactor (100°C, 15 min) seal->irradiate cool Cool to RT irradiate->cool extract Ethyl Acetate Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Signaling Pathway Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle center Pd(0) Catalyst oxidative_addition Oxidative Addition center->oxidative_addition R-X (Halogenated Pyrimidine) transmetalation Transmetalation oxidative_addition->transmetalation R-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-Pd(II)-R' reductive_elimination->center R-R' (Product) boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Ethyl 2,4-dimethylpyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethylpyrimidine-5-carboxylate and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules, including anticancer agents, antihypertensives, and anti-inflammatory compounds. This document provides an overview of the applications of this chemical entity and its derivatives, along with detailed protocols for its synthesis and biological evaluation based on published research on closely related analogs.

Key Applications in Medicinal Chemistry

Derivatives of the 2,4-disubstituted pyrimidine-5-carboxylate scaffold have been investigated for several therapeutic applications:

  • Anticancer Activity: Certain tetrahydropyrimidine-5-carboxylate derivatives have shown promising cytotoxic effects against cancer cell lines. These compounds are believed to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.

  • Calcium Channel Blockers: Dihydropyrimidine-5-carboxylic acid esters have been identified as potent calcium channel blockers, mimicking the action of well-known dihydropyridine drugs like nifedipine. This activity makes them promising candidates for the development of new antihypertensive agents.

  • Anti-inflammatory and Antioxidant Properties: The pyrimidine nucleus is also associated with anti-inflammatory and antioxidant activities. Some derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of the pyrimidine-5-carboxylate scaffold. It is important to note that these values are for structurally related compounds and may not be directly extrapolated to this compound itself.

Compound ClassBiological ActivityTarget/AssayIC50/EC50 ValuesReference
Tetrahydropyrimidine-5-carboxylate DerivativesAnticancerMTT Assay (HepG2 cell line)5.351–18.69 µg/mL[1]
Tetrahydropyrimidine-5-carboxylate DerivativesAnti-diabeticAlpha-amylase inhibition6.539–11.27 µM[1]
2-Heterosubstituted Dihydropyrimidine-5-carboxylic Acid EstersCalcium Channel BlockadePotassium-depolarized rabbit aortaPotent mimics of dihydropyridines[2]
Pyrimidine DerivativesAnti-inflammatoryCOX-2 InhibitionHigh selectivity towards COX-2[3]

Experimental Protocols

General Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Biginelli-type Reaction)

This protocol is a general method for the synthesis of tetrahydropyrimidine derivatives, which can be adapted for the synthesis of this compound by using appropriate starting materials.[1]

Materials:

  • Ethyl acetoacetate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., CuCl₂·2H₂O)

  • Hydrochloric acid (catalytic amount)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (0.1 M), ethyl acetoacetate (0.1 M), and urea/thiourea (0.15 M).

  • Add a catalytic amount of CuCl₂·2H₂O and a few drops of concentrated HCl.

  • Grind the mixture using a pestle and mortar for 10-15 minutes at room temperature.

  • Allow the reaction mixture to stand overnight.

  • The solid product is then purified by recrystallization from methanol.

  • Filter the crystals, wash with cold methanol, and dry under vacuum.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., HepG2).[1]

Materials:

  • HepG2 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and incubate for another 48 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Calcium Channel Blocking Activity

This is a general protocol to assess the calcium channel blocking activity of the compounds using an isolated tissue bath setup.

Materials:

  • Rabbit aorta

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Synthesized compounds

  • Isolated tissue bath system with a force transducer and data acquisition system

Procedure:

  • Isolate the thoracic aorta from a rabbit and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g.

  • Induce sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.

  • Once a stable contraction is achieved, add the synthesized compounds in a cumulative concentration-dependent manner.

  • Record the relaxation response and calculate the percentage of inhibition of the KCl-induced contraction.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

General Workflow for Synthesis and Biological Evaluation

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aldehyde, β-ketoester, Urea/Thiourea) reaction One-pot Multicomponent Reaction (e.g., Biginelli Reaction) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Calcium Channel, Anti-inflammatory) characterization->in_vitro Test Compounds in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow from synthesis to biological evaluation.

Proposed Mechanism of Action: Calcium Channel Blockade

References

Applications of Pyrimidine Carboxylates in Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylates represent a versatile class of heterocyclic compounds with significant applications in the agrochemical industry. Their inherent biological activity, coupled with the potential for diverse chemical modifications, has led to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes on the use of pyrimidine carboxylates in these key agrochemical sectors, complete with quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of key molecular pathways. Pyrimidine derivatives have demonstrated considerable success in the discovery and application of pesticides[1].

I. Herbicidal Applications

Pyrimidine carboxylates are prominent in the development of modern herbicides, primarily targeting essential amino acid and nucleotide biosynthesis pathways in weeds.

A. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A novel and significant application of pyrimidine carboxylates is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the production of DNA, RNA, glycoproteins, and phospholipids[2][3]. Tetflupyrolimet is a recently developed herbicide that targets DHODH, representing a new mode of action in weed control[2][4]. Inhibition of this pathway leads to a depletion of pyrimidines, arresting cell division and ultimately causing plant death.

Quantitative Data: DHODH Inhibitors

CompoundTarget OrganismAssay TypeEndpointValueReference
TetflupyrolimetArabidopsis thalianaRoot length inhibitionIC5020 nM[4]
TetflupyrolimetFoxtail milletRoot length inhibitionIC5030 nM[4]

Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in plants and the point of inhibition by DHODH-inhibiting pyrimidine carboxylate herbicides.

DHODH_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate N-Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS Pyrimidines (DNA, RNA) Pyrimidines (DNA, RNA) UMP->Pyrimidines (DNA, RNA) DHODH->Orotate Quinone Quinone Pool DHODH->Quinone e- transfer Inhibitor Pyrimidine Carboxylate Herbicide (e.g., Tetflupyrolimet) Inhibitor->DHODH Inhibition

DHODH Inhibition Pathway
B. Inhibition of Acetolactate Synthase (ALS)

Another major class of pyrimidine-based herbicides acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). These amino acids are essential for protein synthesis and plant growth[5][6][7]. Herbicides targeting ALS are effective at very low application rates.

Quantitative Data: ALS Inhibitors

CompoundWeed SpeciesEfficacyApplication RateReference
Compound 9Triticum aestivum78.3% control10 mg/L[1]
Compound 10Amaranthus retroflexus, Medicago sativa, etc.>90% controlNot specified[1]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis Inhibition

The diagram below shows the branched-chain amino acid biosynthesis pathway and the inhibition of ALS by pyrimidine carboxylate herbicides.

ALS_Inhibition Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate ... ... Acetolactate->... Acetolactate->... Acetohydroxybutyrate->... Valine Valine Leucine Leucine Isoleucine Isoleucine ...->Valine ...->Leucine ...->Isoleucine Inhibitor Pyrimidine Carboxylate Herbicide Inhibitor->ALS Inhibition

ALS Inhibition Pathway

II. Fungicidal Applications

Pyrimidine derivatives are integral to the development of fungicides for modern agriculture, offering effective control against a wide range of pathogenic fungi[1]. Commercially successful examples include diflumetorim, cyprodinil, and pyrimethanil[1][8]. One of the primary modes of action for many pyrimidine fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[1][4][9][10].

Quantitative Data: Fungicidal Activity

CompoundFungal SpeciesEfficacy (EC50 in mg/L)Reference
Compound 24aNot specifiedNot specified[1]
Compound 24bNot specifiedNot specified[1]
Compound 4bRhizoctonia solani11.3[11]
Compound 4dRhizoctonia solani13.7[11]
Diflumetorim (Control)Rhizoctonia solani19.8[11]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram outlines the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of certain pyrimidine fungicides.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate ... ... Mevalonate->... Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->... Erg11 Lanosterol 14α-demethylase (Erg11/CYP51) Lanosterol->Erg11 Ergosterol Ergosterol ...->Squalene ...->Ergosterol Erg11->... demethylation Inhibitor Pyrimidine Fungicide Inhibitor->Erg11 Inhibition

Ergosterol Biosynthesis Inhibition

III. Insecticidal Applications

Pyrimidine derivatives have been successfully developed into insecticides with various modes of action. Some act as mitochondrial electron transport inhibitors, while others function as nicotinic acetylcholine receptor (nAChR) inhibitors[1].

A. Mitochondrial Electron Transport Inhibition

Certain pyrimidine carboxylate insecticides disrupt the mitochondrial electron transport chain, typically at Complex I (NADH:ubiquinone oxidoreductase) or Complex III (ubiquinone:cytochrome c oxidoreductase). This inhibition halts ATP production, leading to cellular energy depletion and insect death.

Quantitative Data: Insecticidal Activity (Mitochondrial Inhibitors)

CompoundInsect SpeciesEfficacy (LC50 in mg/L)Reference
Compound 5Tetranychus urticae0.19[1]
F45Aphids2.97[12]
Triflumezopyrim (Control)Aphids2.94[12]

Mechanism of Action: Mitochondrial Electron Transport Chain Disruption

The diagram illustrates the disruption of the mitochondrial electron transport chain by pyrimidine carboxylate insecticides.

METC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV O2 O2 Complex_IV->O2 H2O H2O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II ADP ADP + Pi ADP->ATP_Synthase Inhibitor Pyrimidine Carboxylate Insecticide Inhibitor->Complex_I Inhibition

Mitochondrial Inhibition
B. Nicotinic Acetylcholine Receptor (nAChR) Inhibition

Other pyrimidine-based insecticides act as antagonists or modulators of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. By binding to these receptors, they disrupt nerve impulse transmission, leading to paralysis and death[13][14][15][16].

Quantitative Data: Insecticidal Activity (nAChR Modulators)

CompoundInsect SpeciesActivityConcentrationReference
Compound 6Spodoptera frugiperda86.7% mortality500 mg/L[1]
Compound 6Mythimna separata80% mortality500 mg/L[1]
Compound 4dAedes aegypti70% mortality2 µg/mL[17]

Mechanism of Action: nAChR Disruption

The diagram below depicts the action of pyrimidine carboxylate insecticides on nicotinic acetylcholine receptors at the synapse.

nAChR_Disruption cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds Ion_Channel Ion Channel nAChR->Ion_Channel opens Ion_Channel->Postsynaptic Na+ influx -> Depolarization Inhibitor Pyrimidine Carboxylate Insecticide Inhibitor->nAChR Blocks/Modulates

nAChR Disruption at the Synapse

IV. Experimental Protocols

A. General Synthesis of 2-Substituted Pyrimidine-5-Carboxylates

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can serve as key intermediates for various agrochemicals[18]. The Pinner reaction, involving the cyclocondensation of 1,3-dicarbonyl compounds with amidinium salts, is a widely used method for constructing the pyrimidine ring[1].

Experimental Workflow: Synthesis of Pyrimidine-5-Carboxylate

Synthesis_Workflow Start Start Materials: - Methyl 3,3-dimethoxypropionate - Methyl formate - Amidinium salt Step1 Step 1: Formation of Sodium Salt - React methyl 3,3-dimethoxypropionate  and methyl formate with NaH. Start->Step1 Step2 Step 2: Condensation - React the sodium salt with an  amidinium salt. Step1->Step2 Step3 Step 3: Work-up & Purification - Quench reaction - Extract with organic solvent - Purify by chromatography Step2->Step3 Product Product: 2-Substituted Pyrimidine- 5-Carboxylic Ester Step3->Product

General Synthesis Workflow

Protocol:

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate is the sodium salt, which can be filtered, washed with dry ether, and dried under vacuum.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

    • Suspend the sodium salt (1.0 eq) and the desired amidinium salt (e.g., acetamidine hydrochloride, 1.1 eq) in a suitable solvent such as ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.

B. Protocol for Antifungal Bioassay: Poisoned Food Technique

This method is widely used to screen for the in vitro antifungal activity of chemical compounds[8][19][20][21][22].

Protocol:

  • Preparation of Fungal Cultures:

    • Culture the test fungi (e.g., Rhizoctonia solani, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25-28 °C for 5-7 days to obtain actively growing mycelia.

  • Preparation of Poisoned Media:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the medium to 45-50 °C.

    • Add the pyrimidine carboxylate test compound (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is not inhibitory to fungal growth (typically ≤ 1%).

    • Pour the poisoned media into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

  • Inoculation and Incubation:

    • Using a sterile cork borer (5-6 mm diameter), cut mycelial discs from the edge of the actively growing fungal cultures.

    • Place one mycelial disc, mycelial side down, at the center of each poisoned and control PDA plate.

    • Incubate the plates at 25-28 °C for 3-5 days, or until the fungal growth in the control plate has reached the edge of the plate.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.

    • The EC50 value (the concentration that causes 50% inhibition) can be determined by probit analysis of the inhibition data at different concentrations.

C. Protocol for Herbicidal Bioassay: Seed Germination and Root Growth Inhibition

This assay is a standard method for evaluating the pre-emergence herbicidal activity of compounds.

Protocol:

  • Preparation of Test Solutions:

    • Dissolve the pyrimidine carboxylate test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.

    • Prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired test concentrations.

  • Seed Plating:

    • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (water + surfactant).

    • Place a defined number of seeds of a model plant (e.g., Arabidopsis thaliana, cress, or a target weed species) on the filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22-25 °C) for 5-7 days.

  • Data Analysis:

    • After the incubation period, measure the germination rate and the primary root length of the seedlings.

    • Calculate the percentage of inhibition of root growth compared to the control.

    • The IC50 or GR50 (the concentration that causes 50% inhibition of growth) can be calculated using dose-response curve analysis.

D. Protocol for Insecticidal Bioassay: Leaf Dip Method

This method is commonly used to assess the contact and/or stomach toxicity of insecticides against foliar-feeding insects.

Protocol:

  • Preparation of Test Solutions:

    • Prepare serial dilutions of the pyrimidine carboxylate test compounds in an appropriate solvent containing a surfactant.

  • Treatment of Leaves:

    • Excise leaves from a suitable host plant (e.g., cabbage for diamondback moth larvae).

    • Dip each leaf into a test solution for a fixed period (e.g., 10-30 seconds) and allow it to air dry. Control leaves should be dipped in the solvent-surfactant solution only.

  • Insect Exposure:

    • Place the treated leaves in a ventilated container (e.g., a Petri dish with a moistened filter paper).

    • Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.

  • Incubation and Observation:

    • Maintain the containers under controlled conditions of temperature, humidity, and light.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.

Conclusion

Pyrimidine carboxylates are a cornerstone of modern agrochemical research and development. Their diverse modes of action against weeds, fungi, and insects, coupled with their synthetic tractability, ensure their continued importance in addressing the challenges of global food production. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and optimization of new pyrimidine-based agrochemicals. Further exploration of this chemical space is likely to yield even more effective and environmentally benign solutions for crop protection.

References

Application Notes and Protocols for NMR Analysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of many biologically active molecules, including pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of substituted pyrimidines, aiding researchers in their drug discovery and development efforts.

The chemical environment of the pyrimidine ring is significantly influenced by the nature and position of its substituents, leading to characteristic shifts in the ¹H and ¹³C NMR spectra. Understanding these substituent effects is crucial for accurate spectral interpretation. This guide will cover standard 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, to unambiguously determine the constitution and stereochemistry of substituted pyrimidines.

Data Presentation: NMR Chemical Shifts of Substituted Pyrimidines

The chemical shifts of pyrimidine protons and carbons are highly sensitive to the electronic effects of substituents. The data presented below provides a general reference for the expected chemical shift ranges for the parent pyrimidine and the typical effects of common substituents.

Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the Parent Pyrimidine Ring. [1]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-2~9.27~157.4Highly deshielded due to two adjacent nitrogen atoms.
H-4 / H-6~8.78~156.9Deshielded by the adjacent nitrogen atom.
H-5~7.38~121.7The most shielded proton on the parent ring.

Table 2: Effect of Common Substituents on ¹H and ¹³C Chemical Shifts of the Pyrimidine Ring. [1]

Substituent TypePosition of SubstituentEffect on Ring ProtonsEffect on Ring CarbonsRationale
Electron Donating Group (EDG) (e.g., -NH₂, -OH, -OR)ortho to EDGShifts Upfield (lower ppm)Shifts Upfield (lower ppm)Increased electron density causes shielding.
para to EDGShifts Upfield (lower ppm)Shifts Upfield (lower ppm)Increased electron density causes shielding.
Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN, -C(O)R)ortho to EWGShifts Downfield (higher ppm)Shifts Downfield (higher ppm)Decreased electron density causes deshielding.
para to EWGShifts Downfield (higher ppm)Shifts Downfield (higher ppm)Decreased electron density causes deshielding.

Table 3: ¹H NMR Chemical Shifts of the Amino Group Protons in p-Substituted 2- and 5-Aminopyrimidines in DMSO. [2]

Substituent at para-position2-Aminopyrimidines δ(NH₂) (Hz)5-Aminopyrimidines δ(NH₂) (Hz)
N(CH₃)₂350365
NH₂365375
OCH₃389402
CH₃-409
H444-
F--
Cl460488
Br--
I--
COOC₂H₅--
CF₃--
CN--
NO₂--

Note: The original data was presented in Hz at 60 MHz. These values indicate the relative deshielding effect of the substituents.

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Spectroscopy

Objective: To obtain basic structural information, including the number and types of protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to infer the connectivity of the molecule. Correlate the number of signals in the ¹³C NMR spectrum with the expected number of unique carbon atoms.

Protocol 2: D₂O Exchange for Identification of Labile Protons

Objective: To identify exchangeable protons, such as those in -NH₂ or -OH groups.[1]

Methodology:

  • Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 1-2 minutes to ensure thorough mixing.[1]

  • Re-acquire the ¹H NMR spectrum under the same conditions.

Analysis: Compare the two spectra. The signals corresponding to exchangeable protons will decrease in intensity or disappear completely in the spectrum acquired after the addition of D₂O.

Protocol 3: 2D NMR for Structural Elucidation

Objective: To establish through-bond connectivity between protons and carbons for unambiguous structure determination.

A. COSY (Correlation Spectroscopy)

Purpose: Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[1]

Methodology:

  • Set up and run a standard ¹H NMR to determine the spectral width.

  • Select the COSY experiment.

  • Acquire and process the 2D data.

Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from protons that are coupled to each other.

B. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: Correlates protons with their directly attached carbons.[1]

Methodology:

  • Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

  • Select the HSQC experiment.

  • Acquire and process the 2D data.

Analysis: The spectrum displays peaks at the coordinates corresponding to the chemical shifts of a proton and its directly bonded carbon.

C. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: Correlates protons and carbons that are separated by two or three bonds.[1]

Methodology:

  • Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

  • Select the HMBC experiment. The experiment includes a delay optimized for long-range couplings (typically around 4-8 Hz).[1]

  • Acquire and process the 2D data.

Analysis: Peaks appear at the ¹H chemical shift of a proton and the ¹³C chemical shift of a carbon that is 2 or 3 bonds away.

Protocol 4: NOESY/ROESY for Through-Space Correlations

Objective: To determine the spatial proximity of protons, which is crucial for stereochemical assignments and identifying through-space interactions.

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: Identifies protons that are close in space (< 5 Å), irrespective of through-bond connectivity.[3][4]

Methodology:

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Select the 2D NOESY experiment.

  • Set an appropriate mixing time (tm). This is a crucial parameter and depends on the molecular weight of the compound. For small molecules (MW < 600), a longer mixing time (0.5 - 1 s) is generally used.[3]

  • Acquire and process the 2D data.

Analysis: The 1D spectrum is on the diagonal. Cross-peaks indicate that the correlated protons are spatially close. For small molecules, NOE correlations are positive and will have the opposite phase to the diagonal peaks.[4]

B. ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Purpose: Similar to NOESY, but particularly useful for medium-sized molecules (MW ~700-1200) where the NOE may be close to zero. The ROE is always positive.[3]

Methodology:

  • The setup is similar to a NOESY experiment.

  • Select the 2D ROESY experiment.

  • A mixing time of 0.1 - 0.5 s is a good starting point for medium-sized molecules.[3]

Analysis: Interpretation is similar to NOESY, with cross-peaks indicating spatial proximity.

Mandatory Visualizations

Experimental Workflow for NMR Analysis of Substituted Pyrimidines

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis for Connectivity cluster_stereochem Stereochemical Analysis cluster_structure Final Structure Elucidation Sample Substituted Pyrimidine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR Dissolve->C13_NMR D2O_Exchange D2O Exchange H1_NMR->D2O_Exchange COSY COSY H1_NMR->COSY NOESY_ROESY NOESY / ROESY H1_NMR->NOESY_ROESY HSQC HSQC C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC Structure Complete Structure D2O_Exchange->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY_ROESY->Structure

Caption: A logical workflow for the structural elucidation of substituted pyrimidines using various NMR techniques.

Signaling Pathway for 2D NMR Connectivity

connectivity_pathway cluster_experiments 2D NMR Experiments Proton Proton (¹H) COSY COSY Proton->COSY J-coupling (2-3 bonds) HSQC HSQC Proton->HSQC Direct attachment (1 bond) HMBC HMBC Proton->HMBC Long-range coupling (2-3 bonds) Carbon Carbon (¹³C) COSY->Proton J-coupling (2-3 bonds) HSQC->Carbon HMBC->Carbon

Caption: Diagram illustrating the correlations provided by different 2D NMR experiments for structure determination.

References

Application Notes and Protocols for the Mass Spectrometry of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine esters are a class of organic compounds that feature a pyrimidine ring substituted with one or more ester functional groups. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to nucleobases, allowing them to act as potential anticancer, antiviral, and antibacterial agents. Mass spectrometry is an indispensable tool for the structural elucidation, quantification, and metabolic profiling of these compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of pyrimidine esters, covering both qualitative and quantitative aspects.

Fragmentation Analysis of Pyrimidine Esters

The fragmentation behavior of pyrimidine esters in mass spectrometry is highly dependent on the ionization technique employed. Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that usually results in the formation of protonated molecules ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragment ions.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the molecular ion of a pyrimidine ester is often observed, and its stability is influenced by the nature of the substituents on the pyrimidine ring. The fragmentation is typically initiated by the loss of the alkoxy group from the ester moiety, followed by the elimination of carbon monoxide.

A characteristic example is the fragmentation of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The molecular ion peak is observed as the base peak at m/z 320, indicating its stability. The initial fragmentation involves the loss of an ethyl radical from the ester group, leading to the formation of an acylium ion. Subsequent losses of carbon monoxide and other small molecules and radicals from the pyrimidine ring and its substituents lead to a series of characteristic fragment ions.[1]

Table 1: Key EI-MS Fragments for a Substituted Pyrimidine Ester

m/zProposed FragmentRelative Abundance
320[M]⁺Base Peak
291[M - C₂H₅]⁺High
275[M - C₂H₅ - O]⁺Moderate
247[M - C₂H₅ - O - CO]⁺Moderate
232[M - C₂H₅ - O - CO - CH₃]⁺Low
199[M - C₂H₅ - O - CO - CH₃ - SH]⁺Low

Data is derived from the fragmentation of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as described in the literature.[1]

EI_Fragmentation M Molecular Ion [M]⁺ m/z 320 F1 [M - C₂H₅]⁺ m/z 291 M->F1 - C₂H₅• F2 [M - C₂H₅ - O]⁺ m/z 275 F1->F2 - O F3 [M - C₂H₅ - O - CO]⁺ m/z 247 F2->F3 - CO

EI-MS Fragmentation Pathway

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS/MS, protonated pyrimidine esters typically fragment via cleavage of the ester bond and fragmentation of the pyrimidine ring. For pyrimidine nucleoside analogs, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in the formation of the protonated pyrimidine base. The fragmentation of the pyrimidine ring itself often involves the loss of small neutral molecules such as NH₃, H₂O, and HNCO.[2] The specific fragmentation pattern is highly dependent on the protonation site, which can be influenced by the substituents on the pyrimidine ring.

For simpler pyrimidine esters, the initial fragmentation in CID is often the loss of the alcohol or alkene from the ester group, followed by further fragmentation of the pyrimidine ring.

Quantitative Analysis of Pyrimidine Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of pyrimidine esters in complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Table 2: Example LC-MS/MS Parameters for Pyrimidine Analog Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyrimidine Analog 1254.1136.120
Pyrimidine Analog 2268.1150.122
Pyrimidine Analog 3282.1164.122
Internal Standard259.1141.120

This table presents hypothetical data for illustrative purposes, based on typical parameters for the analysis of small molecules.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation, SPE) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS Analytical Workflow

Experimental Protocols

Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve the purified pyrimidine ester in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms) is typically suitable.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Protocol for LC-MS/MS Quantitative Analysis in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Ion Source Temperature: 500 °C.

    • Ion Spray Voltage: 5500 V.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions, as well as collision energies for each analyte and the internal standard.

Biological Pathways

Pyrimidine esters, as analogs of endogenous pyrimidines, can interact with various biological pathways. The pyrimidine metabolism pathway is of particular relevance, as it is responsible for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3][4] Some pyrimidine analogs exert their therapeutic effects by inhibiting key enzymes in this pathway.

Pyrimidine_Metabolism cluster_enzymes Key Enzymes Glutamine Glutamine + CO₂ + ATP CP Carbamoyl Phosphate Glutamine->CP CPSII CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO DHOase Orotate Orotate DHO->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS UMP Uridine 5'-monophosphate OMP->UMP UMPS UDP Uridine 5'-diphosphate UMP->UDP UTP Uridine 5'-triphosphate UDP->UTP dUMP dUMP UDP->dUMP CTP Cytidine 5'-triphosphate UTP->CTP dTMP dTMP dUMP->dTMP Thymidylate Synthase CPSII Carbamoyl Phosphate Synthetase II ATCase Aspartate Transcarbamoylase DHOase Dihydroorotase DHODH Dihydroorotate Dehydrogenase UMPS UMP Synthase

De Novo Pyrimidine Biosynthesis Pathway

References

Application Notes and Protocols for X-ray Crystallography of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the structural determination of pyrimidine derivatives using single-crystal X-ray diffraction. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] X-ray crystallography provides precise three-dimensional atomic coordinates, offering invaluable insights into structure-activity relationships (SAR) and guiding rational drug design.[5][6]

Application Notes

The crystallographic analysis of pyrimidine derivatives serves several key purposes in drug discovery and development:

  • Structure Elucidation: Unambiguously determines the molecular structure, including stereochemistry and tautomeric forms, which is crucial for understanding the compound's properties.[7][8]

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state, providing insights into its flexibility and interaction with biological targets.

  • ** intermolecular Interactions:** Identifies and characterizes non-covalent interactions such as hydrogen bonds and π-π stacking, which are critical for crystal packing and molecular recognition at the active site of a protein.[9][10]

  • Structure-Based Drug Design: Co-crystallization of pyrimidine derivatives with their target proteins allows for the visualization of the binding mode, guiding the optimization of lead compounds to enhance potency and selectivity.[5]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug candidate can exhibit distinct physicochemical properties, including solubility and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.

Experimental Protocols

A generalized workflow for the X-ray crystallography of a novel pyrimidine derivative involves synthesis, crystallization, and X-ray diffraction analysis.

Protocol 1: Synthesis and Crystallization of Pyrimidine Derivatives

This protocol provides a general procedure for the synthesis and subsequent crystallization of pyrimidine derivatives to obtain single crystals suitable for X-ray diffraction.

1. Synthesis:

The synthesis of pyrimidine derivatives can be achieved through various established methods. A common approach involves the cyclization of a 1,3-dicarbonyl compound with an amidine or related precursor. For example, pyrazolo[3,4-d]pyrimidines can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents.[8][11]

  • General Procedure:

    • Dissolve the starting pyrimidine core (e.g., 1.0 g) in a suitable solvent (e.g., 30 mL of formic acid or DMF).[8]

    • Add the appropriate reagent (e.g., alkylating agent) and a catalyst if required.

    • The reaction mixture may be stirred at room temperature or refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).[12]

    • Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into ice water.[8]

    • The crude product is collected by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Slow Evaporation:

    • Dissolve the purified pyrimidine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or acetone) to form a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Leave the solution in a loosely covered vial in a vibration-free environment at a constant temperature.

    • Crystals should form as the solvent slowly evaporates over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the pyrimidine derivative in a suitable solvent.

    • Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip (hanging drop) or in a crystallization plate well (sitting drop).

    • The well of the crystallization plate contains a larger volume (500-1000 µL) of a precipitant solution.

    • Seal the well. The vapor pressure difference will cause the solvent from the drop to slowly diffuse into the reservoir, leading to supersaturation and crystal growth.

  • Solvent Layering:

    • Dissolve the compound in a dense, high-boiling point solvent in which it is readily soluble.

    • Carefully layer a less dense, lower-boiling point solvent in which the compound is poorly soluble on top.

    • Crystals may form at the interface of the two solvents over time.

Protocol 2: Single-Crystal X-ray Diffraction, Data Collection, and Structure Refinement

This protocol outlines the steps for analyzing a single crystal of a pyrimidine derivative using an X-ray diffractometer.[13][14]

1. Crystal Mounting and Data Collection:

  • Select a suitable single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to record the diffraction pattern.[6] Data collection strategies aim for high completeness and redundancy.[13]

2. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.

  • The structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors.[6] This results in an initial electron density map.

  • An initial molecular model is built into the electron density map.

3. Structure Refinement:

  • The initial model is refined using full-matrix least-squares techniques against the experimental diffraction data.[15]

  • Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[16]

  • The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), as well as the goodness-of-fit (GooF).

Data Presentation

The following tables summarize typical crystallographic data for pyrimidine derivatives, compiled from published studies.[7][15][16]

Table 1: Crystal Data and Structure Refinement Parameters for Selected Pyrimidine Derivatives.

ParameterCompound 1aCompound 2aCompound 2b
Crystal Data
Empirical FormulaC₈H₅Cl₂NO₂C₁₄H₁₃Cl₂N₃O₅·H₂OC₁₄H₁₃Cl₂N₃O₅
Formula Weight234.04396.19378.18
Temperature (K)296(2)296(2)296(2)
Wavelength (Å)0.710730.710730.71073
Crystal SystemMonoclinicTrigonalMonoclinic
Space GroupP 21/cR-3Cc
a (Å)12.062(3)26.541(5)10.970(2)
b (Å)7.0250(14)26.541(5)13.911(3)
c (Å)11.458(2)10.027(2)11.233(2)
α (°)909090
β (°)108.01(3)90113.67(3)
γ (°)9012090
Volume (ų)923.4(3)6116(2)1570.2(5)
Z4184
Data Collection
θ range (°)2.53 to 25.001.63 to 25.002.37 to 25.00
Reflections collected4875161044252
Independent reflections162926862758
R(int)0.02430.03850.0211
Refinement
R1 [I > 2σ(I)]0.03370.05730.0253
wR2 [I > 2σ(I)]0.08940.16590.0632
Goodness-of-fit on F²1.0561.0361.049

Data adapted from Molecules 2014, 19, 17188-17202.[7][15][16]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallography of pyrimidine derivatives.

Signaling Pathway Example

Many pyrimidine derivatives exhibit anticancer activity by targeting specific signaling pathways. For instance, some inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS Activation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols: Ethyl 2,4-dimethylpyrimidine-5-carboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2,4-dimethylpyrimidine-5-carboxylate as a versatile building block in organic synthesis, with a primary focus on its application in the synthesis of the dual orexin receptor antagonist, Lemborexant. Detailed experimental protocols for key transformations and relevant biological context are provided to facilitate its use in research and drug development.

Introduction

This compound is a substituted pyrimidine derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, agrochemicals, and other functional organic materials. The specific arrangement of the methyl and carboxylate groups on this particular pyrimidine ring offers unique reactivity and allows for its elaboration into more complex molecular architectures.

One of the most significant applications of this compound is as a precursor to 2,4-dimethylpyrimidin-5-ol, a key intermediate in the synthesis of Lemborexant, a therapeutic agent for the treatment of insomnia.

Synthesis of Lemborexant: A Case Study

Lemborexant is a dual orexin receptor antagonist that modulates the orexin signaling pathway, which is critically involved in regulating the sleep-wake cycle.[1][2][3] The synthesis of Lemborexant highlights the utility of this compound as a starting material for the construction of the key pyrimidine fragment of the drug.

The overall synthetic strategy involves the conversion of this compound to 2,4-dimethylpyrimidin-5-ol, which is then coupled with a suitably functionalized cyclopropane derivative.

Synthesis of the Key Intermediate: 2,4-dimethylpyrimidin-5-ol

The conversion of this compound to 2,4-dimethylpyrimidin-5-ol is a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation.

Experimental Protocol: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield 2,4-dimethylpyrimidine-5-carboxylic acid.

  • Materials:

    • This compound

    • Ethanol

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl)

    • Water

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser

    • pH paper or pH meter

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the flask.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify the solution to pH 3-4 with concentrated hydrochloric acid.

    • The resulting precipitate, 2,4-dimethylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Experimental Protocol: Decarboxylation of 2,4-dimethylpyrimidine-5-carboxylic acid

This protocol describes the removal of the carboxyl group to afford the desired 2,4-dimethylpyrimidin-5-ol.

  • Materials:

    • 2,4-dimethylpyrimidine-5-carboxylic acid

    • High-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone)

    • Inert atmosphere (Nitrogen or Argon)

    • Heating mantle and thermometer

    • Distillation apparatus (optional, for purification)

  • Procedure:

    • In a flask equipped with a condenser, suspend 2,4-dimethylpyrimidine-5-carboxylic acid in a high-boiling point solvent.

    • Heat the mixture under an inert atmosphere to a temperature sufficient to induce decarboxylation (typically >200 °C, monitor for CO2 evolution).

    • Maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and purify the product. Purification may involve distillation under reduced pressure or crystallization from a suitable solvent system.

Alternative Synthesis of 2,4-dimethylpyrimidin-5-ol:

An alternative, industrially applicable synthesis of 2,4-dimethylpyrimidin-5-ol has been developed starting from 4-nitrophenol and utilizing N,N-dimethylformamide diethyl acetal, which has been shown to provide high yields.[3] Another reported method involves the reaction of 3-chloropentane-2,4-dione with formamide to yield an oxazole intermediate, which is then treated with ammonia to give 4,6-dimethylpyrimidin-5-ol.[4]

Synthesis of Lemborexant from 2,4-dimethylpyrimidin-5-ol

Once 2,4-dimethylpyrimidin-5-ol is obtained, it is coupled with a chiral cyclopropanecarboxamide moiety to yield Lemborexant. The synthesis involves the formation of an ether linkage between the pyrimidine and the cyclopropane ring.

Experimental Protocol: Synthesis of Lemborexant

This protocol outlines the key coupling step.

  • Materials:

    • 2,4-dimethylpyrimidin-5-ol

    • (1R,2S)-2-(hydroxymethyl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid derivative (activated as an ester or amide)

    • A suitable base (e.g., Cesium carbonate, Potassium carbonate)

    • A suitable solvent (e.g., Acetonitrile, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 2,4-dimethylpyrimidin-5-ol in an appropriate solvent, add the base and the activated cyclopropane derivative.

    • Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization to obtain Lemborexant.

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsYield (%)Reference
2,4-dimethylpyrimidine-5-carboxylic acidThis compoundNaOH, EtOH, HClHighGeneral
2,4-dimethylpyrimidin-5-ol2,4-dimethylpyrimidine-5-carboxylic acidHeatModerateGeneral
Lemborexant2,4-dimethylpyrimidin-5-ol, Cyclopropane derivativeCs2CO3, ACN~70%[5]

Orexin Signaling Pathway and Mechanism of Action of Lemborexant

Lemborexant functions by antagonizing both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A and orexin-B), activate downstream signaling cascades.[1][6] This activation leads to the promotion of wakefulness. By blocking these receptors, Lemborexant inhibits the wake-promoting effects of orexins, thereby facilitating the initiation and maintenance of sleep.

The signaling cascade initiated by orexin receptor activation is complex and can involve multiple G-protein subtypes (Gq, Gi/o, and Gs), leading to the modulation of various downstream effectors such as phospholipase C (PLC), adenylyl cyclase, and various ion channels.[1][6]

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Lemborexant Lemborexant Lemborexant->OX1R Lemborexant->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Orexin signaling pathway and the inhibitory action of Lemborexant.

Other Potential Applications of this compound

While the synthesis of Lemborexant is a prominent application, the reactivity of this compound allows for its use in the synthesis of a broader range of heterocyclic compounds. The ester functionality can be converted to other functional groups such as amides, hydrazides, or reduced to an alcohol, providing access to a variety of derivatives. The pyrimidine ring itself can undergo further modifications.

For instance, this compound can potentially be utilized in multicomponent reactions, such as the Biginelli reaction, to construct dihydropyrimidinone (DHPM) scaffolds. DHPMs are known to exhibit a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8]

Biginelli_Reaction_Workflow Start Start Reactants This compound + Aldehyde + Urea/Thiourea Start->Reactants Reaction_Conditions Acid Catalyst (e.g., HCl, Lewis Acid) Reflux in Solvent (e.g., Ethanol) Reactants->Reaction_Conditions Workup Cooling Precipitation Filtration Reaction_Conditions->Workup Purification Recrystallization Workup->Purification Product Dihydropyrimidinone Derivative Purification->Product End End Product->End

Caption: General workflow for a potential Biginelli-type reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is clearly demonstrated in the synthesis of the insomnia drug Lemborexant. The detailed protocols provided herein for the key transformations, along with the biological context of the orexin signaling pathway, should serve as a useful resource for researchers in medicinal chemistry and drug development. Further exploration of this building block in other synthetic applications, such as multicomponent reactions, holds promise for the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2,4-dimethylpyrimidine-5-carboxylate Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of Ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low to No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Poor quality of starting materials.Ensure the purity of reactants, particularly the amidine, as it can be unstable. Use freshly prepared or purified reagents.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of the reactants. A slight excess of one reactant may be beneficial, which can be determined through optimization studies.
Formation of Significant Byproducts Side reactions due to incorrect temperature.Optimize the reaction temperature. Some pyrimidine syntheses are sensitive to temperature fluctuations, which can lead to the formation of undesired products.
Presence of impurities in the starting materials.Purify all starting materials before use. Impurities can act as catalysts for side reactions.
Non-optimal pH of the reaction mixture.Adjust the pH of the reaction medium. The formation of certain pyrimidine derivatives is pH-dependent. The use of a catalytic amount of acid, such as HCl, can be beneficial.[1][2]
Difficulty in Product Purification The product has similar polarity to byproducts or unreacted starting materials.Employ column chromatography with a carefully selected eluent system.[3] Experiment with different solvent systems to achieve better separation.
The product is an oil or does not crystallize easily.Attempt to crystallize the product from different solvents or solvent mixtures. If crystallization is unsuccessful, purification by column chromatography is recommended.[1][2]
The presence of colored impurities.Treat the crude product with activated charcoal or perform a purification step involving an extraction-adsorption method with silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and efficient method for the synthesis of substituted pyrimidines is a one-pot multicomponent reaction, often a variation of the Biginelli reaction.[1][2] This typically involves the condensation of ethyl acetoacetate, an amidine (in this case, acetamidine), and an aldehyde or its equivalent.

Q2: What are the key parameters to optimize for this reaction?

A2: The key parameters to optimize for the synthesis of this compound include the choice of catalyst, reaction temperature, reaction time, and the stoichiometry of the reactants. Solvent choice can also play a crucial role in the reaction outcome.

Q3: What catalysts are typically used for this type of pyrimidine synthesis?

A3: A variety of catalysts can be employed, including Lewis acids like CuCl₂·2H₂O and protic acids such as HCl.[1][2] The choice of catalyst can significantly impact the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.

Q5: What are some common side reactions to be aware of?

A5: In pyrimidine synthesis, side reactions can include self-condensation of the starting materials, formation of isomeric products, or incomplete cyclization. The reaction conditions should be carefully controlled to minimize these side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on common methods for pyrimidine synthesis. Optimization may be required to achieve the best results.

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Triethylamine

  • Paraformaldehyde

  • Ethanol

  • Catalyst (e.g., CuCl₂·2H₂O)

Procedure:

  • To a round-bottom flask, add acetamidine hydrochloride and an equimolar amount of triethylamine in ethanol and stir for 15-20 minutes.

  • To this mixture, add ethyl acetoacetate and paraformaldehyde.

  • Add a catalytic amount of the chosen catalyst (e.g., CuCl₂·2H₂O).

  • Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2][3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product A Ethyl Acetoacetate P Condensation & Cyclization A->P B Acetamidine B->P C Formaldehyde equivalent C->P D This compound P->D Catalyst, Heat Optimization_Workflow A Define Reaction: Ethyl Acetoacetate + Acetamidine + Formaldehyde B Select Initial Conditions (Solvent, Temp, Catalyst) A->B C Run Initial Reaction & Analyze Yield/Purity (TLC, NMR) B->C D Is Yield/Purity Optimal? C->D E Vary Catalyst D->E No I Optimized Protocol D->I Yes F Vary Temperature E->F G Vary Reactant Ratios F->G H Analyze Results & Identify Trends G->H H->C

References

Technical Support Center: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a variation of the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of acetamidine, ethyl acetoacetate, and an acetaldehyde equivalent under acidic or Lewis acidic catalysis.

Q2: What are the typical starting materials for this synthesis?

A2: The key precursors are:

  • Acetamidine hydrochloride: Provides the N-C-N backbone of the pyrimidine ring.

  • Ethyl acetoacetate: A β-ketoester that forms a significant portion of the pyrimidine ring.

  • Acetaldehyde or a stable equivalent: Such as paraldehyde, to provide the remaining carbon atom for the ring.

Q3: What are the common side products that can form during the synthesis?

A3: Common side products can include Hantzsch-type dihydropyridines, N-acylureas (if urea is present from acetamidine decomposition), and products from the self-condensation of starting materials.[1][2] The formation of these byproducts can complicate purification and lower the yield of the desired pyrimidine.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane mixtures. If recrystallization is insufficient, column chromatography on silica gel is a common alternative.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (observed via TLC/HPLC) Inactive or insufficient catalyst: The catalyst may be old, deactivated, or used in too low a concentration.[2]Ensure the catalyst is fresh and active. Consider increasing the catalyst loading or switching to a different catalyst (e.g., from a Brønsted acid to a Lewis acid).
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[1]Optimize the reaction temperature. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
Inadequate reaction time: The reaction may not have proceeded to completion.Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Significant formation of side products Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.Carefully control the stoichiometry of the reactants. A slight excess of the amidine component may be beneficial in some cases.
Presence of water: Moisture can hydrolyze starting materials or intermediates.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup and purification Product solubility: The product may be partially soluble in the wash solutions or the recrystallization solvent.Minimize the volume of solvents used for washing and recrystallization. Cool the recrystallization mixture thoroughly to maximize product precipitation.
Product degradation on silica gel: The product may be unstable on silica gel during column chromatography.If degradation is suspected, consider using a less acidic stationary phase like alumina, or opt for purification by recrystallization.
Issue 2: Formation of a Major, Unidentified Side Product
Symptom Possible Cause Suggested Solution
A significant, unexpected spot on TLC or peak in HPLC Hantzsch dihydropyridine formation: This can occur if two equivalents of the β-ketoester react with the aldehyde and ammonia (from acetamidine decomposition).[1]Lowering the reaction temperature can disfavor the Hantzsch pathway. The choice of catalyst can also influence the selectivity.
Self-condensation of ethyl acetoacetate: This can be promoted by certain catalysts and conditions.Optimize the catalyst and reaction conditions. Adding the β-ketoester slowly to the reaction mixture may help.
Polymerization of acetaldehyde: Aldehydes, especially aliphatic ones, can polymerize under acidic conditions.[2]Use a milder catalyst or add the acetaldehyde slowly to the reaction mixture. Using a stable acetaldehyde equivalent like paraldehyde can also mitigate this issue.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Pyrimidine Synthesis
Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
p-Toluenesulfonic acid10875
Ytterbium(III) triflate5685
Indium(III) chloride5682
Zinc chloride101070
No Catalyst-24<10

Note: Data is generalized from typical Biginelli reactions and may vary for the specific synthesis of this compound.

Table 2: Effect of Solvent on the Yield of Pyrimidine Synthesis
Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%)
EthanolReflux878
AcetonitrileReflux682
Tetrahydrofuran (THF)Reflux1265
Dichloromethane (DCM)Reflux1255
Solvent-free100290

Note: Data is generalized from typical Biginelli reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on established Biginelli-type reactions. Optimization may be required for specific experimental setups.

Materials:

  • Acetamidine hydrochloride

  • Ethyl acetoacetate

  • Paraldehyde (as an acetaldehyde source)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1.2 equivalents) and p-toluenesulfonic acid (0.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) followed by the slow addition of paraldehyde (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acetamidine HCl and Catalyst in Ethanol add_eaa Add Ethyl Acetoacetate start->add_eaa add_para Add Paraldehyde add_eaa->add_para reflux Reflux and Monitor (TLC) add_para->reflux concentrate Concentrate reflux->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Ethyl 2,4-dimethylpyrimidine- 5-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst Catalyst Issues low_yield->catalyst temp_time Suboptimal Temp/Time low_yield->temp_time stoichiometry Incorrect Stoichiometry low_yield->stoichiometry impurities Reagent/Solvent Impurities low_yield->impurities check_catalyst Verify/Change Catalyst catalyst->check_catalyst optimize_cond Optimize Conditions temp_time->optimize_cond verify_stoich Verify Stoichiometry stoichiometry->verify_stoich purify_reagents Use Pure Reagents impurities->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Common impurities can include unreacted starting materials from the synthesis, such as ethyl acetoacetate and acetamidine, as well as side-products formed during the reaction. Depending on the synthetic route, these byproducts could include other pyrimidine isomers or polymeric material. Solvents used in the synthesis and workup are also common impurities that need to be removed.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample and to identify a suitable solvent system for column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well on the silica gel column.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may be too high or too low. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[1] Experiment with different ratios of these solvents. For example, start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
Co-eluting Impurities An impurity may have a similar polarity to your target compound. If adjusting the solvent system does not resolve the issue, a different purification technique, such as recrystallization, may be necessary. In some cases, using a different stationary phase for chromatography could be beneficial.
Compound Streaking on the Column The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel. To address this, you can try switching to a more polar eluent or neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[1]

Problem: I am experiencing low recovery of my compound after column chromatography.

Possible Cause Troubleshooting Steps
Compound is too soluble in the eluent If the compound is highly soluble even in the initial low-polarity eluent, it may elute too quickly, leading to poor separation and broad fractions. In this case, start with a less polar solvent system.
Irreversible adsorption onto silica gel Some polar compounds can bind strongly to the silica gel. To mitigate this, deactivating the silica gel with a small amount of a polar solvent (like methanol) or a base (like triethylamine) before packing the column can be helpful.
Improper column packing An improperly packed column with channels or cracks can lead to poor separation and sample loss. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Recrystallization

Problem: My compound will not crystallize from the chosen solvent.

Possible Cause Troubleshooting Steps
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble, try a less polar solvent or a solvent mixture. If it is not soluble enough, try a more polar solvent. For pyrimidine derivatives, alcohols like ethanol or methanol are often good starting points.[2]
Presence of significant impurities High levels of impurities can inhibit crystallization. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel or an initial column chromatography, to remove the bulk of the impurities.
Solution is not saturated You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then cool it again.
Crystallization is slow to initiate Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

Possible Cause Troubleshooting Steps
Impurities co-crystallized with the product This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary to achieve the desired purity.
Insoluble impurities present If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol and may require optimization for your specific sample.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Collect fractions and monitor the elution of your compound using TLC.

    • If the compound is not eluting, gradually increase the polarity of the solvent system (e.g., to 90:10 or 80:20 hexane/ethyl acetate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol or ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid using an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes typical purification outcomes for pyrimidine carboxylate derivatives based on literature data for analogous compounds. Actual yields and purity for this compound may vary.

Purification MethodEluent/Solvent SystemTypical Yield (%)Typical Purity
Column Chromatography Hexane/Ethyl Acetate (gradient)60 - 85>95% (by HPLC or NMR)
Recrystallization Methanol or Ethanol70 - 90>98% (by HPLC or NMR)

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product tlc TLC Analysis start->tlc one_spot Single Spot? tlc->one_spot recrystallize Recrystallization one_spot->recrystallize Yes column Column Chromatography one_spot->column No check_purity Check Purity (NMR, HPLC) recrystallize->check_purity column->check_purity pure_product Pure Product is_pure Is it Pure? check_purity->is_pure is_pure->pure_product Yes optimize_column Optimize Column Conditions (Solvent, Gradient) is_pure->optimize_column No, from Column try_recrystallization Try Recrystallization (Different Solvent) is_pure->try_recrystallization No, from Recrystallization optimize_column->column try_recrystallization->recrystallize

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Biginelli Synthesis of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Biginelli synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction?

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] It is typically catalyzed by an acid.[1]

Q2: Why are the dihydropyrimidinone (DHPM) products of the Biginelli reaction important?

DHPMs are of significant interest in the pharmaceutical industry due to their diverse biological activities. They are known to act as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents, among other therapeutic properties.[2][3]

Q3: What are the generally accepted mechanisms for the Biginelli reaction?

There are three primary proposed mechanisms for the Biginelli reaction[4][5][6]:

  • Iminium Pathway: This is the most widely supported mechanism. It begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This intermediate then reacts with the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[7][8]

  • Enamine Pathway: This pathway suggests the initial reaction is between the β-ketoester and urea to form an enamine intermediate, which then reacts with the aldehyde.[5]

  • Knoevenagel Pathway: In this mechanism, the first step is a Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting product then reacts with urea to form the DHPM.[5][9]

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues that may arise during the Biginelli synthesis, leading to the formation of unwanted side products.

Issue 1: Formation of Hantzsch Dihydropyridine Byproducts

Q: My reaction is producing a significant amount of a fluorescent byproduct, identified as a Hantzsch-type 1,4-dihydropyridine. How can I prevent this?

A: The Hantzsch dihydropyridine synthesis is a known competitor to the Biginelli reaction.[10] It involves the condensation of an aldehyde with two equivalents of a β-ketoester and a nitrogen source, like ammonia.[11] In the context of the Biginelli reaction, urea can decompose at higher temperatures to provide the ammonia needed for the Hantzsch pathway.[10]

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures can promote the decomposition of urea and favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[10]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Brønsted or Lewis acids to find one that favors the desired reaction.[10][12]

  • Order of Reagent Addition: Adding urea to the reaction mixture last may help to minimize its decomposition into ammonia before it can participate in the Biginelli condensation.[10]

Quantitative Data on Temperature Effects:

The following table illustrates the influence of reaction temperature on the product distribution between the Biginelli and Hantzsch pathways using sulfated zirconia as a catalyst.

Temperature (°C)Biginelli Product Yield (%)Hantzsch Product Yield (%)
808510
1007225
1205542
Data compiled from representative literature. Actual results may vary based on substrates and specific conditions.
Issue 2: Knoevenagel Condensation Products

Q: I am isolating a significant amount of the Knoevenagel condensation product between my aldehyde and β-ketoester. How can I promote the Biginelli reaction instead?

A: The Knoevenagel condensation is a potential side reaction and is also a proposed first step in one of the possible Biginelli reaction mechanisms.[5][9] If this intermediate accumulates, it indicates that the subsequent steps of the Biginelli pathway are hindered.

Troubleshooting Steps:

  • Ensure an Active Catalyst: A Brønsted or Lewis acid catalyst is crucial for the formation of the N-acyliminium ion, which is a key intermediate in the favored Biginelli pathway.[7][8] Ensure your catalyst is active and present in a sufficient amount.[13][14]

  • Solvent Choice: The polarity of the solvent can impact the reaction pathway. Polar solvents generally favor the Biginelli reaction.[15] Consider switching to a more polar solvent like ethanol or acetonitrile.[12][16]

  • Increase Urea Concentration: A higher concentration of urea can help to favor the reaction with the aldehyde, pushing the equilibrium towards the Biginelli pathway.

Issue 3: Formation of Open-Chain Ureides

Q: My reaction stalls after the formation of an open-chain ureide intermediate, and I am getting low yields of the final cyclized product. What can I do?

A: The formation of an open-chain ureide is a key step in the iminium pathway of the Biginelli reaction.[7] Failure to cyclize can be due to several factors.

Troubleshooting Steps:

  • Catalyst: The final cyclization and dehydration steps are acid-catalyzed. If you are not using a catalyst, or if it is not active enough, these final steps may be slow or inefficient.[12][13]

  • Reaction Time and Temperature: The cyclization step can be slow. Increasing the reaction time or moderately increasing the temperature may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[10]

  • Steric Hindrance: If your substrates are sterically hindered, this can disfavor the cyclization. Consider using a more reactive 1,3-dicarbonyl compound if possible.

Experimental Protocols

Standard Biginelli Reaction Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[12]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-10 mol% of a Lewis or Brønsted acid).[12]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol to Minimize Hantzsch Byproduct Formation
  • To a round-bottom flask with a magnetic stirrer, add the aldehyde (10 mmol) and β-ketoester (10 mmol) in the chosen solvent (e.g., 20 mL of acetonitrile).

  • Add the catalyst (e.g., 1 mol% of a mild Lewis acid).

  • Stir the mixture at a lower temperature (e.g., 50-60 °C).

  • Slowly add a solution of urea (15 mmol) in a minimal amount of a suitable solvent over a period of 30-60 minutes.

  • Continue to stir at the same temperature and monitor the reaction by TLC.

  • Work-up the reaction as described in the standard protocol.

Visualizations

Biginelli Reaction Pathway (Iminium Intermediate)

Biginelli_Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester OpenChain Open-Chain Ureide Ketoester->OpenChain Iminium->OpenChain + β-Ketoester DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization - H₂O

Caption: The widely accepted iminium pathway of the Biginelli reaction.

Competing Biginelli and Hantzsch Pathways

Competing_Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway Biginelli_Product Dihydropyrimidinone Hantzsch_Product Dihydropyridine Reactants Aldehyde + β-Ketoester + Urea Reactants->Biginelli_Product Desired Reaction Reactants->Hantzsch_Product Side Reaction (High Temp, NH₃ source) Troubleshooting_Logic Start Low Yield of DHPM Check_Byproducts Analyze Byproducts Start->Check_Byproducts Hantzsch Hantzsch Product Detected Check_Byproducts->Hantzsch Fluorescent Spot Knoevenagel Knoevenagel Product Detected Check_Byproducts->Knoevenagel Intermediate MW OpenChain Open-Chain Intermediate Detected Check_Byproducts->OpenChain Higher MW Intermediate Unreacted_SM Mainly Unreacted Starting Materials Check_Byproducts->Unreacted_SM No Major Byproduct Solution_Hantzsch Lower Temperature Change Catalyst Add Urea Last Hantzsch->Solution_Hantzsch Solution_Knoevenagel Check Catalyst Activity Increase Urea Concentration Use Polar Solvent Knoevenagel->Solution_Knoevenagel Solution_OpenChain Increase Reaction Time/Temp Check Catalyst OpenChain->Solution_OpenChain Solution_Unreacted_SM Check Catalyst Activity Increase Time/Temp Check Reagent Purity Unreacted_SM->Solution_Unreacted_SM

References

Technical Support Center: Ethyl 2,4-dimethylpyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound involves the condensation reaction of acetamidine with ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate. This reaction is typically carried out in an alcoholic solvent, often with the addition of a base like triethylamine to facilitate the reaction.

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual acetamidine and ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate.

  • Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.

  • Side Products: Resulting from side reactions of the starting materials or intermediates. A potential side product could be a "heterostilbene-type" compound, which has been observed in similar pyrimidine syntheses.[1]

  • Hydrolysis Products: The ester group of the final product can undergo hydrolysis to form the corresponding carboxylic acid, particularly if the reaction or work-up conditions are acidic or basic and involve water.

  • Process-Related Impurities: These can be introduced from solvents, reagents, or cross-contamination. It is crucial to use high-purity starting materials and solvents.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing minor impurities, provided a suitable solvent system is identified.

  • Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from starting materials, intermediates, and side products.[1] The choice of eluent is critical for achieving good separation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature. - Check the purity of starting materials.
Product loss during work-up.- Optimize extraction and washing procedures to minimize product loss in the aqueous phase.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography before attempting crystallization.
Incorrect solvent for recrystallization.- Screen a variety of solvents or solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Multiple spots on TLC after purification Inefficient purification.- For column chromatography, optimize the solvent system (eluent) to achieve better separation. A shallower gradient or isocratic elution might be necessary. - For recrystallization, ensure the product is fully dissolved at high temperature and allowed to cool slowly. A second recrystallization may be required.
Presence of a persistent, difficult-to-remove impurity Co-eluting impurity or impurity with similar solubility.- Alter the stationary phase or solvent system in column chromatography. For example, switch from silica gel to alumina or use a different eluent mixture. - Consider an alternative purification technique, such as preparative HPLC. - In some cases, process-related impurities with very similar physicochemical properties to the main compound are challenging to remove by standard crystallization.[2]
Hydrolysis of the ester group Acidic or basic conditions during work-up or purification in the presence of water.- Neutralize the reaction mixture carefully before extraction. - Use anhydrous solvents for extraction and chromatography. - Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of acetamidine and ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate.

Materials:

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate

  • Anhydrous ethanol

  • Triethylamine (optional, as a base)

  • Solvents for work-up and purification (e.g., ethyl acetate, hexane, dichloromethane)

Procedure:

  • Prepare a solution of acetamidine free base by treating acetamidine hydrochloride with a stoichiometric amount of a strong base like sodium ethoxide in anhydrous ethanol.

  • To this solution, add ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up, involving extraction with an organic solvent.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative data on the impact of reaction conditions on the yield and purity of this compound.

Reaction Time (hours) Temperature (°C) Yield (%) Purity by HPLC (%) Key Impurity (%)
2256592Unreacted Starting Materials (5%)
6258096Unreacted Starting Materials (2%)
278 (Reflux)9098Side Product A (1%)
678 (Reflux)8895Side Product B (3%)

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions check_workup Review Work-up Procedure complete->check_workup optimize_conditions->start optimize_workup Optimize Extraction/Washing check_workup->optimize_workup final_product Improved Yield optimize_workup->final_product

Caption: Troubleshooting workflow for addressing low product yield.

Impurity Formation Pathway

impurity_formation cluster_reactants Starting Materials cluster_products Products Acetamidine Acetamidine Reaction Reaction Conditions (Solvent, Temp, Time) Acetamidine->Reaction EEM Ethyl (2E)-2-(ethoxymethylidene) -3-oxobutanoate EEM->Reaction Target Ethyl 2,4-dimethylpyrimidine -5-carboxylate ImpurityC Hydrolysis Product Target->ImpurityC H2O / H+ or OH- ImpurityA Unreacted Starting Materials ImpurityB Side Products Reaction->Target Reaction->ImpurityA Reaction->ImpurityB

Caption: Potential pathways for impurity formation during synthesis.

References

Technical Support Center: Recrystallization of Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of pyrimidine carboxylates.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to streamline your experimental workflow.

Issue 1: The pyrimidine carboxylate fails to dissolve in the hot solvent.

  • Question: I've added the calculated amount of solvent and heated it to boiling, but my pyrimidine carboxylate powder is not dissolving. What should I do?

  • Answer: This indicates that the chosen solvent is likely unsuitable for your compound at the concentration you are using.

    • Solution 1: Incremental Solvent Addition: Add small portions of the hot solvent incrementally until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.[1]

    • Solution 2: Solvent System Re-evaluation: If a large volume of solvent is required, it is best to select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound at a high temperature but have low solubility at cooler temperatures.[2] For pyrimidine carboxylates, which are often esters, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate can be effective.[2]

Issue 2: No crystals form upon cooling the solution.

  • Question: My pyrimidine carboxylate dissolved perfectly in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What's wrong?

  • Answer: The absence of crystal formation suggests that the solution is not supersaturated or that crystal nucleation is inhibited.

    • Solution 1: Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This can create nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of your pyrimidine carboxylate, add a tiny "seed" crystal to the solution to initiate crystallization.

    • Solution 2: Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the pyrimidine carboxylate. Allow it to cool slowly again.

    • Solution 3: Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my pyrimidine carboxylate is separating as an oily layer instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or if the solution is cooled too rapidly. The presence of impurities can also contribute to this issue.

    • Solution 1: Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

    • Solution 2: Adjust the Solvent System:

      • Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. Then, allow it to cool slowly.

      • Consider a different solvent or a two-solvent system. For instance, dissolving the compound in a "good" solvent and then adding a "poor" solvent can sometimes prevent oiling out.

    • Solution 3: Pre-purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before recrystallization.

Issue 4: The recrystallization yield is very low.

  • Question: I successfully obtained pure crystals, but the final yield of my pyrimidine carboxylate is significantly lower than expected. What are the likely causes?

  • Answer: Low yield can result from several factors during the recrystallization process.

    • Cause 1: Using too much solvent. An excessive volume of solvent will keep a larger amount of your compound dissolved in the mother liquor, even at low temperatures.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cause 2: Premature crystallization. If the solution cools and crystals form during a hot filtration step (if performed), product will be lost on the filter paper.

      • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

    • Cause 3: Inefficient crystal collection. Significant product can be lost if not all crystals are transferred from the flask to the filter.

      • Solution: After filtering, rinse the flask with a small amount of the cold mother liquor or fresh, cold solvent to transfer any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my specific pyrimidine carboxylate?

A1: The ideal solvent is one in which your pyrimidine carboxylate is highly soluble at elevated temperatures and sparingly soluble at low temperatures. A general rule of thumb is "like dissolves like"; therefore, for pyrimidine carboxylates (which contain ester and aromatic functionalities), polar aprotic solvents or alcohols are often a good starting point.[2] Common choices include ethanol, ethyl acetate, and acetone, or mixtures such as hexane/ethyl acetate or THF/ethyl acetate.[2][3] It is often necessary to perform small-scale solvent screening with a small amount of your crude material to identify the optimal solvent or solvent system.

Q2: What is the purpose of washing the crystals with cold solvent after filtration?

A2: Washing the collected crystals with a small amount of fresh, cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use cold solvent to minimize the dissolution of your purified product.

Q3: Can I reuse the mother liquor to recover more product?

A3: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then allowing it to cool again. However, be aware that the purity of the second crop is typically lower than the first and may require a subsequent recrystallization.

Q4: My pyrimidine carboxylate is colored. How can I decolorize the solution before crystallization?

A4: If the color is due to high molecular weight impurities, you can often remove them by adding a small amount of activated charcoal (Norit) to the hot solution before filtration. Add the charcoal, briefly heat the solution, and then perform a hot gravity filtration to remove the charcoal particles before allowing the filtrate to cool and crystallize.[1]

Data Presentation: Recrystallization Solvents for Pyrimidine Carboxylates

The following table summarizes recrystallization solvent systems reported for specific pyrimidine carboxylates and related carboxylic acids. Quantitative data such as solvent ratios, temperatures, and yields are often not explicitly detailed in the literature for standard purification procedures and should be optimized for each specific compound and scale.

CompoundRecrystallization Solvent(s)Notes
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylateTHF and Ethyl AcetateA mixed solvent system was used to obtain colorless crystals.[3]
2-Pyridone-3-carboxylic AcidsEthanol (EtOH)The solid product was purified by recrystallization from ethanol.[4]
General Carboxylic Acids (Solid)Alcohol, Aqueous Alcohol, Toluene, Toluene/Petroleum EtherThese are common solvents for the recrystallization of solid carboxylic acids.[5]
Methyl 4-amino-2-chloropyrimidine-5-carboxylateDichloromethane (DCM)Crystals suitable for X-ray analysis were obtained by dissolving the compound in dichloromethane and allowing the solvent to evaporate slowly.[6]
Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylatesEthanol (EtOH) or Ethanol/WaterSpecific derivatives were recrystallized from either absolute ethanol or a 2:1 mixture of ethanol and water.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrimidine carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution. Continue to add small portions of hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of fresh, ice-cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude pyrimidine carboxylate in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Crude Pyrimidine Carboxylate dissolve Dissolve in Minimal Hot Solvent start->dissolve end_node Pure Crystals insoluble_impurities Insoluble Impurities? dissolve->insoluble_impurities hot_filter Hot Gravity Filtration (if needed) cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry dry->end_node insoluble_impurities->hot_filter Yes insoluble_impurities->cool No

Caption: General workflow for the recrystallization of pyrimidine carboxylates.

Troubleshooting_Recrystallization decision decision problem problem solution solution start_node Start Recrystallization q_crystals Crystals Form? start_node->q_crystals n_oiling Oiling Out? q_crystals->n_oiling Yes p_no_crystals Problem: No Crystal Formation q_crystals->p_no_crystals No s_success Successful Crystallization n_oiling->s_success No p_oiling_out Problem: 'Oiling Out' n_oiling->p_oiling_out Yes sol_no_crystals1 Solution: Scratch / Seed p_no_crystals->sol_no_crystals1 sol_no_crystals2 Solution: Concentrate Solution p_no_crystals->sol_no_crystals2 sol_oiling1 Solution: Slower Cooling p_oiling_out->sol_oiling1 sol_oiling2 Solution: Adjust Solvent p_oiling_out->sol_oiling2

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Pyrimidine Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatographic purification of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrimidine derivative is not eluting from the silica gel column, even with a highly polar solvent system (e.g., 100% Ethyl Acetate or Methanol/DCM). What is the issue?

A: This is a common issue that can arise from several factors:

  • Compound Instability: Your pyrimidine derivative may be degrading on the acidic silica gel.[1][2] To test for this, you can perform a two-dimensional TLC (2D TLC).[1] Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If a new spot appears, your compound is likely unstable on silica.

  • Ionic Interactions: If your pyrimidine has basic amine functionalities, it may be interacting strongly with the acidic silanol groups on the silica surface, causing it to stick to the column.[3]

  • Insufficient Solvent Polarity: While uncommon, your compound may require an even more aggressive solvent system than you are currently using.

Solutions:

  • Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading your sample. This will neutralize the acidic sites on the silica.[4] You can also add a small percentage (0.5-1%) of TEA to your elution solvent.[3]

  • Change Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography.[5]

  • Check Sample Loading: Ensure the solvent used to dissolve your sample for loading is not too strong, as this can cause issues with precipitation and band broadening at the origin.

Q2: My TLC analysis shows a good separation between my target pyrimidine and impurities (Rf ≈ 0.3), but the column chromatography yields only mixed fractions. Why is this happening?

A: This discrepancy between TLC and column performance can be misleading and frustrating. Here are the likely causes:

  • Overloading the Column: The amount of crude material loaded onto the column may be too high for the column dimensions, exceeding its separation capacity.

  • TLC Plate vs. Column Silica: The silica gel on TLC plates can differ in particle size and grade from the silica used for flash chromatography, sometimes leading to different separation profiles.[3]

  • Compound Degradation: As mentioned in Q1, the compound might be degrading during the longer exposure time on the column compared to the rapid TLC run.[1][2]

  • Inappropriate Sample Loading: Loading the sample in too large a volume of solvent or a solvent that is too polar can cause the initial band to be too wide, leading to poor separation.[6]

Solutions:

  • Reduce Sample Load: A general rule of thumb is to use a silica-to-crude-product mass ratio of 30:1 to 100:1 for difficult separations.

  • Optimize Loading: Use the "dry loading" technique if your compound is not very soluble in the mobile phase.[6] This involves pre-adsorbing your crude mixture onto a small amount of silica gel before adding it to the column.[6][7]

  • Adjust Flow Rate: If the flow rate is too fast, there isn't enough time for equilibrium between the mobile and stationary phases, leading to peak broadening.[6] Conversely, a flow rate that is too slow can cause diffusion and band widening.[6]

Q3: The bands of my compounds are streaking or "tailing" down the column. How can I achieve sharp, well-defined bands?

A: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.

  • Acid/Base Interactions: As pyrimidines are often basic, interactions with acidic silica are a primary cause of tailing.

  • Poor Solubility: The compound may have low solubility in the mobile phase, causing it to lag behind as it moves down the column.

  • Column Packing Issues: An unevenly packed column with channels or air bubbles will lead to a non-uniform solvent front and distorted bands.[8]

Solutions:

  • Add a Modifier: Incorporate a small amount of a modifier into your mobile phase. For basic compounds like pyrimidines, adding 0.5-1% triethylamine or ammonia can significantly improve peak shape.

  • Change Solvent System: Find a solvent system that provides better solubility for your compound while maintaining a good Rf value (ideally between 0.2 and 0.4).[9]

  • Repack the Column: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[7][10]

Data Summary Tables

Table 1: Common Solvent Systems for Pyrimidine Purification

Stationary PhaseMobile Phase SystemTypical Use Case & Notes
Silica Gel (Normal Phase) Hexane / Ethyl AcetateStandard choice for many pyrimidine derivatives of moderate polarity.[9]
Silica Gel (Normal Phase) Dichloromethane / MethanolEffective for more polar pyrimidines that require a stronger eluent.[7][9]
Silica Gel (Normal Phase) Dichloromethane / AcetoneAn alternative to DCM/MeOH, can sometimes offer different selectivity.
C18 Silica (Reverse Phase) Water / AcetonitrileUsed for highly polar or ionizable pyrimidines. Often requires a buffer (e.g., acetate) to control pH for reproducible results.[11]
C18 Silica (Reverse Phase) Water / MethanolAnother common reverse-phase system. The pH of the mobile phase can be critical for good separation of bases and nucleosides.[12]
Alumina (Neutral or Basic) Hexane / Ethyl AcetateA good alternative when compounds are sensitive to the acidity of silica gel.

Table 2: Quick Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent system, column overloading, poor packing, compound degradation.Re-optimize solvent system with TLC, reduce sample load, repack column carefully, test compound stability on silica.[1]
Compound Won't Elute Compound is too polar, strong interaction with silica, decomposition.Increase solvent polarity (gradient elution), add a modifier (e.g., TEA), switch to a different stationary phase (alumina, C18).[1][4]
Compound Elutes Too Fast Solvent system is too polar, compound is very nonpolar.Decrease solvent polarity, ensure starting Rf on TLC is ~0.2-0.4.[9]
Band Tailing/Streaking Acidic silica interaction, low solubility in mobile phase, column channeling.Add TEA or another base to the eluent, choose a solvent with better solubility, repack the column.
Low Recovery/Yield Compound decomposition on the column, irreversible adsorption.Deactivate silica with TEA, use a less reactive stationary phase, work quickly and avoid prolonged exposure to silica.[5]

Experimental Protocols

Protocol: Flash Column Chromatography of a Pyrimidine Derivative

This protocol provides a general framework for purifying a pyrimidine product using normal-phase flash column chromatography.

1. Materials:

  • Crude pyrimidine reaction mixture

  • Silica gel (230-400 mesh)[7]

  • Solvents for mobile phase (e.g., HPLC-grade Hexane and Ethyl Acetate)

  • Triethylamine (TEA), if needed

  • TLC plates (silica gel 60 F254)[7]

  • Glass chromatography column

  • Fraction collection tubes and rotary evaporator

2. Solvent System Selection:

  • Using TLC, determine an appropriate solvent system that gives your target pyrimidine an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[9]

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[7]

  • Carefully pour the slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles.[7]

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.[6][7] Carefully apply the solution to the top of the silica bed using a pipette.[6]

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.[6]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top surface of the silica.

  • Apply positive pressure (e.g., from an air or nitrogen line) to achieve a steady flow rate.

  • Begin collecting fractions. Monitor the elution process by periodically checking the fractions with TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[4]

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified pyrimidine compound.

Visualizations

TroubleshootingWorkflow Start Start: Poor Pyrimidine Purification Problem Poor Separation or Co-elution Observed Start->Problem CheckTLC 1. Review TLC Data Problem->CheckTLC GoodRf Rf looks good (0.2-0.4) CheckTLC->GoodRf Yes BadRf Rf is too high/low or separation is poor CheckTLC->BadRf No CheckStability 2. Check Compound Stability GoodRf->CheckStability OptimizeSolvent Solution: Re-optimize Mobile Phase BadRf->OptimizeSolvent Stable Compound is Stable (2D TLC is clean) CheckStability->Stable Yes Unstable Compound is Unstable (Degradation on TLC) CheckStability->Unstable No CheckLoading 3. Evaluate Loading & Packing Stable->CheckLoading ChangeStationary Solution: Deactivate Silica (add TEA) or Change Stationary Phase (Alumina/C18) Unstable->ChangeStationary ReduceLoad Solution: Reduce Sample Load and/or use Dry Loading CheckLoading->ReduceLoad

Caption: A troubleshooting workflow for poor pyrimidine purification.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrimidine esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of my desired pyrimidine ester. What are the potential causes and how can I improve the conversion rate?

A1: Low conversion is a common issue in pyrimidine esterification and can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant impurity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. If you are employing a reusable catalyst, it may need regeneration. For acid catalysts like HCl, verify the concentration is suitable for your specific reaction.[1][2] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to traditional Brønsted acids.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1][2][3]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions may improve outcomes for certain substrates.[2][3]

  • Purity of Reactants: Impurities in your starting materials (pyrimidine carboxylic acid, alcohol, and any coupling agents) can inhibit the reaction. Ensure all reactants are of high purity.[1][2][3]

  • Water Removal (for Fischer Esterification): The presence of water can drive the equilibrium of a Fischer esterification back towards the reactants, reducing the yield.[4] Consider using a Dean-Stark apparatus to remove water azeotropically or employ a drying agent.

Q2: My reaction mixture is showing unexpected side products. What are the common side reactions and how can I prevent them?

A2: The formation of byproducts can complicate purification and reduce the yield of the target pyrimidine ester. Common side reactions depend on the synthetic route employed.

Common Side Reactions and Prevention Strategies:

  • Hantzsch-type Dihydropyridine Formation (in Biginelli-type reactions): A frequent fluorescent byproduct, this occurs when two equivalents of a β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[1][2]

    • Prevention:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this byproduct.[1][2]

      • Catalyst Selection: Certain Lewis acids may favor the desired Biginelli pathway over the Hantzsch reaction.[1][2]

      • Order of Addition: Adding urea last to the reaction mixture can sometimes minimize its decomposition.[1][2]

  • N-Acylurea Byproducts (in Biginelli-type reactions): These can form from a competing reaction between the β-ketoester and urea, complicating purification.[1]

    • Prevention:

      • Stoichiometry Control: Careful control of reactant stoichiometry can suppress N-acylurea formation.

      • Purification: Recrystallization is often an effective method for removing these impurities.[1]

  • Knoevenagel Condensation: The condensation between an aldehyde and a β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently, thus lowering the pyrimidine yield.[1]

  • Self-Condensation of 1,3-Dicarbonyl Compounds (in Pinner synthesis): This can be a significant side reaction.

    • Prevention:

      • Base Selection: The choice and stoichiometry of the base are critical to promote the desired cyclization.[1]

  • Hydrolysis of Amidine Starting Material (in Pinner synthesis): The presence of water can lead to the hydrolysis of the amidine.

    • Prevention:

      • Anhydrous Conditions: Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere.[2]

Q3: I am struggling with the purification of my crude pyrimidine ester. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.

Purification Troubleshooting:

  • Column Chromatography: This is a versatile method for separating the desired ester from impurities. The choice of stationary phase (e.g., silica gel) and eluent system is critical and should be optimized using TLC.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing impurities, particularly N-acylurea byproducts.[1]

  • Acid-Base Extraction: If your pyrimidine ester has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid solution. The pyrimidine ester will move to the aqueous layer as its salt. The aqueous layer can then be basified and the pure ester extracted with an organic solvent.

  • Distillation: For volatile liquid esters, distillation under reduced pressure can be an effective purification method.[5]

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventReaction Time (hrs)Yield (%)Reference
HClCatalytic amountEthanol3Often low[6]
CuCl₂·2H₂O / HCl0.25 mmolSolvent-freeGrinding>90[6]
NH₄ClCatalytic amountMethanol3Not specified[6]

Table 2: Influence of Reaction Conditions on Fischer Esterification Yield

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄ (conc.)65°C90[7]
Hydroxy Acid IEthanolH₂SO₄ (conc.)Reflux, 2 hrs95[7]
Lauric AcidEthanolAcetyl Chloride (in situ HCl)Reflux, 1 hrNot specified[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Pyrimidine Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrimidine carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents), which also acts as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Pinner-type Reaction

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) and an amidine hydrochloride (1.2 eq) in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere (e.g., Nitrogen or Argon), add a base (e.g., sodium ethoxide, 1.2 eq) dropwise.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).[1]

    • Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine ester.[1]

Mandatory Visualization

Experimental_Workflow_Fischer_Esterification Experimental Workflow for Fischer Esterification start Start setup Reaction Setup: - Pyrimidine Carboxylic Acid - Excess Alcohol - Stirrer, Reflux Condenser start->setup catalyst Catalyst Addition: - Conc. H₂SO₄ (catalytic) setup->catalyst reflux Reflux Reaction: - Heat to reflux - Monitor by TLC catalyst->reflux workup Work-up: - Cool to RT - Remove excess alcohol - Dissolve in organic solvent - Wash with NaHCO₃ & Brine - Dry & Concentrate reflux->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Pyrimidine Ester purification->product

Caption: A typical experimental workflow for the Fischer esterification of pyrimidine carboxylic acids.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrimidine Esterification start Low Yield Observed check_reactants Check Reactant Purity start->check_reactants impure_reactants Impure Reactants? check_reactants->impure_reactants check_catalyst Evaluate Catalyst Activity & Loading catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time conditions_issue Suboptimal Conditions? optimize_conditions->conditions_issue change_solvent Consider Solvent Change solvent_issue Solvent Inappropriate? change_solvent->solvent_issue remove_water Implement Water Removal (if applicable) water_issue Water Present? remove_water->water_issue impure_reactants->check_catalyst No purify_reactants Purify Starting Materials impure_reactants->purify_reactants Yes catalyst_issue->optimize_conditions No new_catalyst Use Fresh/Different Catalyst Adjust Loading catalyst_issue->new_catalyst Yes conditions_issue->change_solvent No adjust_temp_time Adjust Temperature/Time Monitor by TLC conditions_issue->adjust_temp_time Yes solvent_issue->remove_water No screen_solvents Screen Alternative Solvents solvent_issue->screen_solvents Yes use_dean_stark Use Dean-Stark/Drying Agent water_issue->use_dean_stark Yes

Caption: A logical workflow for troubleshooting low yields in pyrimidine esterification reactions.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the scale-up synthesis of this compound?

A1: The most common and scalable approach is a variation of the Biginelli reaction, which is a one-pot, three-component condensation.[1][2][3] The reaction involves the condensation of ethyl acetoacetate, urea, and an appropriate aldehyde, catalyzed by an acid.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: Key parameters to monitor include temperature, reaction time, rate of addition of reagents, and efficiency of mixing. Inadequate control of these parameters can lead to side product formation and reduced yield.

Q3: What are the primary safety concerns associated with this synthesis at scale?

A3: The reaction may be exothermic, requiring careful temperature control to prevent runaways. Additionally, the use of flammable solvents like ethanol necessitates appropriate handling and grounding to avoid ignition sources. Pressure build-up in the reactor should also be monitored.

Q4: How can the purity of the final product be assessed?

A4: Product purity can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Check catalyst activity and loading.
Side product formation.- Optimize reaction temperature to minimize side reactions. - Control the rate of addition of reactants.
Product loss during workup.- Optimize extraction and crystallization solvents. - Ensure complete precipitation of the product.
Product is off-color (yellow or brown) Presence of impurities.- Recrystallize the product from a suitable solvent like ethanol or methanol.[4] - Perform column chromatography if impurities are persistent.[5]
Thermal degradation.- Avoid excessive temperatures during reaction and drying.
Reaction Stalls (does not go to completion) Inactive catalyst.- Use fresh catalyst or increase catalyst loading.
Poor quality of starting materials.- Verify the purity of reactants before use.
Insufficient mixing.- Increase agitation speed to ensure a homogeneous reaction mixture.
Difficult Product Isolation Product is oily or does not crystallize.- Try different crystallization solvents or solvent mixtures. - Use seeding with a small crystal of the pure product. - Cool the solution slowly to promote crystal growth.

Experimental Protocols

A plausible experimental protocol for the scale-up synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

One-Pot Synthesis via Biginelli-type Reaction

This protocol is based on the principles of the Biginelli reaction.[1][2][3]

Materials:

  • Ethyl acetoacetate

  • Urea

  • Acetaldehyde (or a suitable precursor)

  • Anhydrous Ethanol

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst[5]

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Bicarbonate solution (for neutralization)

  • Brine solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reactor Setup: Charge the reactor with anhydrous ethanol.

  • Reactant Addition: Add ethyl acetoacetate, urea, and the acid catalyst (e.g., PTSA) to the reactor.[5] Begin stirring to dissolve the solids.

  • Reaction Initiation: Slowly add acetaldehyde to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the temperature between 20-25°C.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 6-12 hours.[5] Monitor the reaction progress by TLC or HPLC.[4]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C to induce precipitation of the product.

  • Isolation: Filter the solid product and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or methanol.[4]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Reactant Molar Ratios and Quantities (Illustrative for a 1 kg Scale)

Reactant Molar Mass ( g/mol ) Molar Ratio Mass (kg) Moles
Ethyl acetoacetate130.141.01.007.68
Urea60.061.50.6911.52
Acetaldehyde44.051.20.419.22
PTSA172.200.10.130.77

Table 2: Typical Process Parameters and Expected Outcomes

Parameter Value
Reaction Temperature 75-80°C
Reaction Time 6-12 hours
Expected Yield (Crude) 70-85%
Expected Yield (Purified) 60-75%
Purity (by HPLC) >98%

Visualizations

Experimental Workflow Diagram

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge Ethanol B Add Ethyl Acetoacetate, Urea, and Catalyst A->B C Slowly Add Acetaldehyde (20-25°C) B->C D Heat to Reflux (78°C, 6-12h) C->D E Monitor by TLC/HPLC D->E F Cool to 0-5°C E->F G Filter Crude Product F->G H Recrystallize from Ethanol G->H I Dry Product (40-50°C) H->I J J I->J Final Product: This compound

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting Logic for Low Product Yield

G cluster_0 Check Reaction Completion cluster_1 Troubleshoot Incomplete Reaction cluster_2 Investigate Workup Losses A Low Product Yield Detected B Analyze Reaction Mixture by HPLC/TLC A->B C Is the reaction complete? B->C D Extend Reaction Time or Increase Temperature C->D No G Analyze Mother Liquor for Dissolved Product C->G Yes E Check Catalyst Activity D->E F Verify Raw Material Purity E->F H Optimize Crystallization Solvent and Temperature G->H

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Stability and Troubleshooting for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound shows decreasing activity in my biological assay over time. What are the likely causes?

A1: A decline in compound activity is often a sign of instability in the assay medium. The most common causes include chemical degradation (such as hydrolysis, oxidation, or photolysis), precipitation from the solution, or adsorption to container surfaces. It is also essential to verify the initial purity and concentration of your compound stock.

Q2: What are the primary chemical degradation pathways for pyrimidine derivatives?

A2: Pyrimidine compounds are susceptible to several degradation pathways depending on their structure and the experimental conditions:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at acidic or alkaline pH. For instance, nucleoside analogs like gemcitabine can undergo deamination of the cytosine ring to form an inactive uridine analogue under acidic conditions.

  • Oxidation: The introduction of reactive oxygen species can lead to oxidative degradation. The presence of certain solvents or metal ions can catalyze these reactions. Oxidative degradation of uracil, for example, can produce urea and maleic acid.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. This can lead to the formation of photoproducts like cyclobutane pyrimidine dimers and pyrimidine (6–4) pyrimidone photoproducts, particularly in nucleoside derivatives.

Q3: How does pH affect the stability of pyrimidine compounds?

A3: The stability of pyrimidine derivatives is often highly pH-dependent. Many exhibit a U-shaped pH-rate profile, where degradation is catalyzed by both acidic and alkaline conditions, with a region of maximum stability typically around neutral pH. For example, gemcitabine shows maximum stability in the pH range of 7.0 to 9.5. Acidic conditions can lead to deamination, while alkaline conditions may cause anomerization.

Q4: Are there specific solvents that are known to cause stability issues with pyrimidine compounds?

A4: Yes, the choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common solvent, it can be problematic for certain pyrimidine derivatives. For instance, some aminopyrimidines are known to undergo oxidation and condensation reactions in DMSO. Additionally, DMSO is hygroscopic and the absorbed water can facilitate hydrolysis of sensitive compounds. If instability in DMSO is suspected, alternative solvents like N,N-dimethylformamide (DMF) may be considered, but their potential impact on the assay should be evaluated.

Q5: What are the best practices for storing pyrimidine compounds to ensure their long-term stability?

A5: Proper storage is crucial for maintaining compound integrity. General guidelines include:

  • Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is recommended to minimize degradation.

  • Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Store compounds in amber vials or wrap tubes in foil to protect them from light, as many pyrimidines are photosensitive.

  • Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas such as argon or nitrogen.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Investigating Loss of Compound Activity in Assays

If you observe inconsistent results or a loss of potency, follow this troubleshooting workflow.

G start Inconsistent Results or Loss of Compound Activity step1 Step 1: Assess Stock Solution Integrity (HPLC/LC-MS) start->step1 step1_out1 Purity >95%, Concentration OK step1->step1_out1 [ Purity OK ] step1_out2 Purity <95% or Degradants Present step1->step1_out2 [ Degradation ] step1_out3 Concentration Low step1->step1_out3 [ Concentration Low ] step2 Step 2: Evaluate Stability in Assay Buffer (Time-course analysis) step1_out1->step2 solution1 Prepare Fresh Stock Solution. Review storage/handling. step1_out2->solution1 solution2 Prepare Fresh Stock Solution. Ensure complete dissolution. step1_out3->solution2 step2_out1 Stable in Buffer step2->step2_out1 [ Stable ] step2_out2 Degrades in Buffer step2->step2_out2 [ Unstable ] step3 Step 3: Investigate Other Assay Components (e.g., protein, cofactors) step2_out1->step3 solution3 Modify Assay Buffer: - Adjust pH - Add co-solvents - Use fresh buffer step2_out2->solution3 solution4 Problem is likely due to assay-specific interactions. Investigate component compatibility. step3->solution4 G start Low Reaction Yield check1 Check Reagent Quality (Purity, Stoichiometry) start->check1 check2 Optimize Reaction Conditions (Solvent, Temp, Time) check1->check2 [ Reagents OK ] sol1 Use high-purity, dry reagents. Verify stoichiometry. check1->sol1 [ Issue Found ] check3 Investigate Side Reactions (e.g., by LC-MS, NMR) check2->check3 [ Conditions Optimized ] sol2 Screen different solvents. Titrate temperature and reaction time. check2->sol2 [ Issue Found ] check4 Improve Work-up and Purification check3->check4 [ Side Reactions Identified ] sol3 Modify conditions to suppress side products (e.g., change catalyst, protecting groups). check3->sol3 [ Issue Found ] sol4 Adjust extraction pH. Try alternative chromatography (e.g., different stationary phase). check4->sol4 [ Issue Found ] G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare stock solution of pyrimidine compound (e.g., in ACN/Water) prep2 Expose aliquots to stress conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) prep1->prep2 prep3 Neutralize acid/base samples. Quench oxidative reactions. prep2->prep3 hplc1 Inject stressed and unstressed samples into HPLC system prep3->hplc1 hplc2 Use a C18 reverse-phase column hplc1->hplc2 hplc3 Develop a gradient elution method (e.g., Acetonitrile/Water with buffer) to separate parent compound from degradants hplc2->hplc3 hplc4 Detect using PDA/UV detector at compound's λmax hplc3->hplc4 data1 Assess peak purity of the parent compound hplc4->data1 data2 Quantify % degradation by comparing peak area of parent compound in stressed vs. unstressed samples data1->data2 data3 Identify and quantify major degradation products data2->data3

References

Technical Support Center: Degradation Pathways of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of pyrimidine esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrimidine esters?

A1: Pyrimidine esters primarily degrade through two main pathways:

  • Chemical Hydrolysis: This is a non-enzymatic cleavage of the ester bond, typically catalyzed by acid or base. The rate of hydrolysis is highly dependent on the pH of the solution. Base-catalyzed hydrolysis is often a significant degradation pathway for pyrimidine ester prodrugs at physiological pH.

  • Enzymatic Hydrolysis: In biological systems, esterase enzymes catalyze the hydrolysis of the ester bond. This is a common activation pathway for pyrimidine ester prodrugs, releasing the active drug form.

Beyond the ester bond, the pyrimidine ring itself can be degraded through reductive or oxidative pathways, although this is a separate process from the initial ester hydrolysis.

Q2: What are the common degradation products of pyrimidine esters?

A2: The initial degradation of a pyrimidine ester results in the formation of the corresponding pyrimidine carboxylic acid and the alcohol. Further degradation of the pyrimidine ring can lead to simpler, water-soluble molecules like β-alanine and β-aminoisobutyric acid.

Q3: How do substituents on the pyrimidine ring affect the stability of the ester?

A3: The electronic properties of substituents on the pyrimidine ring can influence the rate of ester hydrolysis. Electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Degradation of Pyrimidine Ester in Aqueous Buffer

Symptom: You observe a faster-than-expected loss of your pyrimidine ester compound in an aqueous buffer during an experiment, or the degradation rate is not reproducible.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect pH of the buffer The pH of the buffer is critical, as ester hydrolysis can be acid or base-catalyzed. Verify the pH of your buffer with a calibrated pH meter. Prepare fresh buffers regularly to avoid changes in pH due to storage.
Buffer components catalyzing hydrolysis Certain buffer species can act as catalysts for hydrolysis. If you suspect this, try a different buffer system with a similar pKa. For example, if you are using a phosphate buffer, consider a borate buffer if appropriate for your experiment.
Temperature fluctuations Degradation reactions are temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment (e.g., an incubator or water bath).
Microbial contamination Microorganisms can introduce esterases that degrade your compound. Use sterile buffers and handle your solutions under aseptic conditions, especially for long-term stability studies.
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis of a Degradation Study

Symptom: Your chromatogram shows peaks that do not correspond to your parent pyrimidine ester or the expected pyrimidine carboxylic acid.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Secondary degradation products The initial degradation product (pyrimidine carboxylic acid) may itself be unstable and degrade further. Use LC-MS/MS to identify the mass of the unexpected peaks and propose potential structures.
Reaction with buffer components The pyrimidine ester or its degradation products may react with components of your buffer or mobile phase. Run a control experiment with the compound in pure water to see if the same unexpected peaks appear.
Isomerization or rearrangement Under certain conditions (e.g., heat or pH), the pyrimidine ring or its substituents may undergo isomerization or rearrangement. Characterize the unexpected peaks using techniques like NMR to confirm their structure.
Impurity in the starting material The unexpected peak might be an impurity from the synthesis of the pyrimidine ester that is co-eluting with your degradation products. Always check the purity of your starting material before initiating a degradation study.
Issue 3: Difficulty in Quantifying Degradation Kinetics

Symptom: You are unable to obtain a good fit for your data to a standard kinetic model (e.g., first-order kinetics), or your calculated half-life is highly variable.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Complex degradation mechanism The degradation may not follow simple first-order kinetics. It could be a multi-step reaction or a reversible reaction. Try fitting your data to other kinetic models (e.g., second-order).
Poor analytical method Your HPLC or LC-MS method may not be adequately resolving the parent compound from its degradation products, leading to inaccurate quantification. Optimize your chromatographic method to achieve baseline separation.
Insufficient data points You may not have enough data points, especially in the initial phase of the degradation, to accurately determine the reaction rate. Increase the sampling frequency at the beginning of the experiment.
Sample processing errors Inconsistent sample quenching or dilution can introduce significant variability. Ensure that your sample workup procedure is consistent and validated.

Quantitative Data on Pyrimidine Ester Degradation

The following table summarizes representative data on the degradation of pyrimidine esters under various conditions. Note that these are examples, and the actual degradation rates will depend on the specific structure of the pyrimidine ester and the experimental conditions.

CompoundConditionHalf-life (t½)Reference
L-Glu[acyclovir]-Sar (prodrug)pH 7.4~5.5 hours[1]
D-Glu[1-(2-hydroxyethyl)thymine]-Ala (prodrug)pH 7.4~3.5 hours[1]
L-Glu-Sar prodrugs10% porcine intestinal homogenate~45 - 90 minutes[1]
L-Glu-Sar prodrugs80% human plasma~45 - 90 minutes[1]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolytic Stability

Objective: To determine the rate of hydrolytic degradation of a pyrimidine ester at different pH values.

Materials:

  • Pyrimidine ester of interest

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS/MS system

  • Temperature-controlled incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH) at the desired pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrimidine ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: In separate vials for each pH and time point, add the appropriate buffer to a final volume that will result in a low percentage of the organic solvent from the stock solution (typically <1%). Add a small aliquot of the pyrimidine ester stock solution to initiate the degradation reaction.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the corresponding vial.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile or methanol) to precipitate any proteins (if applicable) and stop the degradation.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the pyrimidine ester.

  • Data Analysis: Plot the natural logarithm of the pyrimidine ester concentration versus time. If the degradation follows pseudo-first-order kinetics, the plot will be linear. The observed degradation rate constant (k_obs) can be determined from the slope of the line (slope = -k_obs). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.

Protocol 2: Enzymatic Degradation Assay

Objective: To determine the rate of enzymatic degradation of a pyrimidine ester by esterases.

Materials:

  • Pyrimidine ester of interest

  • Esterase enzyme (e.g., porcine liver esterase) or biological matrix (e.g., liver microsomes, plasma)

  • Phosphate buffer (e.g., pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS/MS system

  • Temperature-controlled incubator or water bath

Procedure:

  • Reagent Preparation: Prepare a stock solution of the pyrimidine ester and a stock solution of the esterase enzyme or biological matrix in the appropriate buffer.

  • Reaction Initiation: In a microcentrifuge tube, add the buffer and the enzyme/biological matrix. Pre-incubate at the desired temperature (e.g., 37°C) for a few minutes. Initiate the reaction by adding a small aliquot of the pyrimidine ester stock solution.

  • Incubation: Incubate the reaction mixture at a constant temperature with gentle shaking.

  • Sampling and Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to stop the enzymatic activity and precipitate proteins.

  • Control Experiment: Run a control experiment without the enzyme or with a heat-inactivated enzyme to determine the extent of non-enzymatic degradation under the same conditions.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining pyrimidine ester in the supernatant using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Correct the degradation data for any non-enzymatic hydrolysis observed in the control experiment. Determine the kinetic parameters (e.g., rate of degradation, half-life) as described in Protocol 1.

Visualizations

Chemical_Degradation_Pathway PyrimidineEster Pyrimidine Ester PyrimidineAcid Pyrimidine Carboxylic Acid PyrimidineEster->PyrimidineAcid Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Alcohol Alcohol PyrimidineEster->Alcohol DegradationProducts Further Degradation (e.g., β-alanine) PyrimidineAcid->DegradationProducts Ring Opening Enzymatic_Degradation_Pathway PyrimidineEsterProdrug Pyrimidine Ester Prodrug ActiveDrug Active Drug (Pyrimidine Carboxylic Acid) PyrimidineEsterProdrug->ActiveDrug Esterase Alcohol Alcohol PyrimidineEsterProdrug->Alcohol BiologicalEffect Biological Effect ActiveDrug->BiologicalEffect Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Incubate Incubate at Constant Temperature Stock->Incubate Buffer Prepare Buffers Buffer->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC / LC-MS Analysis Quench->HPLC Kinetics Kinetic Analysis HPLC->Kinetics

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2,4-dimethylpyrimidine-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry. While this compound itself is primarily recognized as a synthetic intermediate, its pyrimidine core is the foundation for a diverse range of biologically active molecules. This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to this compound, supported by experimental data and detailed protocols for key assays. The focus is on its role in the development of modulators for critical biological targets, including calcium channels and protein kinases, as well as cytotoxic agents for cancer research.

I. Modulation of Calcium Release-Activated Calcium (CRAC) Channels

The pyrimidine scaffold is central to the development of modulators of store-operated calcium entry (SOCE), a crucial signaling process in various cell types, particularly immune cells. This compound serves as a precursor for the synthesis of potent inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which are key players in SOCE.

Comparative Activity of CRAC Channel Inhibitors

While direct quantitative data for the inhibitory activity of this compound on CRAC channels is not available in the public domain, its derivatives have shown significant potency. For comparison, a representative pyrazole-carboxamide CRAC channel inhibitor, whose synthesis can involve pyrimidine intermediates, is presented alongside known inhibitors.

CompoundTargetAssay SystemIC50 Value
This compoundCRAC ChannelNot AvailableN/A
Pyrazole-Carboxamide Derivative (Example)CRAC ChannelJurkat Cells, PBMCsNanomolar range (Specific values are proprietary)
YM-58483 (BTP-2)CRAC ChannelJurkat T-cells100 nM
SK&F 96365SOCE/CRAC ChannelsVarious cell typesMicromolar range (Non-selective)
Experimental Protocol: In Vitro CRAC Channel Inhibition Assay

This protocol outlines the measurement of CRAC channel inhibition in a cell-based assay using a fluorescent calcium indicator.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CRAC channel-mediated calcium influx.

Materials:

  • Jurkat T-cells or other suitable cell line expressing CRAC channels

  • Cell culture medium (e.g., RPMI-1640)

  • Hanks' Balanced Salt Solution (HBSS), calcium-free

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Thapsigargin (SERCA pump inhibitor to induce store depletion)

  • Calcium chloride (CaCl2) solution

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capability and injectors

Procedure:

  • Cell Preparation:

    • Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.

    • On the day of the assay, harvest cells by centrifugation and resuspend in calcium-free HBSS.

  • Dye Loading:

    • Incubate the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in calcium-free HBSS for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with calcium-free HBSS to remove extracellular dye.

    • Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in calcium-free HBSS.

  • Assay Performance:

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Add the test compounds at various concentrations (typically in a final DMSO concentration of <0.5%).

    • Incubate the plate with the compounds for 10-15 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm for Fluo-4).

    • After establishing a stable baseline, inject thapsigargin (e.g., 1 µM final concentration) to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium.

    • Once the fluorescence signal returns to a stable plateau, inject CaCl2 (e.g., 2 mM final concentration) to initiate calcium influx through the opened CRAC channels.

  • Data Analysis:

    • The increase in fluorescence intensity following the addition of CaCl2 represents the CRAC channel activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

CRAC_Channel_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (Ca2+ free) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Coupling Ca_ER Ca2+ Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_cyto Cytosolic Ca2+ Orai1_open->Ca_cyto Ca2+ Influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand Binding IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_ER Ca2+ release NFAT_activation NFAT Activation (Gene Transcription) Ca_cyto->NFAT_activation CRAC_Inhibitor CRAC Channel Inhibitor CRAC_Inhibitor->Orai1_open Blockade

Caption: CRAC Channel Activation and Inhibition Pathway.

II. Anticancer and Cytotoxic Activity

The pyrimidine nucleus is a common feature in many anticancer drugs. Derivatives of pyrimidine-5-carboxylates have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data

Below is a comparison of the cytotoxic activity of a representative tetrahydropyrimidine-5-carboxylate derivative against the HepG2 human liver cancer cell line, with the standard chemotherapeutic agent 5-Fluorouracil.

CompoundCell LineAssayIC50 Value (µg/mL)
This compoundNot AvailableN/AN/A
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2MTT5.351
5-Fluorouracil (Standard)HepG2MTT4.8
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess cell viability and the cytotoxic potential of a compound.

Objective: To determine the IC50 of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cytotoxicity Assay.

III. Inhibition of VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prime target in cancer therapy. Pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

Comparative VEGFR-2 Inhibition Data

The following table compares the in vitro VEGFR-2 inhibitory activity of a pyrimidine-5-carbonitrile derivative with the established multi-kinase inhibitor Sorafenib.

CompoundTargetAssay SystemIC50 Value (µM)
This compoundVEGFR-2Not AvailableN/A
Pyrimidine-5-carbonitrile Derivative (Example)VEGFR-2In vitro kinase assay0.53
Sorafenib (Standard)VEGFR-2In vitro kinase assay0.19
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a method for measuring the inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay.

Objective: To determine the IC50 of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP solution

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a master mix of kinase assay buffer, ATP, and the peptide substrate.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition:

    • Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • After the incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

VEGFR-2 Signaling Pathway Diagram

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg AKT Akt PI3K->AKT Angiogenesis Angiogenesis Cell Proliferation Survival AKT->Angiogenesis PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 Signaling Pathway.

Conclusion

This compound is a valuable scaffold in drug discovery, providing access to a wide array of potent and selective modulators of important biological targets. While the starting material itself may not exhibit significant biological activity, its derivatives have demonstrated promising activities as CRAC channel inhibitors, anticancer agents, and VEGFR-2 kinase inhibitors. The data and protocols presented in this guide offer a comparative framework for researchers engaged in the design and development of novel pyrimidine-based therapeutics. Further exploration of the structure-activity relationships of derivatives from this versatile core will likely lead to the discovery of new and improved drug candidates.

A Comparative Guide to the Pharmacological Profile of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the pharmacological profile of various pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Experimental data is presented to objectively compare their performance against alternative compounds, and detailed protocols for key experiments are provided for researchers in drug development.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival.[3]

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, and its dysregulation is implicated in various cancers.[4][5][6] Several pyrimidine derivatives have been developed as EGFR inhibitors, competing with ATP at the kinase domain to block downstream signaling.[5][6]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of various pyrimidine derivatives against EGFR and different cancer cell lines.

Compound ClassDerivativeTarget/Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 4EGFR0.054[7]
Pyrazolo[3,4-d]pyrimidineCompound 15EGFR0.135[7]
Pyrazolo[3,4-d]pyrimidineCompound 16EGFR0.034[7]
Pyrrolo[2,3-d]pyrimidineCompound 48EGFR0.00363[6]
Pyrido[3,2-d]pyrimidineCompound 30EGFR0.00095[6]
Indolyl-pyrimidineCompound 4gEGFR0.25[8]
Indolyl-pyrimidineCompound 4gMCF-7 (Breast Cancer)5.1[8]
Indolyl-pyrimidineCompound 4gHepG2 (Liver Cancer)5.02[8]
Indolyl-pyrimidineCompound 4gHCT-116 (Colon Cancer)6.6[8]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (Lung Cancer)17.50[3]
Pyrazolo[3,4-d]pyrimidineCompound 7Caco-2 (Colon Cancer)43.75[3]
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)-[9]

Note: Lower IC50 values indicate higher potency.

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Pyrimidine Derivatives Inhibitor->EGFR Inhibits Autophosphorylation

Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer.[2][10][11] Pyrimidine derivatives have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR.[12][13]

Compound ClassDerivativeTargetIC50 (nM)Reference
Thieno[3,2-d]pyrimidineGDC-0980PI3Kα5[12]
Thieno[3,2-d]pyrimidineGDC-0980PI3Kβ27[12]
Thieno[3,2-d]pyrimidineGDC-0980PI3Kδ7[12]
Thieno[3,2-d]pyrimidineGDC-0980PI3Kγ14[12]
Thieno[3,2-d]pyrimidineGDC-0980mTOR17 (Ki)[12]

Note: Ki represents the inhibition constant.

The diagram below illustrates the PI3K/AKT/mTOR pathway and the points of inhibition by pyrimidine-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity of Pyrimidine Derivatives

Certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[14]

Targeting Cyclooxygenase (COX)

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

The following table presents the IC50 values of pyrimidine derivatives against COX-1 and COX-2 enzymes.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
L1>1001.0 ± 0.1>100[15]
L2>1001.2 ± 0.2>83.3[15]
Meloxicam (Reference)25.4 ± 1.51.1 ± 0.123.1[15]
Piroxicam (Reference)2.5 ± 0.23.5 ± 0.30.7[15]
Compound 3b-0.20 ± 0.01-[16]
Compound 5b-0.18 ± 0.01-[16]
Compound 5d-0.16 ± 0.01-[16]
Celecoxib (Reference)-0.17 ± 0.01-[17]
Nimesulide (Reference)-1.68 ± 0.22-[17]

Note: A higher selectivity index indicates greater selectivity for COX-2.

Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also prevalent in compounds with antimicrobial activity against a range of bacteria and fungi.[18]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridothienopyrimidine2aS. aureus>200[19]
Pyridothienopyrimidine2bE. coli12.5[19]
Pyridothienopyrimidine8aP. aeruginosa6.25[19]
Pyridothienopyrimidine8bB. subtilis25[19]
Amoxicillin (Reference)-S. aureus0.49[19]
Amoxicillin (Reference)-E. coli0.24[19]
Triazolo[1,5-a]pyrimidine3cMRSA-[20]
Triazolo[1,5-a]pyrimidine9dMRSA-[20]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

EGFR_Kinase_Assay start Start prep_reagents Prepare Reagents: - EGFR Enzyme - Substrate - ATP - Test Compound Dilutions start->prep_reagents reaction_setup Reaction Setup (96-well plate): - Add Test Compound - Add EGFR Enzyme - Add Substrate/ATP Mix prep_reagents->reaction_setup incubation1 Incubate at RT (e.g., 60 minutes) reaction_setup->incubation1 add_adp_glo Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubation1->add_adp_glo incubation2 Incubate at RT (e.g., 40 minutes) add_adp_glo->incubation2 add_kinase_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubation2->add_kinase_detection incubation3 Incubate at RT (e.g., 30 minutes) add_kinase_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for a luminescent EGFR kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test pyrimidine derivative. Prepare solutions of EGFR enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase assay buffer.[21][22][23]

  • Reaction Initiation: In a 96-well plate, add the test compound, EGFR enzyme, and initiate the reaction by adding the substrate/ATP mixture.[22][23]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[21][23]

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This is often done using a commercial kit like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[21][23]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]

Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.[1][24][25]

SRB_Assay start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_attach Incubate (e.g., 24h) for Cell Attachment seed_cells->incubate_attach treat_cells Treat Cells with Test Compound Dilutions incubate_attach->treat_cells incubate_treat Incubate (e.g., 48-72h) treat_cells->incubate_treat fix_cells Fix Cells with Cold Trichloroacetic Acid (TCA) incubate_treat->fix_cells stain_cells Stain with Sulforhodamine B (SRB) Dye fix_cells->stain_cells wash_cells Wash with 1% Acetic Acid to Remove Unbound Dye stain_cells->wash_cells solubilize_dye Solubilize Bound Dye with Tris Base Solution wash_cells->solubilize_dye read_absorbance Read Absorbance (e.g., 540 nm) solubilize_dye->read_absorbance analyze_data Analyze Data: - Calculate % Cell Viability - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow of the Sulforhodamine B (SRB) cell viability assay.

Protocol:

  • Cell Seeding: Plate adherent cancer cells in 96-well plates and allow them to attach overnight.[1][25]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 48-72 hours).[1][25]

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).[1][14][24]

  • Staining: Stain the fixed cells with SRB solution, which binds to cellular proteins.[1][14][24]

  • Washing: Wash with 1% acetic acid to remove unbound dye.[1][24]

  • Solubilization and Measurement: Solubilize the bound dye with a Tris base solution and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[25]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and pre-treat them with the test pyrimidine derivative. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[26][27]

  • Sample Collection: After incubation, collect the cell culture supernatant.[26][28]

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.[26][29]

  • Measurement: Measure the absorbance of the colored product using a microplate reader (typically at 540 nm).[26][29]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.[26][27]

References

A Comparative Guide to Ethyl 2,4-dimethylpyrimidine-5-carboxylate and Other Pyrimidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Ethyl 2,4-dimethylpyrimidine-5-carboxylate with other functionally relevant pyrimidine derivatives, focusing on their synthesis, chemical properties, and biological activities. The information presented is curated from scientific literature to aid researchers, scientists, and drug development professionals in understanding the potential of these compounds.

Chemical Properties and Synthesis

The pyrimidine scaffold is a versatile heterocyclic core found in numerous biologically active compounds, including nucleic acids.[1] The substituents on the pyrimidine ring play a crucial role in determining the compound's chemical properties and biological activity.

Table 1: Chemical Properties of Selected Pyrimidine Derivatives

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound[Image of the chemical structure of this compound]C9H12N2O2196.212226-86-0
Ethyl 2,4-dichloropyrimidine-5-carboxylate[Image of the chemical structure of Ethyl 2,4-dichloropyrimidine-5-carboxylate]C7H6Cl2N2O2221.0451940-64-8
Ethyl 2,4-diaminopyrimidine-5-carboxylate[Image of the chemical structure of Ethyl 2,4-diaminopyrimidine-5-carboxylate]C7H10N4O2182.1815400-54-1
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[Image of the chemical structure of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate]C14H15ClN2O3294.73Not Available
Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

A common and efficient method for synthesizing dihydropyrimidinones and their derivatives is the Biginelli reaction.[2][3] This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][4]

Experimental Protocol: General Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives via a Solvent-Less Biginelli Reaction [5]

  • Mixing of Reactants: In a mortar, combine the aromatic aldehyde (0.1 M), ethyl acetoacetate (0.1 M), and urea or thiourea (0.1 M).

  • Catalyst Addition: Add a catalytic amount of copper(II) chloride dihydrate (CuCl2·2H2O).

  • Grinding: Grind the mixture using a pestle for 7-10 minutes at room temperature.

  • Acidification: Add a few drops of concentrated hydrochloric acid (HCl) and continue grinding for another 10 minutes.

  • Reaction Completion: Allow the reaction mixture to stand overnight.

  • Purification: The resulting solid product is purified by recrystallization from methanol.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification A Aldehyde Mix Mixing & Grinding A->Mix B β-Ketoester B->Mix C Urea/Thiourea C->Mix Acid Acid (e.g., HCl) Mix->Acid Cat Catalyst (e.g., CuCl₂) Cat->Mix React Overnight Reaction Acid->React Recrystallize Recrystallization React->Recrystallize Product Pure Dihydropyrimidine Recrystallize->Product

Caption: General workflow of the Biginelli reaction for dihydropyrimidine synthesis.

Comparative Biological Activity

Pyrimidine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. This section compares the performance of various pyrimidine derivatives in key therapeutic areas based on available experimental data.

Anticancer Activity

Many pyrimidine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2.[6][7]

Table 2: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative 11eHCT-116 (Colon)1.14[8]
Pyrimidine-5-carbonitrile derivative 11eMCF-7 (Breast)1.54[8]
Pyrimidine-5-carbonitrile derivative 12bHCT-116 (Colon)>10.33[8]
Pyrimidine-5-carbonitrile derivative 12bMCF-7 (Breast)7.31[8]
1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivative 5eHepG2 (Liver)5.351 (µg/mL)[5]
Furo[2,3-d]pyrimidine derivative 7bA549 (Lung)6.66[9]
Furo[2,3-d]pyrimidine derivative 7cHT-29 (Colon)8.51[9]
Pyrazolo[3,4-d]pyrimidine derivative II-1HepG2 (Liver)5.90[10]
Sorafenib (Reference Drug)HepG2 (Liver)9.05[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Src->MAPK Survival Survival Akt->Survival Gene Gene Expression MAPK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration

Caption: Simplified VEGFR-2 signaling pathway, a target for anticancer pyrimidines.

Antimicrobial Activity

The pyrimidine nucleus is also a key structural component in many antimicrobial agents.[11] Derivatives of pyrimidine have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 3: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/DerivativeMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Cpd 12)S. aureus (MRSA, Mu50)MIC: 1[12]
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Cpd 12)E. coli (ΔAcrB)MIC: 2[12]
Pyrimidopyrimidine derivative 3bS. aureusZone of Inhibition: 24 mm[13]
Pyrimidopyrimidine derivative 3bB. subtilisZone of Inhibition: 25 mm[13]
Pyrimidopyrimidine derivative 3bE. coliZone of Inhibition: 22 mm[13]
Pyrimidopyrimidine derivative 3bC. albicansZone of Inhibition: 23 mm[13]
Ampicillin (Reference Drug)S. aureus, B. subtilis, E. coliZone of Inhibition: 26-28 mm[13]
Clotrimazole (Reference Drug)C. albicansZone of Inhibition: 25 mm[13]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing [14]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results Inoculum Prepare Microbial Inoculum Plate Inoculate Agar Plate Inoculum->Plate Well Create Wells in Agar Plate->Well Compound Add Test Compound Well->Compound Incubate Incubate Plates Compound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Experimental workflow for the agar well diffusion method.

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyrimidine derivatives have demonstrated a range of other biological activities, including antioxidant and enzyme inhibitory properties.

Table 4: Other Biological Activities of Selected Pyrimidine Derivatives

Compound/DerivativeBiological ActivityIC50 or Activity MetricReference
1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivative 5cAntioxidant (Radical Scavenging)IC50: 6.261 µM[5]
1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivative 5gα-amylase InhibitionIC50: 6.539 µM[5]
Pyrimidine-5-carbonitrile derivative 11eVEGFR-2 InhibitionIC50: 0.61 µM[8]
Pyrimidine-5-carbonitrile derivative 12bVEGFR-2 InhibitionIC50: 0.53 µM[8]
Furo[2,3-d]pyrimidine derivative 7bVEGFR-2 InhibitionIC50: 42.5 nM[9]
Thieno[2,3-d]pyrimidine derivative 21eVEGFR-2 InhibitionIC50: 21 nM[15]
Sorafenib (Reference Drug)VEGFR-2 InhibitionIC50: 41.1 nM[9]

Discussion and Conclusion

The presented data highlights the significant therapeutic potential of the pyrimidine scaffold. While a direct, side-by-side experimental comparison of this compound with the other listed derivatives is not available in the current literature, the compiled data allows for an indirect assessment of its potential.

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. For instance, the presence of chloro and amino groups at the C2 and C4 positions, as well as various substitutions at the C5 position, have been shown to impart potent anticancer and antimicrobial properties.

The quantitative data presented in the tables, although sourced from different studies with varying experimental conditions, provides a valuable starting point for researchers. For example, the nanomolar IC50 values of some furo- and thieno-pyrimidine derivatives against VEGFR-2 suggest a promising avenue for the development of potent anti-angiogenic agents. Similarly, the low micromolar MIC values of certain diaminopyrimidines against resistant bacterial strains underscore their potential in combating antimicrobial resistance.

It is important to note the limitations of comparing data across different studies. Variations in experimental protocols, cell lines, and microbial strains can influence the outcomes. Therefore, the data in this guide should be considered as a comparative overview to inform further research, rather than a direct and absolute measure of relative potency.

References

A Comparative Guide to the Synthesis of Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrimidine carboxylates is a cornerstone of medicinal chemistry and drug development, owing to the pyrimidine core's prevalence in a vast array of biologically active compounds. Researchers continually seek efficient, high-yielding, and environmentally benign methods for the construction of these vital heterocyclic scaffolds. This guide provides a comparative analysis of prominent synthetic strategies for pyrimidine carboxylates, with a focus on the classical Biginelli reaction, its modern modifications, and other notable methods. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.

Comparison of Key Synthesis Methods

The selection of a synthetic route for a specific pyrimidine carboxylate derivative depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. Below is a summary of commonly employed methods with their typical performance metrics.

Synthesis MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesLimitations
Classical Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaStrong acid (e.g., HCl, H₂SO₄) / Reflux in ethanol15–20 hours20–60One-pot synthesis, readily available starting materials.[1]Low yields for certain substrates, long reaction times, harsh acidic conditions.[1]
Atwal Modification Preformed α,β-unsaturated keto esters, Protected urea/thioureaNeutral conditions, followed by deprotection (e.g., TFA)Several hoursHighHigh yields, broader substrate scope, including previously inaccessible dihydropyrimidines.[2][3]Requires pre-synthesis of the enone and an additional deprotection step.[3]
Microwave-Assisted Synthesis Aldehyde, β-ketoester, Urea/ThioureaVarious catalysts (e.g., PPE, N-bromosuccinimide) / Microwave irradiation1–18 minutes85–95+Drastically reduced reaction times, high yields, often solvent-free.[4][5][6][7]Requires specialized microwave synthesis equipment.
Ultrasound-Assisted Synthesis Aldehyde, β-ketoester, Urea/Thiourea or other suitable precursorsVarious catalysts (e.g., morpholine) / Ultrasonic irradiation10–20 minutesHighShorter reaction times, improved yields, environmentally friendly.[8][9][10][11][12]Requires an ultrasonic bath or probe.
Pinner Synthesis 1,3-dicarbonyl compound, Amidine hydrochlorideReflux in ethanolSeveral hoursGoodA classical and reliable method for the synthesis of pyrimidines.[13]May require specific amidine precursors which may not be readily available.

Experimental Protocols

Detailed methodologies for the synthesis of pyrimidine carboxylates are crucial for reproducibility and adaptation in a research setting.

1. Classical Biginelli Reaction Protocol [1][13]

  • Materials: Aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), ethanol, and a catalytic amount of concentrated hydrochloric acid.

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, and urea is prepared in ethanol.

    • A few drops of concentrated hydrochloric acid are added as a catalyst.

    • The mixture is refluxed for 15-20 hours.

    • Upon cooling to room temperature, the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.

2. Microwave-Assisted Biginelli Reaction Protocol [5][7]

  • Materials: Aldehyde (1 mmol), acetoacetanilide (1 mmol), urea or thiourea (1.2 mmol), acetonitrile (5 mL), and UO₂(NO₃)₂·6H₂O (5 mol%).

  • Procedure:

    • A mixture of the aldehyde, acetoacetanilide, urea/thiourea, and catalyst in acetonitrile is taken in a microwave-safe vessel.

    • The reaction mixture is subjected to microwave irradiation for 15-18 minutes at 160 W.

    • After completion of the reaction (monitored by TLC), the mixture is cooled.

    • The separated solid is filtered, washed with ice-cold water, and recrystallized from hot methanol to afford the pure product.

3. Pinner Synthesis Protocol [13]

  • Materials: 1,3-dicarbonyl compound (1.0 eq), amidine hydrochloride (1.2 eq), ethanol.

  • Procedure:

    • A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is prepared.

    • The solution is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key stages of the discussed synthetic methods.

Biginelli_Reaction_Workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Mixing Mix in Ethanol with Acid Catalyst Reactants->Mixing Reflux Reflux (15-20 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Purification Wash & Recrystallize Filtration->Purification Product Pyrimidine Carboxylate Purification->Product

Classical Biginelli Reaction Workflow

Microwave_Assisted_Synthesis_Workflow Reactants Aldehyde + β-Ketoester Derivative + Urea/Thiourea Mixing Mix in Solvent with Catalyst Reactants->Mixing Irradiation Microwave Irradiation (1-18 mins) Mixing->Irradiation Workup Cooling & Workup Irradiation->Workup Isolation Filter & Recrystallize Workup->Isolation Product Pyrimidine Carboxylate Isolation->Product

Microwave-Assisted Synthesis Workflow

Pinner_Synthesis_Workflow Reactants 1,3-Dicarbonyl Compound + Amidine HCl Dissolution Dissolve in Ethanol Reactants->Dissolution Reflux Reflux Dissolution->Reflux Solvent_Removal Remove Solvent Reflux->Solvent_Removal Purification Recrystallization/ Column Chromatography Solvent_Removal->Purification Product Pyrimidine Carboxylate Purification->Product

Pinner Synthesis Workflow

References

A Comparative In Vitro Analysis of Novel Pyrimidine Compounds in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of recently synthesized pyrimidine derivatives reveals their significant potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The pyrimidine scaffold continues to be a cornerstone in medicinal chemistry, with novel derivatives consistently demonstrating potent biological activities. This report focuses on a comparative in vitro evaluation of recently developed pyrimidine compounds, specifically highlighting their anticancer and anti-inflammatory properties. The data presented is compiled from various studies, offering a side-by-side comparison to aid in the identification of promising lead candidates for further development.

Anticancer Activity: A Tale of Two Scaffolds

Two promising classes of pyrimidine derivatives have emerged from recent studies: substituted pyrido[3,2-d]pyrimidines and pyrimidine-5-carbonitrile derivatives. Both have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

A series of substituted aryl amino pyrido[3,2-d]pyrimidines (compounds 10a-j) were synthesized and evaluated for their anticancer activity against four human cancer cell lines: prostate (PC3), lung (A549), breast (MCF-7), and colon (Colo-205).[1] Several of these compounds exhibited potent activity, with IC50 values in the sub-micromolar to low micromolar range.[1] Notably, compound 10e displayed broad-spectrum anticancer activity with IC50 values of 0.013 µM, 0.021 µM, 0.019 µM, and 0.025 µM against PC3, A549, MCF-7, and Colo-205 cell lines, respectively.[1]

In a separate study, novel pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] Compound 10b from this series demonstrated excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM, respectively.[2] This compound also showed potent EGFR inhibition with an IC50 value of 8.29 nM.[2]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyrimidine Derivatives

Compound/Derivative ClassPC3A549MCF-7Colo-205HepG2Reference
Pyrido[3,2-d]pyrimidines [1]
10a0.0230.0310.0290.035-[1]
10b0.0180.0250.0230.029-[1]
10c0.0450.0520.0480.057-[1]
10d0.0310.0390.0350.042-[1]
10e0.0130.0210.0190.025-[1]
Etoposide (Standard)0.143.080.210.18-[1]
Pyrimidine-5-carbonitriles [2]
10b-5.857.68-3.56[2]
Erlotinib (Standard)-1.125.27-0.87[2]

Anti-inflammatory Activity: Targeting Cyclooxygenase

The anti-inflammatory potential of novel pyrimidine analogs has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes. A study focusing on pyrimidin-4-yl-benzimidazole/pyrazole derivatives identified compound 2a as a potent COX inhibitor.[3]

Compound 2a exhibited admirable inhibitory activity against both COX-1 and COX-2, with IC50 values of 6.43 µM and 3.5 µM, respectively.[3] This dual inhibitory action suggests its potential as a broad-spectrum anti-inflammatory agent. The in silico molecular docking studies further supported these findings, showing a strong binding affinity of compound 2a to the COX-2 enzyme.[3]

Table 2: In Vitro COX-1/COX-2 Enzyme Inhibition (IC50 in µM) of Pyrimidine Analog 2a

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
2a6.433.5[3]
Celecoxib (Standard)6.340.65[3]

Experimental Protocols

MTT Cytotoxicity Assay

The anticancer activity of the pyrimidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

The anti-inflammatory activity was evaluated using an enzyme immunoassay (EIA) for the in vitro inhibition of ovine COX-1 and human recombinant COX-2.[3]

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Compound Incubation: The test compounds were pre-incubated with the respective COX enzyme for a specific period.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, was added to initiate the reaction.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced was quantified using a competitive enzyme immunoassay.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the amount of PGE2 produced in the presence and absence of the test compound.

  • IC50 Determination: The IC50 values were determined from the concentration-inhibition curves.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by some pyrimidine compounds and a typical workflow for an in vitro cytotoxicity assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF EGF->EGFR Pyrimidine Pyrimidine-5-carbonitrile (e.g., Compound 10b) Pyrimidine->EGFR

Caption: EGFR signaling pathway inhibited by pyrimidine-5-carbonitrile derivatives.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add pyrimidine compounds at various concentrations Incubate_24h_1->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow of the MTT cytotoxicity assay.

References

Pyrimidine Analogs as EGFR Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Understanding the structure-activity relationship (SAR) of pyrimidine analogs is crucial for the rational design of next-generation therapeutics. This guide provides a comparative analysis of various pyrimidine-based EGFR inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and SAR principles.

Comparative Efficacy of Pyrimidine Analogs as EGFR Inhibitors

The inhibitory potency of pyrimidine derivatives against EGFR is highly dependent on the nature and position of substituents on the pyrimidine core. The following table summarizes the in vitro activity of representative pyrimidine analogs from different chemical series.

Compound IDChemical SeriesR1R2R3EGFR IC50 (nM)Antiproliferative Activity (Cell Line) IC50 (µM)Reference
10b Pyrimidine-5-carbonitrile4-methoxyphenylaminoCNH8.293.56 (HepG2)[1]
4g Indolyl-pyrimidineIndole-linked moietyHH2505.1 (MCF-7)[2][3]
14d Pyrazolo[3,4-d]pyrimidine3,6-dimethyl-1-phenyl4-(substituted-methoxy)H8.27 (µM)1.45 (MCF-7)[4]
A8 Pyrimidine Derivative(details proprietary)(details proprietary)(details proprietary)5.0 (EGFR L858R/T790M)Not specified[5]
20 4,6-disubstituted [2,3-d]pyrimidineAnilinoAnilinoH0.5Not specified[6]
42 2,4,6-trisubstituted pyrido [3,4-d]pyrimidine(details proprietary)(details proprietary)(details proprietary)1.1 (EGFR L858R)Not specified[7]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for pyrimidine-based EGFR inhibitors:

  • Substitution at the 4- and 6-positions: The nature of the substituent at the C4 and C6 positions of the pyrimidine ring is critical for potent EGFR inhibition. Generally, anilino or other aromatic amine substitutions at the C4 position are favorable for activity.[8]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole, pyrrole, or pyridine, can significantly enhance inhibitory potency and selectivity.[4][6][7] For instance, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for kinase inhibitors.

  • Role of the 5-position: Introduction of a cyano group at the C5 position, as seen in the pyrimidine-5-carbonitrile series, can contribute to potent anticancer activity.[1]

  • Targeting Mutations: Specific structural modifications can lead to inhibitors that are potent against clinically relevant EGFR mutations, such as L858R, T790M, and C797S, which are associated with acquired resistance to earlier-generation inhibitors.[5][7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of EGFR inhibitors. Below are outlines of key experimental protocols.

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds (pyrimidine analogs)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM.

  • Reaction Setup: To each well of the assay plate, add the EGFR enzyme and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km value for EGFR.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the pyrimidine analogs on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds (pyrimidine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by pyrimidine analogs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_jak_stat_pathway JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrimidine Analog (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine analogs.

Structure-Activity Relationship Workflow

This diagram outlines the logical workflow for discovering potent pyrimidine-based EGFR inhibitors based on SAR.

SAR_Workflow Start Start with Pyrimidine Scaffold Modification Introduce Substituents at C4, C5, and C6 Start->Modification Assay In Vitro Kinase Assay (EGFR IC50) Modification->Assay CellAssay Cell-Based Assay (Antiproliferative IC50) Assay->CellAssay SAR_Analysis Analyze Structure-Activity Relationship (SAR) CellAssay->SAR_Analysis Optimization Lead Optimization (Improve Potency & Selectivity) SAR_Analysis->Optimization Optimization->Modification Iterative Design Lead Lead Candidate Optimization->Lead

Caption: Workflow for the development of pyrimidine-based EGFR inhibitors.

References

A Comparative Guide to the Antimicrobial Activity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of various substituted pyrimidines, supported by experimental data from recent scientific literature.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of substituted pyrimidines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1][2] The following tables summarize the MIC values of representative substituted pyrimidine derivatives against a panel of clinically relevant bacterial and fungal strains.

Antibacterial Activity of Substituted Pyrimidines
Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Thiophenyl PyrimidinesCompound F20Staphylococcus aureus (MRSA)24 - 48[3]
Enterococcus faecalis (VRE)24 - 48[3]
Bacillus subtilis2[4]
Micrococcus luteusSame as ampicillin[4]
Pseudomonas aeruginosaSame as ampicillin[4]
PyrazolopyrimidinesDerivatives with one sulfone groupVarious bacteria and fungiMore effective than derivatives with two sulfone groups[5]
1,2,4-Triazolo[1,5-a]pyrimidinesCompounds 9d, 9n, 9o, 9pBacillus subtilis0.25 - 2.0[6]
Staphylococcus aureus0.25 - 2.0[6]
Escherichia coli0.25 - 2.0[6]
Pseudomonas aeruginosa0.25 - 2.0[6]
Chalcone Substituted Pyrimidinesm-Bromo substituted derivativeEscherichia coliPotent activity[7]
5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-oneVarious derivativesVarious bacteriaPromising activity[8][9]
5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-oneVarious derivativesVarious bacteriaHigher inhibition than thiadiazole derivatives[8][9]
Antifungal Activity of Substituted Pyrimidines
Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Polysubstituted PyrimidinesCompounds 1, 2, 6, 7, 9, 24Candida albicansAppreciable activity[4]
PyrazolopyrimidinesDerivatives with one sulfone groupVarious fungiMore effective than derivatives with two sulfone groups[5]
1,2,4-Triazolo[1,5-a]pyrimidinesCompounds 9d, 9n, 9o, 9pCandida albicansSignificant activity[6]
Pyrimidinopyrazoles & PyrimidinotriazolesVarious derivativesCandida albicansSignificant activity[10]
Aspergillus nigerSignificant activity[10]

Experimental Protocols

The antimicrobial activity data presented above were obtained using standardized and well-established methodologies. The following are detailed descriptions of the key experimental protocols commonly employed in the cited research.

Synthesis of Substituted Pyrimidines

The synthesis of novel pyrimidine derivatives often involves multi-step reactions. A common starting point is the condensation of a compound containing an active methylene group with a urea or thiourea derivative. For instance, the synthesis of 6-amino-2-thioxo-1H-pyrimidine-4-one can be achieved through the condensation of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide.[11] Further modifications and substitutions on the pyrimidine ring are then carried out to generate a library of derivatives. For example, chalcone-substituted pyrimidines can be synthesized by reacting a guanidinyl derivative of an existing drug with different chalcones.[7] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6][9][11]

Antimicrobial Screening

The disk-diffusion method is a widely used qualitative or semi-quantitative assay to screen for antimicrobial activity.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic and antifungal disks are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).[10]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[2]

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Mechanisms of Action and Experimental Workflows

The antimicrobial activity of substituted pyrimidines can be attributed to various mechanisms of action. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of Bacterial Cell Division

Certain thiophenyl-substituted pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[3] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell.[3]

FtsZ_Inhibition cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Pyrimidine Substituted Pyrimidine Pyrimidine->Inhibition

Caption: Inhibition of FtsZ polymerization by substituted pyrimidines.

Dual Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)

Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[6] DNA gyrase is essential for DNA replication and repair, while DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the synthesis of nucleotides and certain amino acids. The simultaneous inhibition of these two crucial enzymes leads to a potent antibacterial effect.

Dual_Inhibition cluster_pathways Bacterial Metabolic Pathways Pyrimidine 1,2,4-Triazolo[1,5-a] -pyrimidine Pyrimidine->Inhibition1 Pyrimidine->Inhibition2 DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DHFR DHFR Folic_Acid Folic Acid Synthesis DHFR->Folic_Acid Bacterial_Growth Bacterial Growth & Survival DNA_Replication->Bacterial_Growth Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis Nucleotide_Synthesis->Bacterial_Growth

Caption: Dual inhibition of DNA gyrase and DHFR by substituted pyrimidines.

General Experimental Workflow for Antimicrobial Evaluation

The overall process of evaluating the antimicrobial activity of newly synthesized substituted pyrimidines follows a systematic workflow, from synthesis to the determination of biological activity.

Experimental_Workflow Synthesis Synthesis of Substituted Pyrimidines Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (Disk-Diffusion) Purification->Primary_Screening Quantitative_Assay Quantitative Assay (MIC Determination) Primary_Screening->Quantitative_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) Quantitative_Assay->Mechanism_Study

Caption: General workflow for antimicrobial evaluation of pyrimidines.

References

A Comparative Guide to the Anticancer Potential of Pyrimidine-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents.[4][5] Pyrimidine derivatives function through diverse mechanisms, including as antimetabolites that interfere with nucleic acid synthesis and as inhibitors of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[4][6][7]

This guide provides a comparative analysis of various pyrimidine-based molecules, presenting their efficacy across different cancer cell lines, detailing their mechanisms of action, and providing standardized protocols for their evaluation.

Mechanisms of Action: A Multifaceted Approach

The anticancer activity of pyrimidine derivatives is not monolithic. They employ several strategies to halt cancer progression:

  • Antimetabolites: Many pyrimidine analogs mimic natural pyrimidine bases.[6][8] Once inside a cell, they are metabolized into fraudulent nucleotides. These can inhibit crucial enzymes involved in DNA synthesis, such as Thymidylate Synthase (TS), or be directly incorporated into DNA and RNA.[6][7] This incorporation leads to DNA damage, chain termination, and disruption of RNA function, ultimately triggering cell death in rapidly dividing cancer cells.[6][7] 5-Fluorouracil (5-FU) is a classic example, which upon conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits TS.[6]

  • Protein Kinase Inhibition: Many signaling pathways essential for cancer cell growth and survival are driven by protein kinases. Pyrimidine derivatives have been successfully designed to inhibit these kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[4][9][10] For instance, certain 2,4-diaminopyrimidine derivatives act as potent c-Met kinase inhibitors.[11]

  • Induction of Apoptosis: By disrupting cellular processes, many pyrimidine compounds trigger programmed cell death, or apoptosis. This can be achieved by activating caspase cascades (caspase 3/7), enhancing the cleavage of Poly (ADP-ribose) polymerase (PARP), or modulating the expression of pro-apoptotic proteins like p53 and p21.[12]

  • Cell Cycle Arrest: To prevent the proliferation of damaged cells, pyrimidine derivatives can arrest the cell cycle at various checkpoints (e.g., G0/G1, S, or G2/M phase), providing time for DNA repair or initiating apoptosis if the damage is too severe.[12]

Data Presentation: Comparative Efficacy of Pyrimidine Derivatives

The following tables summarize the in-vitro cytotoxic activity of various novel pyrimidine-based molecules against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key measure of a drug's potency.

Table 1: Efficacy of Pyrimidine Derivatives Against Breast Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 / EC50 (µM)Key Findings & Mechanism
Thiouracil Amide (Compound 9) MCF-7 (ER+)18Increased PARP1 cleavage and CASPASE 3/7 activity.[12]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines MCF-71.25 - 6.75Significant antitumor activity noted.[1]
Tetralin-6-yl pyrimidine (Compound 3) Breast Cancer7.29 µg/mlShowed dual activity against both liver and breast cancer.[1]
Pyrimidine-Tethered Chalcone (B-4) MCF-76.70More potent than standard lapatinib (9.71 µM); EGFR inhibitor.[13]
Aminopyrimidine (Compound 2a) Triple-Negative Breast Cancer5 - 8 (48h)4-13 times more active than the parent hit compound.[14]
Pyrazolo[3,4-d]pyrimidine-sulfonamide (47) MCF-7, BT474, MDA-MB-2311.58 - 5.58More potent than centrinone; potent Polo-like kinase 4 (PLK4) inhibitor.[15]

Table 2: Efficacy of Pyrimidine Derivatives Against Lung, Colon, and Liver Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 / EC50 (µM)Key Findings & Mechanism
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole (Compound 2) A549 (Lung)13.89 - 19.43Moderate cytotoxicity; induces apoptosis and cell cycle arrest.[12]
3-phenyltetrahydrobenzo[6][13]theno[2,3-d]pyrimidine (20) HCT-116 (Colon)Superior to DoxorubicinArrested cell cycle at G0-G1 stage; potent against B-RAF mutants.[12]
Pyrido[2,3-d]pyrimidine (Compound 2d) A549 (Lung)Strong cytotoxicity at 50 µMPresented the strongest cytotoxic effects among tested derivatives.[16]
Pyrimidine-Tethered Chalcone (B-4) A549 (Lung)20.49Similar activity to lapatinib (18.21 µM); induced apoptosis.[13]
Tetralin-6-yl pyrimidines (Compounds 1 & 2) HepG2 (Liver)8.66 & 7.11 µg/mlSelective activity towards liver cancer.[1]
2,4,5-substituted pyrimidines BEL-74502 (Liver)< 0.10Several compounds showed potent activity.[1]
1,4-benzodioxane fused pyrimidine (131) HepG2 (Liver), A549 (Lung)0.11, 0.80Suppressed tubulin polymerization and disrupted microtubule network.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the complex interactions and processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF (Growth Factor) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation promotes Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based molecule.

G Pyrimidine Pyrimidine Analog (e.g., 5-FU) FdUMP FdUMP (Active Metabolite) Pyrimidine->FdUMP intracellular conversion TS Thymidylate Synthase (TS) FdUMP->TS inhibits dTMP dTMP TS->dTMP converts dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis dTMP->DNA_Syn precursor for Apoptosis Apoptosis DNA_Syn->Apoptosis inhibition leads to

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by a pyrimidine analog.

G start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Pyrimidine Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (Plate Reader) solubilize->read end Calculate IC50 Values read->end

Caption: Experimental workflow for a standard MTT cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of pyrimidine-based anticancer agents.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of a compound by measuring the metabolic activity of viable cells.[6]

  • Objective: To determine the concentration of a pyrimidine analog that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • Pyrimidine derivative stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for attachment.[6]

    • Drug Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO) if applicable.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by a pyrimidine derivative.

  • Materials:

    • 6-well cell culture plates

    • Pyrimidine derivative

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrimidine compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method uses PI staining of DNA to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Objective: To determine if a pyrimidine derivative induces cell cycle arrest.

  • Materials:

    • 6-well cell culture plates

    • Pyrimidine derivative

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells in 6-well plates with the pyrimidine compound as described for the apoptosis assay.

    • Cell Harvesting: Collect and wash the cells with cold PBS.

    • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Outlook

Pyrimidine-based molecules represent a remarkably versatile and potent class of anticancer agents.[4][12] Their success stems from their structural similarity to endogenous nucleobases, allowing them to act as effective antimetabolites, and the scaffold's adaptability, which enables the design of specific inhibitors for a multitude of oncogenic protein kinases.[4][7] The data clearly demonstrate that novel pyrimidine derivatives consistently exhibit low micromolar to nanomolar efficacy against a broad spectrum of cancer cell lines.[1][9][15] The ongoing challenge of drug resistance necessitates the continued exploration and rational design of new pyrimidine compounds.[5][17] Future research will likely focus on developing multi-target agents, such as pyrimidine-sulfonamide hybrids, and compounds that can overcome known resistance mechanisms, bringing more effective and personalized treatments to the forefront of cancer therapy.[5]

References

Comparative Guide to the Herbicidal Activity of Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of various pyrimidine carboxylate derivatives and other pyrimidine-based herbicides. It includes quantitative data on their efficacy, detailed experimental protocols for activity assessment, and visualizations of their modes of action.

Overview of Pyrimidine-Based Herbicides

Pyrimidine derivatives represent a significant class of herbicides with diverse modes of action.[1] These compounds are effective at controlling a broad spectrum of weeds, and ongoing research continues to explore novel pyrimidine structures with improved efficacy and new target sites. This guide focuses on pyrimidine carboxylates and related structures that primarily target key enzymes in essential plant metabolic pathways, including Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), and Dihydroorotate Dehydrogenase (DHODH).

Comparative Herbicidal Efficacy

The herbicidal activity of pyrimidine derivatives is often evaluated by determining the concentration required to inhibit a specific enzyme by 50% (IC50) or to reduce plant growth by 50% (GR50). The following tables summarize available quantitative data for different classes of pyrimidine-based herbicides.

Table 1: In Vitro Enzyme Inhibition (IC50 Values)

Herbicide ClassTarget EnzymeSpecific CompoundTest Organism/Enzyme SourceIC50 ValueReference
Pyrimidine-Biphenyl HybridsAcetolactate Synthase (AHAS)Compound 4aaArabidopsis thaliana AHAS0.09 µM[2]
Pyrimidine-Biphenyl HybridsAcetolactate Synthase (AHAS)Compound 4bbArabidopsis thaliana AHAS0.02 µM[2]
Pyrrolidinone AnilideDihydroorotate Dehydrogenase (DHODH)TetflupyrolimetSetaria italica DHODH4.3 nM[3]
Pyrrolidinone AnilideDihydroorotate Dehydrogenase (DHODH)TetflupyrolimetHomo sapiens DHODH380 nM[3]
Hydroxypyrazole DerivativesDihydroorotate Dehydrogenase (DHODH)WF-8Setaria viridis DHODH64.97 µM[4]
Hydroxypyrazole DerivativesDihydroorotate Dehydrogenase (DHODH)WF-19Setaria viridis DHODH91.52 µM[4]
Dual-Target InhibitorHPPD & PPOCompound Z-4HPPD1.607 µM[5]
Dual-Target InhibitorHPPD & PPOCompound Z-4PPO2.932 µM[5]

Table 2: Whole-Plant Herbicidal Activity

Herbicide ClassWeed SpeciesApplication RateInhibition/ControlReference
Pyrimidine-Biphenyl HybridsResistant Descurainia sophia0.235 - 0.94 g ai/haHigher activity than bispyribac[2]
Pyrimidine-Biphenyl HybridsResistant Ammannia arenaria0.235 - 0.94 g ai/haHigher activity than bispyribac[2]
Pyrido[2,3-d]pyrimidinesBentgrass (Agrostis stolonifera)1 mMGood activity (ranking 4-5)[6]
Pyrido[2,3-d]pyrimidinesLettuce (Lactuca sativa)1 mMNo marked inhibitory effect[6]
Hydroxypyrazole DerivativesEchinochloa crus-galli (post-emergence)135 g ai/ha>65% fresh weight inhibition (WF-8 & WF-19)[4]
Hydroxypyrazole DerivativesSetaria viridis (post-emergence)135 g ai/ha>65% fresh weight inhibition (WF-8 & WF-19)[4]

Modes of Action and Signaling Pathways

Pyrimidine-based herbicides disrupt critical metabolic pathways in plants, leading to growth inhibition and death. The primary targets identified for the compounds discussed in this guide are ALS, PPO, and DHODH.

Acetolactate Synthase (ALS) Inhibition

ALS inhibitors block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[7] This leads to a cessation of cell division and plant growth.[8]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Multiple Steps Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Pyrimidine_Herbicides Pyrimidine Carboxylate (e.g., Pyrimidine-Biphenyls) Pyrimidine_Herbicides->ALS Inhibits

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition

PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[9] This blockage leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes the formation of reactive oxygen species (ROS) that destroy cell membranes.[10]

PPO_Inhibition_Pathway Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulates & leaks to cytoplasm PPO->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light-dependent oxidation Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Pyrimidine_Herbicides Pyrimidine Carboxylate (e.g., Pyrido[2,3-d]pyrimidines) Pyrimidine_Herbicides->PPO Inhibits

Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by pyrimidine herbicides.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mode of herbicidal action involves the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This disruption halts the production of pyrimidines, which are essential for DNA and RNA synthesis, leading to the cessation of plant growth.

DHODH_Inhibition_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Catalyzes Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Growth Cell Growth & Development DNA_RNA_Synthesis->Cell_Growth Pyrimidine_Herbicides Pyrimidine-based Inhibitors (e.g., Tetflupyrolimet) Pyrimidine_Herbicides->DHODH Inhibits

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine-based herbicides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the herbicidal activity of pyrimidine carboxylates.

Whole-Plant Pot Bioassay for Herbicidal Efficacy

This protocol is used to assess the overall herbicidal effect of a compound on whole plants under controlled conditions.[11]

Experimental Workflow:

Whole_Plant_Bioassay Start Start Seed_Germination 1. Seed Germination (Target weed species) Start->Seed_Germination Transplanting 2. Transplanting (Uniform seedlings into pots) Seed_Germination->Transplanting Growth 3. Plant Growth (Controlled environment) Transplanting->Growth Herbicide_Application 4. Herbicide Application (Foliar spray at specified rates) Growth->Herbicide_Application Incubation 5. Incubation (Continued growth under controlled conditions) Herbicide_Application->Incubation Data_Collection 6. Data Collection (Visual injury rating, fresh/dry weight) Incubation->Data_Collection Analysis 7. Data Analysis (GR50 calculation) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a whole-plant pot bioassay.

Methodology:

  • Plant Material: Seeds of target weed species are germinated in a suitable substrate.

  • Growth Conditions: Uniform seedlings are transplanted into pots containing a standardized soil mix and grown in a controlled environment (e.g., greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.[11]

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), plants are treated with the test compound, typically via foliar spray, at a range of concentrations. A control group is treated with a blank formulation.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual injury ratings (on a scale of 0% to 100%) and by measuring the fresh and/or dry weight of the above-ground plant material.

  • Data Analysis: The data is used to generate dose-response curves, from which the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth) can be calculated.

In Vitro Enzyme Inhibition Assays

These assays are used to determine the direct inhibitory effect of a compound on its target enzyme.

This colorimetric assay measures the production of acetolactate, the product of the ALS-catalyzed reaction.[12]

Methodology:

  • Enzyme Extraction: Crude ALS enzyme is extracted from fresh, young plant tissue.

  • Reaction Mixture: The enzyme extract is added to a reaction mixture containing a buffer, the substrate (pyruvate), and necessary cofactors.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Termination and Color Development: The reaction is stopped, and a series of reagents are added to convert the acetolactate product to a colored compound.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer.

  • Data Analysis: The percentage of ALS inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

This fluorometric assay measures the formation of protoporphyrin IX, the fluorescent product of the PPO-catalyzed reaction.[13]

Methodology:

  • Enzyme Preparation: PPO is typically isolated from plant mitochondria.

  • Assay Buffer: A suitable buffer is prepared.

  • Inhibitor and Enzyme Addition: The test compound (at various concentrations) and the PPO enzyme preparation are added to the wells of a microplate.

  • Reaction Initiation: The reaction is initiated by adding the substrate, protoporphyrinogen IX.

  • Fluorescence Measurement: The increase in fluorescence due to the formation of protoporphyrin IX is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of PPO inhibition is calculated for each inhibitor concentration to determine the IC50 value.

This colorimetric assay monitors the reduction of an electron acceptor, which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[14]

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The reaction is started by adding the recombinant DHODH enzyme.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C).

  • Measurement: The decrease in absorbance of the electron acceptor (as it is reduced) is measured over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is used to calculate the percentage of DHODH inhibition for each concentration of the test compound, and the IC50 value is determined.

Conclusion

Pyrimidine carboxylates and related pyrimidine derivatives are a versatile class of herbicides with multiple modes of action. The data presented in this guide highlight the potential of these compounds for effective weed management. The detailed experimental protocols provide a framework for the continued evaluation and development of new herbicidal agents in this chemical family. The elucidation of novel targets, such as DHODH, opens up new avenues for combating herbicide resistance and ensuring global food security.

References

A Researcher's Guide to Pyrimidine Synthesis: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.

The development of efficient and sustainable catalytic methods for pyrimidine synthesis has been a major focus of chemical research.[2][3] This analysis covers a range of catalysts, including metal-based systems, organocatalysts, and nanocatalysts, with a focus on widely utilized synthetic strategies such as the Biginelli and Pinner reactions, alongside modern multicomponent approaches.[1][4]

Performance Comparison of Catalysts

The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, catalyst loading, and recyclability. The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform catalyst selection.[1][5]

Metal-Based Catalysts in Biginelli Reaction
CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTime (h)Yield (%)Reference
CuCl₂·2H₂OBenzaldehydeEthyl acetoacetateUreaEthanol592[6]
Zn(L-proline)BenzaldehydeAcetophenoneUreaNone0.595[7]
Fe₃O₄ NPsAromatic aldehydesEthyl acetoacetateUreaNone0.5-185-95[8]
Iridium ComplexVarious alcohols-AmidinesToluene12-24up to 93[9][10]
p-TSASubstituted benzaldehydesEthyl acetoacetateUreaEthanol4-685-95[11]
Organocatalysts and Other Catalytic Systems
CatalystReactant 1Reactant 2Reactant 3SolventTime (h)Yield (%)Reference
Choline hydroxideα,β-Unsaturated ketonesBenzamidine hydrochloride-Choline hydroxide2-4Excellent[4]
Iodine2-aminobenzophenonesα-haloketonesAmmonium acetateDMSO8-12Good[11]
ZnBr₂EnamidinesOrthoesters-Acetonitrile1-2Good[4]
TFAAcetylacetoneUreaAromatic aldehydeWater2-3Moderate to Good[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance tables.[1]

General Procedure for Biginelli Reaction

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[1]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., CuCl₂·2H₂O, 10 mol%)

  • Ethanol

Procedure: A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for the time specified in the data table (e.g., 4-8 hours).[1] After cooling to room temperature, the precipitated solid is collected by filtration. The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[1]

General Procedure for Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Ethanol

Procedure: A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[1]

Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

This modern approach utilizes microwave assistance to accelerate the reaction.

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Solvent (e.g., DMF)

Procedure: A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]

Visualizing Reaction Pathways and Workflows

To further aid in understanding the synthetic processes, the following diagrams illustrate a typical experimental workflow and a key reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (Aldehyde, Ketoester, Urea) Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Choose Catalyst (e.g., Metal Salt, Organocatalyst) Catalyst->Mixing Solvent Select Solvent (e.g., Ethanol, DMF) Solvent->Mixing Heating Heat Mixture (Reflux or Microwave) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize Product Filtration->Recrystallization Characterization Characterize Product (NMR, IR, MS) Recrystallization->Characterization

Caption: A generalized experimental workflow for catalyzed pyrimidine synthesis.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Catalyst OpenChain Open-Chain Adduct Acyliminium->OpenChain + Enolate Enolate->OpenChain DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: A simplified mechanistic pathway for the Biginelli reaction.

References

"validation of analytical methods for pyrimidine quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidines—such as uracil, thymine, and cytosine, along with their nucleosides and nucleotides—is critical. These molecules are fundamental to DNA and RNA synthesis, and their levels can serve as important biomarkers in clinical diagnostics, particularly in monitoring metabolic disorders and cancer chemotherapy, such as 5-fluorouracil (5-FU) treatment.[1] The choice of analytical method is pivotal for obtaining reliable and reproducible data.

This guide provides an objective comparison of common analytical methods for pyrimidine quantification, focusing on their validation parameters. We present supporting experimental data, detailed protocols, and workflows to aid in selecting the most suitable technique for your research needs.

Core Principles of Method Validation

Before comparing specific techniques, it's essential to understand the standard parameters for analytical method validation, as outlined by regulatory bodies like the International Council for Harmonisation (ICH). A typical validation workflow ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.

Method_Validation_Workflow General Analytical Method Validation Workflow MethodDev Method Development Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: A typical workflow for validating an analytical method.

Comparison of Analytical Techniques

The primary methods for pyrimidine quantification include High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying pyrimidines in complex biological matrices like plasma, urine, and tissue extracts.[1] Its versatility comes from the variety of available columns and detection methods.

a) HPLC with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method. It offers good precision and linearity but may lack the sensitivity and specificity of mass spectrometry, especially for complex samples.

Table 1: Performance Data for HPLC-UV Methods

Parameter 5-Fluorouracil (in plasma)[2] 5-Fluorouracil (in nanoparticles)[2] Pyrimidine Derivative (BT10M)[3]
Linearity Range 2 - 100 ng/mL (r² ≥ 0.998) 0.1 - 10 µg/mL (r = 0.9997) 50 - 150 µg/mL (r² = 0.997)
Accuracy (% Recovery) Not Stated 99.95% 98.97% - 99.83%
Precision (% RSD) Not Stated Intra-day: < 3.51%, Inter-day: < 3.51% < 1.5%
LOD 3.358 ng/mL 10.86 ng/mL 145.2 ng/mL
LOQ Not Stated 32.78 ng/mL 440.0 ng/mL

| Analysis Time | < 15 minutes[4] | Not Stated | Not Stated |

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-specificity quantification of pyrimidines.[5][6] It is capable of measuring dozens of metabolites in a single run, making it ideal for metabolomics and clinical diagnostics.[7][8]

Table 2: Performance Data for LC-MS/MS Methods

Parameter 40 Purine/Pyrimidine Metabolites (CSF)[9] 35 Purine/Pyrimidine Metabolites[7] 27 Purine/Pyrimidine Metabolites (Urine)[5]
Linearity Range Not Stated Not Stated Not Stated
Accuracy (% Recovery) 53.1 - 144.0% Not Stated 61 - 121%[8]
Precision (% RSD) 0.4 - 19.6% Not Stated Intra-day: 1.4-6.3%, Inter-day: 1.3-15.2%[8]
LOD 1 - 500 nM Not Stated Not Stated
LOQ 0.5 - 250 nM Not Stated Not Stated

| Analysis Time | 17 minutes | 15 minutes | Short assay duration[5][6] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for pyrimidine analysis. It requires chemical derivatization to make the non-volatile pyrimidines suitable for gas chromatography.[10] This adds a step to sample preparation but can result in excellent sensitivity and resolution.[11]

Table 3: Performance Data for GC-MS Methods

Parameter Uracil, Thymine, Cytosine (as silyl derivatives)[11] 5 Nucleobases (as ECF derivatives)[10]
Linearity Range Not Stated 0.5 - 50.0 µmol/L
Accuracy (% Recovery) Not Stated 98 - 108%
Precision (% RSD) Not Stated Intra- & Inter-day: 4.70 - 6.43%
LOD 0.001 µg/mL (plasma) 0.1 - 0.17 µmol/L

| LOQ | Not Stated | Not Stated |

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge and size, offering high separation efficiency and short analysis times.[12][13][14] It is a valuable screening tool for detecting inborn errors of pyrimidine metabolism.[14]

Table 4: Performance Data for Capillary Electrophoresis Methods

Parameter Diagnostic Metabolites in Urine[12][14] 5 Nucleobases[15] 11 Purines/Pyrimidines[16]
Linearity Range 5 - 500 µmol/L (r > 0.996) 2 - 200 µg/mL (R = 0.991-0.9977) Good linearity achieved
Accuracy (% Recovery) Not Stated Not Stated 95.2 - 104.5%
Precision (% RSD) Within-day: < 3.2%, Between-day: < 5.8% Not Stated Intra-day: 1.8-2.7%, Inter-day: 2.2-3.4%
LOD 1.0 - 5.7 µmol/L 0.8 - 1.8 µg/mL 0.10 - 0.26 µg/mL
LOQ Not Stated Not Stated Not Stated

| Analysis Time | 10 minutes | Not Stated | Not Stated |

Experimental Protocols

Detailed and consistent protocols are fundamental to reproducible analytical science. Below are representative methodologies for sample preparation and analysis.

Sample Preparation Workflow

Proper sample preparation is crucial to remove interfering substances and ensure the stability of pyrimidine metabolites.[1] The following diagram illustrates a generic workflow for biological fluids.

Sample_Prep_Workflow General Sample Preparation Workflow for Biological Fluids Sample 1. Biological Sample (Plasma, Urine, CSF) IS 2. Add Internal Standard (IS) Sample->IS Precipitate 3. Protein Precipitation (e.g., Acetonitrile, Methanol) IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate & Reconstitute (Optional) Supernatant->Evaporate Analyze 7. Inject for Analysis (LC-MS, HPLC, etc.) Evaporate->Analyze

Caption: A workflow for preparing biological samples for analysis.

Example Protocol: LC-MS/MS for Urine Analysis

This protocol is a synthesized example based on methodologies for the comprehensive analysis of purine and pyrimidine metabolites.[5][8][17]

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex samples to ensure homogeneity.

    • Dilute samples with an aqueous buffer containing stable-isotope-labeled internal standards to minimize ion suppression.

    • Centrifuge to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • System: UPLC or HPLC system.

    • Column: A reverse-phase C18 column, potentially a metal-free column to reduce peak tailing for phosphorylated analytes.[9]

    • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A gradient elution is used to separate a wide range of polar metabolites.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Run Time: Approximately 15-20 minutes.[7][9]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wider range of metabolites.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[18]

    • Capillary Voltage: ~2.5-3.75 kV.[5][7][17]

    • Source Temperature: ~150°C.[5][7][17]

    • Desolvation Gas: Nitrogen, with a flow rate of ~600-800 L/h and a temperature of ~450-650°C.[5][7][17]

Conclusion

The selection of an analytical method for pyrimidine quantification depends heavily on the specific research question, required sensitivity, sample matrix, and available instrumentation.

  • HPLC-UV is a cost-effective and reliable choice for quantifying higher-concentration pyrimidines or synthetic derivatives when matrix effects are minimal.

  • GC-MS offers high sensitivity but requires a derivatization step, which can add complexity and variability to the workflow.

  • Capillary Electrophoresis provides rapid screening capabilities with high separation efficiency, making it excellent for diagnosing metabolic disorders.

  • LC-MS/MS stands out as the most powerful and versatile technique, offering unparalleled sensitivity and specificity for the simultaneous quantification of a broad spectrum of pyrimidine metabolites in complex biological samples.[5] It is the method of choice for comprehensive metabolic profiling and demanding clinical applications.

References

A Spectroscopic Showdown: Differentiating Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a foundational necessity. Pyrimidine and its isomers, pyridazine and pyrazine, serve as core scaffolds in a multitude of biologically active compounds. While possessing the same molecular formula (C₄H₄N₂), the arrangement of their nitrogen atoms imparts distinct electronic and structural properties. These differences are readily fingerprinted by various spectroscopic techniques, allowing for their unambiguous differentiation. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The Isomers at a Glance

The three diazine isomers are structurally distinct based on the positions of the two nitrogen atoms within the six-membered aromatic ring.

  • Pyrimidine (1,3-diazine): Nitrogen atoms are at positions 1 and 3.

  • Pyridazine (1,2-diazine): Nitrogen atoms are at the adjacent positions 1 and 2.

  • Pyrazine (1,4-diazine): Nitrogen atoms are at the opposite positions 1 and 4.

The following diagram illustrates the structural relationships that give rise to their unique spectroscopic signatures.

G cluster_isomers Pyrimidine Isomers (C₄H₄N₂) cluster_properties Influenced Properties cluster_spectra Resulting Spectroscopic Signatures Pyrimidine Pyrimidine (1,3-diazine) Symmetry Molecular Symmetry Pyrimidine->Symmetry Dipole Dipole Moment Pyrimidine->Dipole ElectronDensity π-Electron Distribution Pyrimidine->ElectronDensity Pyridazine Pyridazine (1,2-diazine) Pyridazine->Symmetry Pyridazine->Dipole Pyridazine->ElectronDensity Pyrazine Pyrazine (1,4-diazine) Pyrazine->Symmetry Pyrazine->Dipole Pyrazine->ElectronDensity NMR NMR Chemical Shifts & Coupling Symmetry->NMR IR IR Vibrational Modes Symmetry->IR UV UV-Vis Electronic Transitions Symmetry->UV Dipole->NMR Dipole->IR Dipole->UV ElectronDensity->NMR ElectronDensity->IR ElectronDensity->UV

Caption: Logical relationship between isomer structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the placement of the electronegative nitrogen atoms.

Comparative ¹H and ¹³C NMR Data

The symmetry of each molecule dictates the number of unique signals observed in its NMR spectra. Pyrazine, with its high D₂h symmetry, presents the simplest spectra, while the lower C₂v symmetry of pyridazine and pyrimidine results in more complex patterns.

IsomerNucleusPositionApprox. Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine ¹HH-2~9.27sHighly deshielded by two adjacent nitrogen atoms.[1]
¹HH-4 / H-6~8.78dDeshielded by one adjacent nitrogen.[1]
¹HH-5~7.38tMost shielded proton on the parent ring.[1]
¹³CC-2~157.4Between two nitrogen atoms.[1]
¹³CC-4 / C-6~156.9Adjacent to one nitrogen.[1]
¹³CC-5~121.7Most shielded carbon.[1]
Pyridazine ¹HH-3 / H-6~9.17mAdjacent to a nitrogen and part of the N-N bond system.
¹HH-4 / H-5~7.75mFurther from the nitrogen atoms.
¹³CC-3 / C-6~150.8Adjacent to nitrogen atoms.
¹³CC-4 / C-5~126.5
Pyrazine ¹HH-2/3/5/6~8.60sAll four protons are chemically equivalent due to symmetry.
¹³CC-2/3/5/6~145.1All four carbons are chemically equivalent.

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Key Differentiators:

  • Number of Signals: Pyrimidine gives three ¹H and three ¹³C signals. Pyridazine gives two ¹H and two ¹³C signals. Pyrazine gives only one signal in both ¹H and ¹³C spectra.[2]

  • Chemical Shifts: The H-2 proton of pyrimidine is uniquely deshielded (shifted far downfield) due to the influence of two adjacent nitrogen atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The distinct bond arrangements and symmetries of the pyrimidine isomers lead to characteristic absorption bands.

Comparative IR Absorption Data

The primary differences are observed in the C-H stretching, ring stretching (C=C and C=N), and out-of-plane bending regions.

IsomerWavenumber (cm⁻¹)AssignmentIntensity
Pyrimidine 3100-3000Aromatic C-H StretchMedium
~1570, 1465, 1400Ring Stretching (C=C, C=N)Strong
~750C-H Out-of-plane BendingStrong
Pyridazine 3100-3000Aromatic C-H StretchMedium
~1575, 1450, 1415Ring Stretching (C=C, C=N)Strong
~760C-H Out-of-plane BendingStrong
Pyrazine 3100-3000Aromatic C-H StretchMedium
~1520, 1472, 1435Ring Stretching (C=C, C=N)Strong, Multiple
~851C-H Out-of-plane Bending (Lone C-H wag)Strong

Data compiled from studies of monomeric diazines isolated in solid argon.[3][4]

Key Differentiators:

  • Ring Vibrations: While all isomers show complex ring stretching vibrations, the specific frequencies and patterns differ. Studies suggest that the π-electron systems in pyrazine and pyrimidine are strongly delocalized, whereas pyridazine exhibits a more localized double bond character.[3][4]

  • Out-of-Plane Bending: The position and number of C-H out-of-plane bending modes can be diagnostic, reflecting the substitution pattern of hydrogens on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrogen lone pairs and the aromatic π-system are primarily involved in these transitions for the diazines.

Comparative UV-Vis Absorption Data

The spectra typically show intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths.

Isomerλmax (nm) (n → π)ε (M⁻¹cm⁻¹)λmax (nm) (π → π)ε (M⁻¹cm⁻¹)Solvent
Pyrimidine ~298~350~243~2000Cyclohexane
Pyridazine ~340~300~246~1300Cyclohexane
Pyrazine ~328~1000~260~5600Cyclohexane

Note: Values are approximate and highly dependent on the solvent. Gas-phase UV absorption spectra show that all three compounds have non-negligible absorption at wavelengths greater than 290 nm.[5]

Key Differentiators:

  • n → π Transition:* The energy of the n → π* transition is sensitive to the interaction between the nitrogen lone pairs. Pyridazine, with its adjacent nitrogens, shows the lowest energy (longest wavelength) transition.

  • Molar Absorptivity (ε): The intensity of the absorption bands, particularly the π → π* transition, is highest for the highly symmetric pyrazine molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns of a molecule. While all three isomers have the same molecular weight (80.04 g/mol ), their fragmentation pathways can differ.

Comparative Mass Spectrometry Fragmentation

Upon electron impact, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The primary fragmentation pathway for all three isomers is the loss of hydrogen cyanide (HCN).

IsomerKey Fragments (m/z)Fragmentation Pathway
All Isomers 80[M]⁺˙ (Molecular Ion)
53[M - HCN]⁺˙
26[C₂H₂]⁺˙ (Further fragmentation)

Key Differentiators:

  • While the major fragments are the same, the relative intensities of the fragment ions can differ, reflecting the varied stability of the intermediate ions formed from each isomer. Differentiating the isomers by their primary EI-MS spectra alone can be challenging without high-resolution data or comparison to a spectral library.

Experimental Workflow and Protocols

A systematic approach is crucial for the accurate spectroscopic comparison of isomers. The following workflow outlines the key stages from sample preparation to final analysis.

G cluster_prep Preparation Details start Obtain Pure Isomer Samples (Pyrimidine, Pyridazine, Pyrazine) prep Sample Preparation start->prep prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep->prep_nmr prep_ir Prepare KBr Pellet or Nujol Mull prep->prep_ir prep_uv Prepare Dilute Solutions (e.g., in Cyclohexane) prep->prep_uv prep_ms Direct Insertion Probe prep->prep_ms nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) proc_ana Data Processing & Analysis nmr_acq->proc_ana ir_acq IR Data Acquisition (FTIR) ir_acq->proc_ana uv_acq UV-Vis Data Acquisition uv_acq->proc_ana ms_acq MS Data Acquisition (EI-MS) ms_acq->proc_ana compare Comparative Analysis (Tables & Interpretation) proc_ana->compare report Generate Comparison Guide compare->report prep_nmr->nmr_acq prep_ir->ir_acq prep_uv->uv_acq prep_ms->ms_acq

Caption: General experimental workflow for spectroscopic comparison.
Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes. Tune and shim the sample to optimize magnetic field homogeneity.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shift, multiplicity, and coupling constants for all resonances. Assign peaks in both ¹H and ¹³C spectra to the respective atoms in each isomer.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place approximately 1-2 mg of the solid isomer sample and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[8]

  • Pressing the Pellet: Transfer a portion of the powdered mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Measurement: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

  • Analysis: Identify the wavenumbers of the major absorption bands and assign them to specific molecular vibrations.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water). Serially dilute the stock solution to prepare a sample with an absorbance in the optimal range of 0.1-1.0 AU.[9]

  • Instrument Setup: Use a pair of matched quartz cuvettes (typically 1 cm path length).[10]

  • Blank Measurement: Fill one cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the second cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the blank spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and note the corresponding absorbance values.

Protocol 4: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid or liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[11]

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[11]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Analysis: Identify the peak corresponding to the molecular ion (M⁺˙). Analyze the major fragment ions and propose fragmentation pathways, such as the characteristic loss of HCN for diazines.

Biological Relevance and Application

While this guide focuses on the fundamental spectroscopic properties of the parent heterocycles, it is their role as building blocks that is of paramount interest in drug development. The pyrimidine ring, in particular, is a privileged scaffold found in nucleobases, which are the informational units of DNA and RNA and are central to cellular signaling.

G Pyrimidine Pyrimidine Core Scaffold Derivatives Functionalization & Substitution Pyrimidine->Derivatives Leads to Nucleobases Nucleobases (Cytosine, Uracil, Thymine) Derivatives->Nucleobases Nucleotides Nucleotides (e.g., CTP, UTP) Nucleobases->Nucleotides Forms Signaling Cellular Signaling Pathways Nucleotides->Signaling Participates in Metabolism Nucleic Acid Metabolism Nucleotides->Metabolism Participates in DrugTarget Drug Development Target Signaling->DrugTarget Are often a Metabolism->DrugTarget Are often a

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.